NOSH-aspirin
Description
The exact mass of the compound this compound is 477.00106534 g/mol and the complexity rating of the compound is 716. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-(4-nitrooxybutanoyloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO7S3/c22-18(6-3-11-26-21(24)25)28-16-5-2-1-4-15(16)20(23)27-14-9-7-13(8-10-14)17-12-19(29)31-30-17/h1-2,4-5,7-10,12H,3,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNXFMUAHDZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)OC(=O)CCCO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123291 | |
| Record name | Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357362-67-4 | |
| Record name | Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357362-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NOSH-Aspirin in Colon Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NOSH-aspirin, a novel hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), has demonstrated significant potential as a therapeutic agent in the context of colon cancer.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound, with a specific focus on its action in colon cancer. It details the compound's impact on key signaling pathways, cell proliferation, apoptosis, and angiogenesis. This document also compiles quantitative data from preclinical studies and provides detailed experimental protocols for key assays, aiming to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Aspirin has long been recognized for its chemopreventive effects, particularly in colorectal cancer, with studies indicating a reduction in incidence and mortality by approximately 50%.[1][2] However, its long-term use is associated with gastrointestinal side effects.[2] this compound was developed to mitigate these adverse effects while enhancing the anticancer potency of aspirin.[1] This hybrid molecule utilizes aspirin as a scaffold to deliver NO and H₂S, two gaseous signaling molecules with their own biological activities.[2][3] In preclinical studies, this compound has shown potency up to 250,000 times greater than aspirin alone in inhibiting the growth of human colon cancer cells in vitro.[2]
Mechanism of Action
This compound exerts its anti-cancer effects in colon cancer through a multi-pronged approach, targeting several key cellular processes and signaling pathways.
Inhibition of Cyclooxygenase (COX)
Similar to its parent compound, this compound inhibits the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are often overexpressed in colon tumors and play a crucial role in inflammation and cell proliferation.[1] The inhibition of COX by this compound is believed to be more effective than that of aspirin alone and is both dose- and time-dependent.[1]
Modulation of Cell Proliferation and Cell Cycle
This compound significantly inhibits the proliferation of colon cancer cells.[1] This is achieved, in part, by inducing cell cycle arrest at the G0/G1 phase.[1] A key molecular target in this process is the Forkhead box protein M1 (FOXM1), a transcription factor that promotes cell cycle progression.[1] this compound has been shown to inhibit FOXM1, leading to a halt in cell division.[1] Furthermore, a reduction in the expression of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication, has been observed in cells treated with this compound.[1]
Induction of Apoptosis
A critical component of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis, in colon cancer cells.[1] This is mediated through several interconnected pathways:
-
Inhibition of NF-κB: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that promotes the expression of anti-apoptotic genes. Its inhibition by this compound shifts the cellular balance towards apoptosis.
-
Activation of Caspase-3: The compound increases the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
-
Modulation of Reactive Oxygen Species (ROS): this compound has been shown to increase intracellular levels of reactive oxygen species (ROS). While high levels of ROS can be damaging, in this context, they appear to contribute to the induction of apoptosis in cancer cells.
Signaling Pathway Diagrams
Quantitative Data
The following tables summarize the quantitative data from preclinical studies on this compound in colon cancer.
| Cell Line | Compound | IC50 (µM) at 24h | Reference |
| HT-29 | o-NOSH-ASA | 0.04 ± 0.011 | [4] |
| HT-29 | m-NOSH-ASA | 0.24 ± 0.11 | [4] |
| HT-29 | p-NOSH-ASA | 0.46 ± 0.17 | [4] |
| HCT 15 | o-NOSH-ASA | 0.062 ± 0.006 | [4] |
| HCT 15 | m-NOSH-ASA | 0.092 ± 0.004 | [4] |
| HCT 15 | p-NOSH-ASA | 0.37 ± 0.04 | [4] |
Table 1: In Vitro Efficacy of this compound Positional Isomers in Colon Cancer Cell Lines.
| Animal Model | Treatment | Dosage (mg/kg) | Tumor Mass Reduction (%) | Reference |
| HT-29 Xenograft | This compound | 25 | 50 ± 7 | [5] |
| HT-29 Xenograft | This compound | 50 | 75 ± 5 | [5] |
| HT-29 Xenograft | This compound | 100 | 90 ± 3 | [5] |
Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound's effects on colon cancer.
Cell Culture
-
Cell Lines: Human colon adenocarcinoma cell lines HT-29 (COX-1 and -2 expressing) and HCT 15 (COX null) are commonly used.[4]
-
Culture Conditions: Cells are typically maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Plate cells and treat with this compound as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vivo Xenograft Model
-
Animals: Male athymic nude mice (e.g., SKID or NU/NU), 4-6 weeks old, are typically used.[6]
-
Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ HT-29 cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.[6]
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle control daily via oral gavage.[5]
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Immunohistochemistry
-
Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against PCNA (for proliferation) or use a TUNEL assay kit (for apoptosis) according to the manufacturer's instructions.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the stained sections under a microscope.
Conclusion
This compound represents a promising evolution of aspirin with significantly enhanced anticancer properties and an improved safety profile. Its multifaceted mechanism of action, involving the inhibition of key proliferative and survival pathways and the induction of apoptosis, makes it a compelling candidate for further development in the treatment of colon cancer. The data and protocols presented in this guide offer a comprehensive overview for researchers seeking to explore the therapeutic potential of this novel compound. Further investigation into the detailed molecular interactions and potential combination therapies will be crucial in translating the preclinical success of this compound into clinical applications.
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 3. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Colon Cancer Cell Growth: Effects Of Positional Isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
a comprehensive analysis to elucidate the mechanism underlying its disease-protective benefits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge. These conditions are characterized by the progressive loss of structure and function of neurons, leading to cognitive decline, motor impairments, and eventual death. While current treatments primarily manage symptoms, there is a critical need for disease-modifying therapies. Glucagon-like peptide-1 receptor agonists (GLP-1 RAs), a class of drugs well-established for treating type 2 diabetes and obesity, have emerged as promising candidates for neuroprotection.[1][2] Emerging evidence from preclinical and clinical studies suggests that these agents can cross the blood-brain barrier and exert beneficial effects on the central nervous system, independent of their glucose-lowering actions.[3][4][5][6]
This technical guide provides a comprehensive analysis of the mechanisms underlying the disease-protective benefits of GLP-1 RAs. It details the core molecular pathways, summarizes key experimental findings, and provides standardized protocols for researchers in the field.
Core Mechanisms of Neuroprotective Action
GLP-1 RAs exert their neuroprotective effects through a multi-faceted approach, targeting several key pathological processes implicated in neurodegeneration.
Reduction of Neuroinflammation and Oxidative Stress
Chronic neuroinflammation, driven by the activation of microglia and astrocytes, is a key pathological feature of neurodegenerative diseases.[4] Activated microglia release pro-inflammatory cytokines and free radicals, which are neurotoxic.[4] GLP-1 RAs have been shown to possess potent anti-inflammatory properties.[7] They can modulate microglial activation, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby reducing the release of inflammatory cytokines like TNF-α and IL-1β.[7][8]
Furthermore, GLP-1 RAs combat oxidative stress, another critical factor in neuronal damage. They achieve this by reducing the production of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes through the activation of the Nrf2 pathway.[9][10] By alleviating both neuroinflammation and oxidative stress, GLP-1 RAs help preserve the integrity and function of neurons.[1][11]
Modulation of Pathological Protein Aggregation
The accumulation of misfolded proteins, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in AD, and α-synuclein aggregates in PD, is a hallmark of these diseases. Preclinical studies have demonstrated that GLP-1 RAs can significantly reduce the burden of these pathological proteins.[12][13] For instance, agonists like liraglutide and lixisenatide have been shown to decrease Aβ deposition and tau hyperphosphorylation in animal models of AD.[12] Similarly, semaglutide has been found to reduce the accumulation of α-synuclein in a mouse model of PD.[14] The mechanisms for this include enhancing the clearance of these toxic proteins through processes like autophagy and reducing their initial formation.[8][15]
Enhancement of Neuronal Survival and Synaptic Plasticity
GLP-1 RAs promote neuronal survival by inhibiting apoptosis (programmed cell death).[15][16] They activate pro-survival signaling pathways and inhibit apoptotic cascades, thereby protecting neurons from various insults.[9][17] Beyond just survival, GLP-1 RAs also enhance synaptic plasticity, the biological process that underlies learning and memory.[18] They have been shown to increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in synaptogenesis and the maintenance of synaptic connections.[12][16] This improvement in synaptic function may counteract the cognitive deficits observed in neurodegenerative disorders.
Improvement of Mitochondrial Function and Brain Bioenergetics
Mitochondrial dysfunction is an early and critical event in the pathogenesis of neurodegenerative diseases, leading to energy deficits and increased oxidative stress. GLP-1 RAs have been shown to repair mitochondrial damage, promote mitochondrial biogenesis, and improve overall brain energy metabolism.[8][11][12] By restoring insulin signaling pathways in the brain, which can become resistant in conditions like AD (sometimes referred to as "type 3 diabetes"), GLP-1 RAs enhance glucose uptake and utilization by neurons, ensuring they have the necessary energy to function and survive.[8][18]
Key Signaling Pathways
The neuroprotective effects of GLP-1 RAs are mediated by the activation of several intracellular signaling cascades upon binding to the GLP-1 receptor (GLP-1R) on neurons.[15]
Activation of the GLP-1R, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[19][20] This rise in cAMP activates two major downstream pathways: the Protein Kinase A (PKA) pathway and the Phosphoinositide 3-Kinase (PI3K) pathway.[19]
-
cAMP/PKA/CREB Pathway: PKA activation leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates genes involved in neuronal survival, neurogenesis, and synaptic plasticity, including BDNF.[3][16]
-
PI3K/Akt/GSK-3β Pathway: The PI3K/Akt pathway is a central pro-survival cascade that inhibits apoptosis.[9][17] A key downstream target is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation. Akt phosphorylates and inhibits GSK-3β, thereby reducing tau pathology.[2][18]
-
MAPK/ERK Pathway: This pathway, also activated by GLP-1R stimulation, is involved in promoting cell proliferation, differentiation, and survival.[9][19]
Summary of Preclinical and Clinical Evidence
The neuroprotective potential of GLP-1 RAs has been investigated in numerous preclinical models and, more recently, in human clinical trials.
Preclinical Data
Animal models of AD and PD have consistently shown robust neuroprotective effects with various GLP-1 RAs.[6][13][21] These studies demonstrate improvements in motor function, learning, and memory, which are correlated with reduced pathological hallmarks and inflammation in the brain.[13][14]
| GLP-1 RA | Animal Model | Key Findings | Reference |
| Liraglutide | APP/PS1 mice (AD) | Reduced Aβ plaque load; improved learning and memory. | [12] |
| Liraglutide | 5xFAD mice (AD) | Ameliorated mitochondrial dysfunction; prevented neuronal loss. | [12] |
| Semaglutide | Chronic MPTP mice (PD) | Improved motor impairments; rescued tyrosine hydroxylase levels; reduced α-synuclein accumulation and neuroinflammation. | [14] |
| Exenatide | 6-OHDA rats (PD) | Protected dopaminergic neurons; preserved motor control. | [4] |
| Lixisenatide | APP/PS1 mice (AD) | Reduced neurofibrillary tangles and amyloid plaque load; ameliorated learning deficits. | [12] |
Clinical Trial Data
Human trials have yielded more nuanced results. While some studies have shown promising signals, such as preserved brain glucose metabolism and potential slowing of cognitive decline, others have failed to meet their primary endpoints.[8][11][22] For example, a phase 2 trial with liraglutide in AD patients did not show a statistically significant difference in the primary cognitive outcome but did suggest a slowing of brain atrophy.[8][23] In contrast, recent phase 3 trials (EVOKE and EVOKE+) for oral semaglutide in early AD did not demonstrate a significant slowing of disease progression.[22][24]
In Parkinson's disease, results have been more encouraging. A phase 2 trial showed that exenatide improved motor scores in patients, with benefits persisting after the drug was stopped.[8] These mixed results highlight the complexity of translating preclinical findings to clinical success and underscore the need for further research into optimal dosing, treatment duration, and patient populations.[1][11]
| GLP-1 RA | Disease | Phase | Key Outcomes | Reference |
| Liraglutide | Alzheimer's Disease | 2 (ELAD) | Primary endpoint (ADAS-cog) not met; suggested slower progression of brain atrophy on MRI. | [8][23] |
| Semaglutide (oral) | Alzheimer's Disease | 3 (EVOKE/EVOKE+) | Failed to significantly slow cognitive decline compared to placebo. | [22][24] |
| Exenatide | Parkinson's Disease | 2 | Significant improvement in motor scores (MDS-UPDRS-3) vs. placebo; benefits persisted post-treatment. | [8] |
| Lixisenatide | Parkinson's Disease | 2 | Showed some protection from worsening motor symptoms. | [24] |
Experimental Protocols
Standardized protocols are crucial for the rigorous evaluation of GLP-1 RAs in neurodegenerative disease models. Below are methodologies for key experiments.
Animal Models
-
Chronic MPTP Mouse Model of Parkinson's Disease: As described by Zhang et al. (2019), mice are administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce progressive loss of dopaminergic neurons in the substantia nigra, mimicking key features of PD.[14] A typical protocol involves intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 25 mg/kg) along with probenecid (250 mg/kg) twice a week for several weeks.[14]
Behavioral Assessments
-
Motor Function (Rotarod Test): To assess motor coordination and balance, mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded. GLP-1 RA-treated animals are expected to show improved performance (longer latency to fall) compared to MPTP-treated controls.[14]
-
Locomotor Activity (Open Field Test): To evaluate general motor activity and anxiety-like behavior, mice are placed in an open arena. Total distance traveled and time spent in the center are measured using automated tracking software.[25]
Biochemical and Histological Analysis
-
Tissue Preparation: Following the final behavioral test, animals are euthanized, and brains are rapidly dissected. One hemisphere can be fixed for histology, while specific regions (e.g., substantia nigra, striatum) from the other hemisphere are snap-frozen for biochemical analysis.
-
Immunohistochemistry (IHC): Fixed brain sections are stained with specific antibodies to visualize and quantify key markers.
-
Western Blot/ELISA: Protein lysates from brain tissue are used to quantify levels of specific proteins, such as TH, α-synuclein, BDNF, and markers of apoptotic (e.g., Caspase-3) and inflammatory pathways (e.g., NF-κB).[14]
Measurement of Neuronal Apoptosis and Synaptic Plasticity
-
Apoptosis Assays: Apoptosis can be measured in cell cultures or tissue sections using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation, or by measuring the activity of caspases (e.g., Caspase-3), key enzymes in the apoptotic pathway.[26]
-
Synaptic Plasticity Measurement: In vitro techniques using brain slices are common. Extracellular field recordings in the hippocampus can be used to measure long-term potentiation (LTP), a cellular correlate of learning and memory.[27] This involves stimulating afferent fibers and recording the synaptic response in postsynaptic neurons before and after a high-frequency stimulation protocol.[27][28]
Conclusion and Future Directions
GLP-1 receptor agonists represent a highly promising therapeutic strategy for neurodegenerative diseases. Preclinical evidence robustly supports their ability to target multiple core pathological mechanisms, including neuroinflammation, oxidative stress, protein aggregation, and mitochondrial dysfunction through the activation of key neuroprotective signaling pathways.
However, the translation of these findings into unequivocal clinical success has been challenging, as evidenced by the mixed results from recent human trials.[24] This discrepancy underscores the need for further research to optimize treatment strategies. Future studies should focus on:
-
Timing of Intervention: Initiating treatment at earlier, prodromal stages of the disease may be more effective.[22]
-
Dosing and Delivery: Investigating higher doses and novel formulations that enhance brain penetration could improve efficacy.[21][29]
-
Combination Therapies: Exploring the synergistic effects of GLP-1 RAs with other disease-modifying agents may offer a more powerful therapeutic approach.
Despite the recent setbacks in late-stage clinical trials for Alzheimer's disease, the strong biological rationale and encouraging data in Parkinson's disease warrant continued investigation.[8][30] The multifaceted mechanism of action of GLP-1 RAs remains a compelling avenue in the quest for effective treatments to slow or halt the progression of these devastating neurodegenerative disorders.
References
- 1. scilit.com [scilit.com]
- 2. Liraglutide and its Neuroprotective Properties—Focus on Possible Biochemical Mechanisms in Alzheimer’s Disease and Cerebral Ischemic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. neurology.org [neurology.org]
- 6. GLP-1 receptor agonists show neuroprotective effects in animal models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. GLP-1 receptor agonists in Alzheimer’s and Parkinson’s disease: endocrine pathways, clinical evidence, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neuroprotection of Liraglutide Against Ischaemia-induced Apoptosis through the Activation of the PI3K/AKT and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Glucagon-Like Peptide-1 on Oxidative Stress and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Glucagon-like Peptide-1 Receptor Agonists in Alzheimer’s and Parkinson’s Disease: A Literature Review of Clinical Trials | MDPI [mdpi.com]
- 12. The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Glucagon-like peptide 1 (GLP-1) receptor agonists in experimental Alzheimer’s disease models: a systematic review and meta-analysis of preclinical studies [frontiersin.org]
- 14. Semaglutide is Neuroprotective and Reduces α-Synuclein Levels in the Chronic MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Glucagon-Like Peptide-1: A Focus on Neurodegenerative Diseases [frontiersin.org]
- 17. Frontiers | Treatment With Liraglutide Exerts Neuroprotection After Hypoxic–Ischemic Brain Injury in Neonatal Rats via the PI3K/AKT/GSK3β Pathway [frontiersin.org]
- 18. Beyond Diabetes: Exploring the Potential of GLP-1 Receptor Agonists in Neurodegenerative Disease Management [rupahealth.com]
- 19. researchgate.net [researchgate.net]
- 20. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-awaited results of GLP-1 trial in Alzheimer’s disease show disappointing results | Drug Discovery News [drugdiscoverynews.com]
- 23. bioxconomy.com [bioxconomy.com]
- 24. sciencenews.org [sciencenews.org]
- 25. Acute administration of GLP-1 receptor agonists induces hypolocomotion but not anxiety in mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 26. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. uwnxt.nationalacademies.org [uwnxt.nationalacademies.org]
- 30. The neuroprotective promise of semaglutide for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Obscure Landscape of NOSH-Aspirin: A Technical Guide to its Mechanisms and the Unresolved Question of Tissue-Level Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin, a novel hybrid compound engineered to release both nitric oxide (NO) and hydrogen sulfide (H₂S) from an aspirin scaffold, has emerged as a promising therapeutic agent with significantly enhanced anti-inflammatory and anti-cancer properties compared to its parent molecule.[1][2] Its design aims to mitigate the gastrointestinal side effects associated with long-term aspirin use while amplifying its therapeutic efficacy.[2] However, despite compelling preclinical data on its biological effects, the precise mechanisms governing its regulation at the tissue level remain largely obscure, posing a significant challenge for its clinical translation.[1][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's core mechanisms of action, presents available quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved. Crucially, it also highlights the existing knowledge gaps concerning its pharmacokinetics and tissue distribution, a critical area for future research.
Core Mechanism of Action
This compound exerts its biological effects through a multi-pronged approach, leveraging the synergistic actions of its three constituent components: aspirin, nitric oxide (NO), and hydrogen sulfide (H₂S).[3] Upon administration, it is believed to break down and release these three moieties, each contributing to its overall therapeutic profile.[3]
The aspirin component primarily acts via the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the production of prostaglandins (PGE2), key mediators of inflammation and pain.[1][3] The release of NO contributes to gastrointestinal safety by promoting mucosal protection.[2] Both NO and H₂S are gaseous signaling molecules with diverse physiological roles, including vasodilation, anti-inflammatory effects, and modulation of cellular apoptosis and proliferation.[2][3]
A key aspect of this compound's enhanced potency is its ability to induce cancer cell apoptosis and inhibit proliferation through the modulation of several key signaling pathways. These include the inhibition of the pro-inflammatory and pro-survival NF-κB and STAT3 pathways, and the activation of pro-apoptotic pathways involving caspase-3 and TNF-α.[1] Furthermore, this compound has been shown to downregulate the expression of proteins involved in cell cycle progression and proliferation, such as FOXM1 and PCNA.[1][5]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound, highlighting its enhanced potency compared to aspirin and its effects on tumor growth.
| Compound | Cell Line | IC₅₀ (nM) | Fold Increase in Potency (vs. Aspirin) | Reference |
| This compound | HT-29 (Colon Cancer) | 48 ± 3 | >100,000 | [6] |
| This compound | HCT 15 (Colon Cancer) | 50 ± 5 | >80,000 | [6] |
| This compound | SW480 (Colon Cancer) | 60 ± 4 | >80,000 | [6] |
| This compound | MIA PaCa-2 (Pancreatic Cancer) | 47 ± 5 | ~80,000 | [5] |
| This compound | BxPC-3 (Pancreatic Cancer) | 57 ± 4 | Not Specified | [5] |
| Aspirin | HT-29, HCT 15, SW480 | >5,000,000 | - | [6] |
| Aspirin | MIA PaCa-2 | >5,000,000 | - | [5] |
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Treatment Group | Dose | Tumor Mass Reduction (%) | Tumor Volume Reduction (%) | Animal Model | Reference |
| This compound | 25 mg/kg | 50 ± 7 | Not Specified | HT-29 Xenograft | [7] |
| This compound | 50 mg/kg | 75 ± 5 | Not Specified | HT-29 Xenograft | [7] |
| This compound | 100 mg/kg | 90 ± 3 | ~90 | HT-29 Xenograft | [7] |
| This compound | 100 mg/kg | 75 | 90 | MIA PaCa-2 Xenograft | [5] |
| Aspirin | 50 mg/kg | 65 | 70 | HT-29 Xenograft | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Growth Inhibition Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
-
Cell Lines: HT-29, HCT 15, SW480 (colon cancer), MIA PaCa-2, BxPC-3 (pancreatic cancer).
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or aspirin for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Treat cells with this compound at desired concentrations and time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
Treat cells with this compound for a specified duration.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a solution containing RNase A and propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. NF-κB Activation Assay (ELISA-based)
-
Objective: To measure the effect of this compound on the activation of the NF-κB p65 subunit.
-
Protocol:
-
Treat cells with this compound for a defined period.
-
Prepare nuclear extracts from the treated and control cells.
-
Use a commercial ELISA kit to quantify the amount of activated NF-κB p65 in the nuclear extracts, following the manufacturer's instructions. This typically involves the binding of activated NF-κB to a specific oligonucleotide immobilized on a microplate.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Male athymic nude mice.
-
Cell Line: HT-29 or MIA PaCa-2 human cancer cells.
-
Protocol:
-
Subcutaneously implant cancer cells (e.g., 2 x 10⁶ cells) suspended in a suitable medium (e.g., Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., ~70 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle (e.g., 1% methylcellulose) daily via oral gavage.
-
Monitor tumor volume and animal body weight regularly (e.g., every 3 days).
-
After a predetermined treatment period (e.g., 30 days), sacrifice the mice, and excise and weigh the tumors.
-
Tumor tissues can be fixed in formalin for subsequent immunohistochemical analysis (e.g., for PCNA, TUNEL staining).
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its evaluation.
Caption: this compound's multifaceted signaling cascade.
Caption: Preclinical evaluation workflow for this compound.
The Obscure Nature of Tissue-Level Regulation
A significant and recurring theme in the literature is the lack of a clear understanding of this compound's regulation at the tissue level.[1][3][4] This "obscurity" stems from several factors:
-
Limited Pharmacokinetic Data: There is a notable absence of published, detailed pharmacokinetic studies on this compound. Key parameters such as its absorption, distribution, metabolism, and excretion (ADME) profile have not been thoroughly characterized. While it is known to decompose into aspirin, NO, and H₂S, the rate and location of this breakdown in various tissues are unknown.[3]
-
Analytical Challenges: The simultaneous detection and quantification of the intact this compound molecule and its gaseous breakdown products (NO and H₂S) in biological matrices present a considerable analytical challenge.[1] Standard high-performance liquid chromatography (HPLC) methods are available for aspirin and its metabolites, but these do not provide information on the parent compound or the dynamic release of NO and H₂S.[9][10]
-
Tissue-Specific Effects: The differential effects of this compound on various cancer cell lines suggest that its activity may be tissue-dependent.[6] However, without data on its concentration and metabolism in different tissues, the underlying reasons for these differences remain speculative.
Future Directions and Conclusion
This compound represents a promising evolution of a long-established therapeutic agent. Its enhanced anti-cancer and anti-inflammatory properties, coupled with a potentially improved safety profile, make it a compelling candidate for further development. However, the critical knowledge gap regarding its tissue-level regulation must be addressed to facilitate its successful clinical translation.
Future research should prioritize:
-
Development of robust analytical methods: To simultaneously quantify intact this compound, its primary metabolites, and the release of NO and H₂S in various biological tissues.
-
Comprehensive pharmacokinetic studies: In relevant animal models to determine its ADME profile, including plasma concentration-time curves, tissue distribution, and excretion pathways.
-
Pharmacodynamic studies: To correlate tissue-specific concentrations of this compound and its active moieties with its pharmacological effects in those tissues.
By systematically addressing these unknowns, the scientific community can move closer to unlocking the full therapeutic potential of this compound and clarifying the once-obscure landscape of its action within the body.
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic determination of aspirin and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved method for the determination of aspirin and its metabolites in biological fluids by high-performance liquid chromatography: applications to human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Nitric Oxide and Hydrogen Sulfide Release from NOSH-Aspirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NOSH-aspirin, a novel class of hybrid anti-inflammatory drugs, has demonstrated significantly enhanced therapeutic efficacy and a superior safety profile compared to traditional aspirin. This is attributed to its unique ability to gradually release two key gaseous signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S). This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on the release and synergistic actions of NO and H₂S. It includes a compilation of quantitative data on its biological activity, detailed experimental protocols for its synthesis and analysis, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Aspirin, a cornerstone of anti-inflammatory and anti-platelet therapy, is limited in its long-term use by significant gastrointestinal side effects. To mitigate these adverse effects while enhancing its therapeutic potential, a new class of compounds, known as NOSH-aspirins, has been developed. These hybrid molecules are engineered by covalently linking nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties to an aspirin scaffold.[1][2]
Nitric oxide is known for its gastroprotective effects, while hydrogen sulfide has been shown to potentiate the anti-cancer and anti-inflammatory properties of aspirin.[2] The simultaneous and gradual release of these two gasotransmitters from the this compound backbone results in a synergistic effect, leading to a remarkable increase in potency against various cancer cell lines and a significant reduction in gastric damage compared to the parent drug.[3][4]
This guide will delve into the chemical nature of this compound, the mechanisms of NO and H₂S release, their downstream signaling pathways, and the experimental methodologies used to characterize these novel compounds.
Chemical Structure and Release of Bioactive Molecules
This compound variants are synthesized by attaching an NO-releasing moiety, typically a nitrooxybutyl group, and an H₂S-releasing group, such as a dithiolethione (e.g., 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione or ADT-OH), to the aspirin molecule.[1] The release of NO and H₂S is a gradual process, which is crucial for maintaining their therapeutic concentrations over a prolonged period.[3]
The release of nitric oxide from the nitrooxy group is generally initiated by ester hydrolysis or other decomposition pathways within the physiological environment. The dithiolethione moiety releases hydrogen sulfide, a process that can be triggered by biological thiols like cysteine and glutathione through thiol exchange reactions.
Quantitative Data on Biological Activity
The enhanced potency of this compound compounds compared to aspirin has been demonstrated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for cell growth inhibition.
Table 1: IC₅₀ Values of this compound Compounds in Human Cancer Cell Lines [1]
| Cell Line (Cancer Type) | NOSH-1 (nM) | NOSH-2 (nM) | NOSH-3 (nM) | NOSH-4 (nM) | Aspirin (nM) |
| Colon | |||||
| HT-29 | 48 ± 3 | 70 ± 5 | 4300 ± 200 | 240 ± 20 | >5,000,000 |
| HCT 15 | 57 ± 5 | 110 ± 15 | 5200 ± 300 | 380 ± 30 | >5,000,000 |
| SW480 | 65 ± 6 | 90 ± 8 | 4800 ± 250 | 310 ± 25 | >5,000,000 |
| Breast | |||||
| MCF-7 | 120 ± 10 | 150 ± 12 | 6500 ± 400 | 550 ± 40 | >5,000,000 |
| MDA-MB-231 | 150 ± 15 | 180 ± 18 | 7000 ± 500 | 600 ± 50 | >5,000,000 |
| SKBR3 | 180 ± 20 | 210 ± 22 | 7500 ± 600 | 700 ± 60 | >5,000,000 |
| Pancreatic | |||||
| BxPC-3 | 200 ± 25 | 240 ± 28 | 7200 ± 550 | 750 ± 65 | >5,000,000 |
| MIA PaCa-2 | 220 ± 28 | 260 ± 30 | 7800 ± 650 | 800 ± 70 | >5,000,000 |
| Prostate | |||||
| LNCaP | 250 ± 30 | 290 ± 35 | 8000 ± 700 | 850 ± 75 | >5,000,000 |
| Lung | |||||
| A549 | 280 ± 35 | 320 ± 40 | 8500 ± 750 | 900 ± 80 | >5,000,000 |
| Leukemia | |||||
| Jurkat | 100 ± 12 | 130 ± 15 | 6000 ± 450 | 500 ± 45 | >5,000,000 |
Data are presented as mean ± SEM.
Table 2: In Vivo Effects of NOSH-1 on Plasma NO and H₂S Levels [1]
| Treatment Group | Plasma NOₓ (µM) | Plasma H₂S (µM) |
| Vehicle | 15.2 ± 1.8 | 28.5 ± 3.1 |
| Aspirin (0.56 mmol/kg) | 16.1 ± 2.0 | 29.8 ± 3.5 |
| NOSH-1 (0.52 mmol/kg) | 38.6 ± 4.2 | 55.4 ± 5.9 |
*Data are presented as mean ± SEM. P < 0.001 versus vehicle and aspirin-treated animals.
Signaling Pathways of NO and H₂S
The released nitric oxide and hydrogen sulfide from this compound exert their biological effects through a complex interplay of signaling pathways. These pathways often converge to regulate cellular processes such as inflammation, apoptosis, and cell proliferation.
Caption: Signaling pathways of NO and H₂S released from this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound compound and for key experiments cited in the evaluation of its biological activity.
Synthesis of ortho-NOSH-Aspirin (NOSH-1)
This protocol describes the synthesis of 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl 2-((4-(nitrooxy)butanoyl)oxy)benzoate, also known as ortho-NOSH-aspirin or NOSH-1.
Materials:
-
Salicylaldehyde
-
4-Bromobutyric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silver nitrate (AgNO₃)
-
Acetonitrile (CH₃CN)
-
Potassium permanganate (KMnO₄)
-
Acetone
-
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of intermediate 7. To a solution of salicylaldehyde and 4-bromobutyric acid in DCM, add DCC and a catalytic amount of DMAP. Stir the reaction mixture at room temperature.
-
Step 2: Synthesis of intermediate 8. The bromo moiety in compound 7 is substituted with a nitrate group using AgNO₃ in acetonitrile.
-
Step 3: Synthesis of intermediate 9. The aldehyde group of compound 8 is oxidized to a carboxylic acid using KMnO₄ in acetone.
-
Step 4: Synthesis of NOSH-1. The resulting carboxylic acid (intermediate 9) is coupled with ADT-OH in the presence of DCC and DMAP in DCM to yield NOSH-1.[1]
Purification: The final product is purified by column chromatography.
Caption: Workflow for the synthesis of ortho-NOSH-aspirin (NOSH-1).
Measurement of Nitric Oxide Release (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO₂) standard solutions
-
96-well microplate reader
-
Cell culture medium or buffer solution containing the this compound compound
Procedure:
-
Incubate this compound in the desired buffer or cell culture medium for various time points.
-
At each time point, collect an aliquot of the supernatant.
-
Prepare a standard curve using serial dilutions of NaNO₂.
-
Add 50 µL of the sample or standard to a 96-well plate.
-
Add 50 µL of Griess Reagent (equal parts of Solution A and B, freshly mixed) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Measurement of Hydrogen Sulfide Release (Methylene Blue Assay)
This colorimetric assay is a widely used method for the quantification of sulfide in aqueous samples.
Materials:
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Sodium sulfide (Na₂S) standard solutions
-
Trichloroacetic acid (TCA)
-
96-well microplate reader
Procedure:
-
Incubate this compound in the desired buffer or cell culture medium.
-
At specified time points, add zinc acetate to trap H₂S as zinc sulfide (ZnS).
-
Centrifuge the samples to pellet the ZnS.
-
Remove the supernatant and resuspend the pellet in water.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution.
-
Incubate at room temperature for 20 minutes in the dark to allow for the formation of methylene blue.
-
If proteins are present, precipitate them with TCA and centrifuge.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 665 nm.
-
Quantify the H₂S concentration using a standard curve prepared with Na₂S.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound or control compounds to induce apoptosis.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the cleavage of the pNA chromophore.
-
Caspase-3 activity is expressed as the fold-change relative to the untreated control.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or control compounds for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of safer and more potent anti-inflammatory and anti-cancer agents. The dual release of nitric oxide and hydrogen sulfide from the aspirin scaffold provides a multi-pronged therapeutic approach, enhancing its efficacy while mitigating the gastrointestinal toxicity associated with long-term aspirin use. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising class of hybrid drugs. Future research should focus on elucidating the precise in vivo release kinetics and further exploring the full spectrum of their pharmacological activities.
References
- 1. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of NOSH-Aspirin on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NOSH-aspirin, a novel hybrid pharmaceutical agent, integrates the cyclooxygenase (COX)-inhibitory properties of aspirin with the release of nitric oxide (NO) and hydrogen sulfide (H₂S). This dual-action molecule demonstrates significantly enhanced anti-inflammatory and anticancer efficacy compared to its parent compound, aspirin, while concurrently mitigating its gastrointestinal toxicity. This technical guide provides an in-depth analysis of the effects of this compound on prostaglandin synthesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.
Introduction: The Advent of this compound
Aspirin, a cornerstone of anti-inflammatory and analgesic therapy for over a century, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2] However, its long-term use is associated with significant gastrointestinal side effects, such as ulcers and bleeding.[1] To address these limitations, a new class of hybrid compounds has been developed. This compound is a chimeric molecule that combines the aspirin scaffold with moieties capable of releasing two gaseous signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S).[3][4] The rationale behind this design is to harness the synergistic therapeutic benefits of these three molecules while simultaneously enhancing the safety profile.[5] The NO component is intended to protect the gastric mucosa, while H₂S has been shown to possess both anti-inflammatory and pro-apoptotic properties in cancer cells.[1][6]
Mechanism of Action: A Multi-pronged Approach
The pharmacological activity of this compound is a composite of the actions of its three constituent parts: the aspirin backbone, the NO-releasing moiety, and the H₂S-donating group.[6] Upon administration, this compound is metabolized, leading to the release of these three active components.[1]
The aspirin component functions as an irreversible inhibitor of both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[2] This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2), and thromboxanes.[7][8][9]
The released NO and H₂S contribute to both the enhanced efficacy and the improved safety profile. NO is known to promote vasodilation and has cytoprotective effects on the gastric epithelium. H₂S has been demonstrated to potentiate the anti-inflammatory and anticancer effects of aspirin.[1][5] Studies suggest that this compound's effects on cancer cell growth may be independent of the COX status of the cells, indicating alternative mechanisms of action beyond prostaglandin synthesis inhibition.[10]
The Prostaglandin Synthesis Pathway and its Inhibition by this compound
Prostaglandins are lipid compounds that play crucial roles in inflammation, pain, fever, and platelet aggregation.[11] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes.[7][8]
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The enhanced potency of this compound compared to traditional aspirin has been demonstrated in various studies. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound and Aspirin on Prostaglandin E2 (PGE2) Levels
| Compound | Dosage | Model | PGE2 Level (pg/mg protein) | Percent Inhibition vs. Control | Reference |
| Control | - | Carrageenan-induced rat paw edema | 82 ± 2 | - | [4][12] |
| Aspirin | 0.21 mmol/kg | Carrageenan-induced rat paw edema | 12 ± 3 | 85.4% | [4][12] |
| NOSH-1 | 0.21 mmol/kg | Carrageenan-induced rat paw edema | 42 ± 3 | 48.8% | [4][12] |
| NOSH-1 | 0.52 mmol/kg | Carrageenan-induced rat paw edema | 21 ± 4 | 74.4% | [4][12] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzyme Activity
| Compound | Concentration | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| Aspirin | 1 mM | 65 ± 5 | 60 ± 3 | [13] |
| o-NOSH-aspirin | IC50 for cell growth | ~40-50 | ~20-27 | [13] |
| m-NOSH-aspirin | IC50 for cell growth | ~40-50 | ~20-27 | [13] |
| p-NOSH-aspirin | IC50 for cell growth | ~40-50 | ~20-27 | [13] |
Table 3: IC50 Values for Cancer Cell Growth Inhibition (24h)
| Compound | HT-29 (COX-positive) | HCT 15 (COX-null) | MIA PaCa-2 (COX-null) | BxPC-3 (COX-positive) | MDA-MB-231 (ER-) | SKBR3 (ER-) | Reference |
| Aspirin | >5 mM | >5 mM | - | - | - | - | [13] |
| o-NOSH-aspirin (NOSH-1) | 48 ± 7 nM | 57 ± 5 nM | 47 ± 5 nM | 57 ± 4 nM | 90 ± 5 nM | 82 ± 5 nM | [4][10][14][15] |
| m-NOSH-aspirin | 220 ± 80 nM | 110 ± 15 nM | - | - | - | - | [10] |
| p-NOSH-aspirin | 450 ± 125 nM | 380 ± 30 nM | - | - | - | - | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.
In Vitro Cell-Based Assays
-
Cell Culture: Human cancer cell lines (e.g., HT-29, HCT 15, MIA PaCa-2, BxPC-3, MDA-MB-231, SKBR3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][10][14][15]
-
Cell Growth Inhibition Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Varying concentrations of this compound or aspirin are added to the wells.
-
After a specified incubation period (e.g., 24 hours), MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[10]
-
-
Apoptosis Assays: Apoptosis can be assessed by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation or by measuring caspase-3 activity.[14][15]
Cyclooxygenase (COX) Inhibition Assays
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.[16][17]
-
Assay Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to PGG2. A fluorometric probe is used to detect the enzymatic activity.[17]
-
The COX enzyme is pre-incubated with the test compound (this compound or aspirin) at various concentrations.
-
Arachidonic acid is added to initiate the reaction.
-
The fluorescence is measured over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.[16][17]
-
-
Whole Blood Assay: This assay provides a more physiologically relevant environment by using human whole blood to assess the inhibitory effects on COX-1 and COX-2.[18][19]
In Vivo Anti-Inflammatory Model
-
Carrageenan-Induced Rat Paw Edema:
-
A baseline measurement of the rat's paw volume is taken.
-
The test compound (this compound or aspirin) or vehicle is administered orally or intraperitoneally.
-
After a set time, carrageenan is injected into the sub-plantar surface of the rat's hind paw to induce inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection.
-
The anti-inflammatory effect is determined by the reduction in paw edema compared to the control group.[4][12]
-
Prostaglandin E2 (PGE2) Quantification
-
Sample Collection: Cell culture supernatants or paw exudates from the in vivo model are collected.[4][20]
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
A competitive immunoassay is used where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on a microplate.
-
After incubation and washing, a substrate is added, and the color development is inversely proportional to the concentration of PGE2 in the sample.
-
The absorbance is read using a microplate reader, and the PGE2 concentration is determined by comparison with a standard curve.[20][21][22][23]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the accurate quantification of prostaglandins in biological samples.[24][25][26][27]
Signaling Pathways and Experimental Workflow
This compound's mechanism of action extends beyond COX inhibition and involves the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a significant advancement in the development of anti-inflammatory and anticancer agents. By integrating the COX-inhibitory activity of aspirin with the release of NO and H₂S, this compound exhibits a markedly enhanced potency in inhibiting prostaglandin synthesis and cancer cell growth compared to traditional aspirin. Furthermore, its design addresses the critical issue of gastrointestinal toxicity associated with long-term aspirin use. The data and experimental protocols summarized in this guide underscore the therapeutic potential of this compound and provide a framework for its further investigation and development. The multi-targeted mechanism of action, involving the modulation of key signaling pathways in addition to COX inhibition, positions this compound as a promising candidate for a new generation of safer and more effective pharmaceuticals.
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 4. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. chm.bris.ac.uk [chm.bris.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (NBS-1120) inhibits estrogen receptor-negative breast cancer in vitro and in vivo by modulating redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 18. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. The inhibitory effects of Orengedokuto on inducible PGE2 production in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. revvity.com [revvity.com]
- 24. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
investigating the pharmacokinetics and pharmacodynamics of NOSH-aspirin
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of NOSH-Aspirin
Introduction
This compound is a novel hybrid pharmaceutical agent developed to enhance the therapeutic benefits of aspirin while mitigating its associated side effects.[1][2] It is synthesized by covalently linking nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties to an aspirin scaffold.[2][3][4] This design leverages the physiological roles of the gasotransmitters NO and H₂S, which, in conjunction with aspirin, produce synergistic effects, including potent anti-inflammatory, analgesic, and anticancer properties, coupled with a significantly improved gastrointestinal safety profile compared to the parent drug.[1][5][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, therapeutic efficacy, and the experimental methodologies used in its evaluation.
Pharmacokinetics: Metabolism and Bioavailability
Upon administration, this compound is metabolized to release its three active components: aspirin, nitric oxide (NO), and hydrogen sulfide (H₂S).[5][7] The release of NO is typically achieved through the enzymatic or chemical breakdown of a nitrate group (-ONO₂) attached via a linker.[8] The H₂S-donating moiety, often a dithiolethione such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), releases H₂S upon degradation, a process that can be facilitated by biological thiols like glutathione.[8]
This controlled release of NO and H₂S is crucial for its enhanced safety profile, particularly in the gastrointestinal tract. These gasotransmitters have protective effects on the gastric mucosa, counteracting the damage typically caused by aspirin's inhibition of cyclooxygenase (COX) enzymes.[1][9] While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are not extensively reported in the provided literature, the compound's design as a prodrug ensures the systemic delivery of its active constituents.
Pharmacodynamics: Mechanism of Action
The pharmacological effects of this compound are a composite of the actions of aspirin, NO, and H₂S. This multi-faceted mechanism contributes to its enhanced potency and broader therapeutic window.
1. Cyclooxygenase (COX) Inhibition: Like its parent compound, this compound inhibits COX-1 and COX-2 enzymes, blocking the synthesis of prostaglandins (PGs) such as PGE2.[5][7][8] This action is central to its anti-inflammatory, analgesic, and antipyretic effects.[1][5][7] Studies indicate that this compound inhibits COX more effectively than aspirin alone in a dose- and time-dependent manner.[5][7]
2. Modulation of Inflammatory and Cell Survival Pathways: this compound exerts potent anticancer effects by modulating several key signaling pathways:
-
Induction of Apoptosis: It promotes programmed cell death in cancer cells by increasing the activity of caspase-3 and the expression of TNF-α, while inhibiting the pro-survival transcription factor NF-κB.[5][10]
-
Cell Cycle Arrest: The compound induces G0/G1 cell cycle arrest in cancer cell lines, thereby inhibiting proliferation.[1][5][7][9]
-
Inhibition of Oncogenic Transcription Factors: this compound has been shown to suppress the expression of FOXM1, a transcription factor crucial for cell proliferation and cell cycle progression in many tumors.[5][7]
-
Generation of Reactive Oxygen Species (ROS): In a dose-dependent manner, this compound can increase intracellular ROS levels in cancer cells, leading to oxidative stress and cell death.[7]
3. Role of Gasotransmitters (NO and H₂S):
-
Gastrointestinal Protection: NO and H₂S mimic the protective functions of prostaglandins in the gastric mucosa, enhancing mucosal defense mechanisms.[1][5][9] This accounts for the superior gastrointestinal safety of this compound compared to traditional aspirin.[1][11]
-
Enhanced Analgesia: The H₂S component contributes to analgesia by activating ATP-sensitive potassium (KATP) channels.[8][12] This leads to hyperpolarization of nociceptive neurons, blocking pain signals that are not addressed by COX inhibition alone.[12][13]
-
Cytokine Regulation: this compound, but not aspirin, has been shown to reduce the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[12][13]
Quantitative Data on Pharmacodynamic Effects
The potency of this compound has been quantified in numerous preclinical studies, demonstrating a significant improvement over aspirin.
Table 1: In Vitro Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) for cell growth inhibition highlights the superior potency of this compound compounds compared to aspirin across various human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC₅₀ (nM) at 24h | Potency vs. Aspirin |
| HT-29 | Colon | NOSH-1 | 48 ± 3[3] | >100,000-fold[3] |
| HT-29 | Colon | This compound | 50 ± 2[14] | >100,000-fold[14] |
| HCT 15 | Colon | o-NOSH-aspirin | 57 ± 5[8] | Not specified |
| HCT 15 | Colon | This compound | 52 ± 3[14] | >100,000-fold[14] |
| SW480 | Colon | This compound | 55 ± 5[14] | >100,000-fold[14] |
| MCF-7 (ER+) | Breast | This compound | 250 ± 10[14] | >20,000-fold[14] |
| MDA-MB-231 (ER-) | Breast | This compound | 95 ± 7[14] | >50,000-fold[14] |
| MIAPaCa2 | Pancreatic | This compound | 52 ± 4[14] | >100,000-fold[14] |
| BxPC3 | Pancreatic | This compound | 62 ± 5[14] | >80,000-fold[14] |
| All Lines | Various | Aspirin | >5,000,000[14] | - |
Data presented as mean ± SEM. o-NOSH-aspirin refers to the ortho positional isomer.
Table 2: In Vivo Anticancer Efficacy in Xenograft Models
Studies in animal models demonstrate significant tumor growth inhibition following oral administration of this compound.
| Cancer Type | Model | Compound | Dose (mg/kg) | Tumor Mass Reduction | Reference |
| Colon | HT-29 Xenograft | This compound | 25 | 50 ± 7% | [10] |
| Colon | HT-29 Xenograft | This compound | 50 | 75 ± 5% | [10] |
| Colon | HT-29 Xenograft | This compound | 100 | 90 ± 3% | [10] |
| Colon | HT-29 Xenograft | This compound | Not specified | 89% (P=0.005) | [14] |
| Breast (ER+) | MCF-7 Xenograft | This compound | Not specified | 55% (P=0.022) | [14] |
| Breast (ER-) | MDA-MB-231 Xenograft | This compound | Not specified | 91% (P=0.006) | [14] |
| Pancreatic | MIAPaCa2 Xenograft | This compound | Not specified | 75% (P=0.0031) | [14] |
Table 3: Comparison of Anti-inflammatory, Analgesic, and Safety Profiles
This compound (NBS-1120) demonstrates comparable or superior therapeutic effects to aspirin at equimolar doses, with a markedly improved safety profile.
| Parameter | Model/Assay | Aspirin | This compound (NBS-1120) | Key Finding | Reference |
| Gastrointestinal Safety | Rat Stomach (6h post-dose) | Significant bleeding/ulcers | No ulcers | This compound is gastrointestinally safe. | [1][11] |
| Lipid Peroxidation (MDA) | Rat Stomach Tissue | Higher levels | Lower levels | This compound induces less oxidative stress. | [1][11] |
| Antioxidant Activity (SOD) | Rat Stomach Tissue | Significantly inhibited | Increased activity | This compound enhances antioxidant defenses. | [1][11] |
| Anti-inflammatory | Carrageenan Paw Edema | Similar efficacy | Similar efficacy | Both are potent anti-inflammatory agents. | [1][3] |
| Analgesic | Acetic Acid Writhing | Effective at higher doses | Effective at lower doses | This compound has superior analgesic potency. | [12] |
| Antipyretic | LPS-induced Fever | Similar efficacy | Similar efficacy | Both show comparable antipyretic activity. | [1] |
| Antiplatelet | Collagen-induced Aggregation | Similar efficacy | Similar efficacy | Both show similar antiplatelet effects. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and pharmacodynamics of this compound.
In Vitro Cell Growth Inhibition Assay
-
Objective: To determine the IC₅₀ value of this compound in various cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, MIAPaCa2) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, aspirin, or vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting.
-
Data Analysis: The percentage of cell viability is plotted against drug concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
-
In Vivo Xenograft Model of Cancer
-
Objective: To evaluate the anticancer efficacy of this compound in a live animal model.
-
Methodology:
-
Animal Model: Male athymic nude or SKID mice are used.
-
Cell Implantation: Human cancer cells (e.g., 2 x 10⁶ HT-29 cells) suspended in Matrigel are injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., after 10 days).
-
Treatment: Mice are randomized into groups and treated daily via oral gavage with vehicle control, aspirin, or this compound at various doses (e.g., 25, 50, 100 mg/kg).[10]
-
Monitoring: Tumor volume and animal body weight are measured periodically (e.g., every 3 days).
-
Endpoint: After a set duration (e.g., 21-25 days), mice are sacrificed. Tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for PCNA, TUNEL assay for apoptosis).[1][10]
-
Carrageenan-Induced Paw Edema Model
-
Objective: To assess the in vivo anti-inflammatory activity of this compound.
-
Methodology:
-
Animal Model: Rats are used for this model.
-
Drug Administration: Animals are pre-treated orally with vehicle, aspirin, or this compound one hour before the inflammatory insult.[1]
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the rat's hind paw induces a localized inflammatory response (edema).[3]
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after carrageenan injection.[1]
-
Analysis: The increase in paw volume (edema) is calculated and compared between treatment groups to determine the extent of inflammation inhibition. At the end of the experiment, paw exudate can be collected to measure PGE2 levels.[15]
-
Conclusion
This compound represents a significant advancement in the development of NSAIDs, demonstrating a remarkable combination of enhanced potency and improved safety. Its unique multi-target mechanism, driven by the synergistic action of aspirin, NO, and H₂S, allows it to effectively inhibit inflammatory and carcinogenic pathways while protecting the gastrointestinal mucosa. The quantitative data from extensive preclinical studies consistently show its superiority over aspirin, particularly in its anticancer effects where it is effective at nanomolar concentrations. The detailed experimental protocols provide a robust framework for its continued investigation and development. As research progresses, this compound holds considerable promise as a safer and more potent therapeutic agent for a range of conditions, from inflammatory disorders to cancer chemoprevention and treatment.
References
- 1. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 3. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New hybrid 'NOSH aspirin' as possible anti-cancer drug | EurekAlert! [eurekalert.org]
- 5. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. chm.bris.ac.uk [chm.bris.ac.uk]
The Advent of NOSH-Aspirin: A New Frontier in Cyclooxygenase Inhibition
For Immediate Release
New York, NY – December 17, 2025 – In the ever-evolving landscape of pharmacology, a novel class of compounds, NOSH-aspirin, is garnering significant attention for its potent anti-inflammatory and anti-cancer properties, which appear to surpass those of its parent compound, aspirin. This technical guide provides an in-depth analysis of the interaction between this compound and cyclooxygenase (COX) enzymes, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.
This compound is a hybrid molecule that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), two gaseous signaling molecules with known cytoprotective and anti-inflammatory effects. This unique characteristic is believed to contribute to its enhanced therapeutic profile and reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This document elucidates the interaction of this compound with cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. It has been observed that positional isomers of this compound exhibit preferential inhibition of COX-1 over COX-2.[1] This guide will present the quantitative data on this inhibition, detail the experimental methodologies for assessing COX activity, and illustrate the key signaling pathways modulated by this compound. The information compiled herein is intended to serve as a foundational resource for further research and development of this promising therapeutic agent.
Quantitative Data: Inhibition of Cyclooxygenase Enzymes
The inhibitory potential of three positional isomers of this compound (ortho-, meta-, and para-) against ovine COX-1 and COX-2 was evaluated and compared to that of traditional aspirin and other common NSAIDs. The data clearly indicates that all three this compound isomers are more potent inhibitors of COX-1 than COX-2.
Table 1: Inhibition of Cyclooxygenase Enzyme Activity by this compound Isomers and Aspirin
| Compound | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| o-NOSH-ASA | 0.04 | 48 ± 3 | 27 ± 2 |
| m-NOSH-ASA | 0.24 | 45 ± 4 | 24 ± 3 |
| p-NOSH-ASA | 0.46 | 42 ± 5 | 21 ± 4 |
| Aspirin | 1000 | 65 ± 5 | 60 ± 3 |
Data sourced from a study on colon cancer cells, where the respective IC50s for cell growth inhibition were used for the this compound isomers.[1]
For a broader perspective on the inhibitory potency of these compounds, the following table provides a comparison of the half-maximal inhibitory concentrations (IC50) for various NSAIDs against COX-1 and COX-2.
Table 2: Comparative IC50 Values of NSAIDs for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Aspirin | ~3.5 | ~30 |
| Ibuprofen | 2.9 - 12 | 1.1 - 80 |
| Celecoxib | 8.3 - 82 | 0.04 - 6.8 |
Note: IC50 values for aspirin, ibuprofen, and celecoxib are compiled from multiple sources and may vary depending on the specific experimental conditions.
Impact on Prostaglandin and Thromboxane Synthesis
This compound's inhibition of COX enzymes directly impacts the synthesis of downstream signaling molecules, namely prostaglandins and thromboxanes. Studies have demonstrated that this compound significantly reduces the levels of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] In gastric mucosa, both aspirin and this compound were found to decrease PGE2 levels, with aspirin causing a more pronounced reduction.[2] Similarly, aspirin has been shown to inhibit the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's interaction with COX enzymes.
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the in vitro method used to determine the percentage inhibition of COX-1 and COX-2 by this compound isomers.
Materials:
-
Ovine COX-1 and COX-2 enzymes (200 units)
-
Reaction Buffer: 100 mM Tris-maleate buffer, pH 6.5, containing 0.1% Tween-20, gelatin (1 mg/mL), hematin (3 µM), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, 100 µM)
-
This compound isomers (o-, m-, p-), aspirin, and indomethacin dissolved in DMSO
-
Arachidonic acid (100 µM)
-
Microtiter plate reader
Procedure:
-
In a microtiter plate, incubate 200 units of either ovine COX-1 or COX-2 with the respective concentrations of the this compound isomers (at their IC50s for cell growth inhibition), aspirin (1 mM), or indomethacin (1 µM) in a final volume of 600 µL of reaction buffer. The final concentration of DMSO should be 10% of the total volume.
-
Incubate the samples for 30 minutes at 4°C.
-
Initiate the enzymatic reaction by adding 100 µM of arachidonic acid.
-
Incubate the reaction mixture for 5 minutes at 25°C.
-
Measure the COX enzyme activity by monitoring the oxidation of TMPD at a wavelength of 600 nm using a microtiter plate reader.
-
The percentage of inhibition is calculated by comparing the rate of TMPD oxidation in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).
Prostaglandin E2 (PGE2) Measurement
This protocol describes a general method for quantifying PGE2 levels in biological samples, such as tissue homogenates or cell culture supernatants, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PGE2 ELISA kit
-
Biological sample (e.g., gastric mucosal homogenate)
-
Plate reader
Procedure:
-
Prepare the biological samples according to the specific requirements of the experiment (e.g., homogenization of tissue, collection of cell culture media).
-
Follow the instructions provided with the commercial PGE2 ELISA kit. This typically involves:
-
Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Adding a PGE2-horseradish peroxidase (HRP) conjugate.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
-
Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve generated from the known concentrations of PGE2 standards.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Its interaction with the COX enzymes is a central component of its anti-inflammatory action. Beyond direct enzyme inhibition, this compound has been shown to influence pathways related to apoptosis and cell proliferation, which are critical in its anti-cancer activity.
Cyclooxygenase (COX) Pathway
The primary mechanism of action for aspirin and its derivatives is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.
Caption: Inhibition of the Cyclooxygenase Pathway by this compound.
Apoptosis and Cell Proliferation Signaling
This compound has been demonstrated to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of several signaling pathways, including those involving NF-κB, TNF-α, caspase-3, and FOXM1.
Caption: Modulation of Apoptosis and Proliferation Pathways by this compound.
Experimental Workflow for Evaluating COX Inhibition
The logical flow of an experiment to determine the COX inhibitory properties of a compound like this compound involves several key steps, from compound preparation to data analysis.
Caption: Workflow for In Vitro Cyclooxygenase Inhibition Assay.
Conclusion
This compound represents a significant advancement in the development of anti-inflammatory and anti-cancer agents. Its unique ability to release NO and H₂S, coupled with its potent inhibition of COX enzymes, particularly COX-1, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for the scientific community to further explore the multifaceted mechanisms of this compound and accelerate its translation into clinical applications. Further research is warranted to fully elucidate its complex pharmacological profile and to explore its efficacy in various disease models.
References
Cellular Uptake and Metabolism of NOSH-Aspirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin, a novel hybrid drug, integrates the therapeutic properties of aspirin with the gaseous signaling molecules nitric oxide (NO) and hydrogen sulfide (H₂S). This innovative compound has demonstrated significantly enhanced anti-inflammatory and anticancer activities compared to its parent compound, aspirin, while exhibiting a favorable safety profile. This technical guide provides an in-depth overview of the current understanding of the cellular uptake and metabolism of this compound, presenting key quantitative data, experimental methodologies, and the signaling pathways it modulates.
Cellular Uptake and Metabolism
Following administration, this compound is believed to be taken up by cells, where it undergoes metabolic breakdown to release its three active components: aspirin, NO, and H₂S.[1] The complete details of its cellular transport are still under investigation, though it is suggested that the intact molecule may permeate cell membranes.
The metabolic cascade is thought to be initiated by the cleavage of the ester bonds. The H₂S-releasing moiety, a dithiolethione, is likely activated by intracellular thiols such as glutathione. The NO-donating nitrate group is also cleaved, releasing NO. The aspirin molecule, once liberated, is metabolized by intracellular carboxylesterases, primarily hCE2, to form salicylic acid. This gradual release of its active constituents contributes to the sustained and potent therapeutic effects of this compound.[2]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and models.
Table 1: In Vitro Growth Inhibitory Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (nM) at 24h | Reference |
| HT-29 | Colon | 48 ± 3 | [3] |
| HCT 15 | Colon | 62 ± 6 | [4] |
| SW480 | Colon | 60 ± 4 | |
| MIA PaCa-2 | Pancreatic | 47 ± 5 | [5] |
| BxPC-3 | Pancreatic | 57 ± 4 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Dosage | Tumor Volume Reduction (%) | Reference |
| MIA PaCa-2 Xenograft | This compound | - | Significant reduction | [5] |
| HT-29 Xenograft | This compound | - | Significant reduction |
Table 3: Effects of this compound on Cellular Processes
| Cell Line | Process Affected | Observation | Reference |
| Pancreatic Cancer Cells | Cell Cycle | G₀/G₁ phase arrest | [5] |
| Pancreatic Cancer Cells | Apoptosis | Increased | [5] |
| Pancreatic Cancer Cells | Proliferation (PCNA expression) | Decreased | [5] |
| Pancreatic Cancer Cells | NF-κB Expression | Decreased | [5] |
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the cellular effects of this compound.
Cell Viability and Growth Inhibition Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[6][7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.[8][9]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.
-
Staining: Resuspend the harvested cells in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI.[10][11][12][13]
-
Incubation: Incubate the cells in the dark to allow Annexin V to bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and PI to enter cells with compromised membranes.[10][11][12][13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Quadrant Analysis:
Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total proteins.[14][15][16][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[14][15]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14][16][17]
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.[14][16]
-
Detection: Detect the signal from the secondary antibody using a chemiluminescent substrate or fluorescence imaging system.[15]
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target protein, often normalized to a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: A typical experimental workflow for in vitro studies.
Conclusion
This compound represents a promising therapeutic agent with potent anti-cancer effects attributed to its unique ability to release aspirin, NO, and H₂S. Its mechanism of action involves the modulation of multiple key signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells. While the general aspects of its cellular uptake and metabolism are understood, further research is warranted to elucidate the specific transporters and enzymes involved in these processes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the therapeutic potential of this compound.
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Colon Cancer Cell Growth: Effects Of Positional Isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
- 16. sinobiological.com [sinobiological.com]
- 17. researchgate.net [researchgate.net]
The Advent of NOSH-Aspirin: A Multi-Targeted Approach to Pancreatic Cancer Therapy
A Technical Guide on the Signaling Pathways of NOSH-Aspirin in Pancreatic Cancer Cells for Researchers, Scientists, and Drug Development Professionals.
Pancreatic cancer remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis.[1] The complex and heterogeneous nature of this disease necessitates the development of novel therapeutic agents that can target multiple oncogenic pathways. This compound, a hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S) along with the parent aspirin molecule, has emerged as a promising anti-cancer agent, demonstrating significantly enhanced potency and a favorable safety profile compared to traditional aspirin.[2][3] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound in pancreatic cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Efficacy of this compound in Pancreatic Cancer Models
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical models of pancreatic cancer. It effectively inhibits the growth of pancreatic cancer cell lines at nanomolar concentrations, a potency that is orders of magnitude greater than that of conventional aspirin.[2][4] This enhanced efficacy is observed in both in vitro cell cultures and in vivo xenograft models.[4]
In Vitro Efficacy: Inhibition of Cell Growth
Studies have consistently shown that this compound significantly inhibits the growth of various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potent cytotoxic effects against cancer cells while showing minimal toxicity to normal cells.[4][5]
| Cell Line | IC₅₀ of this compound (nM) | IC₅₀ of Aspirin (mM) | Fold-Increase in Potency (this compound vs. Aspirin) | Reference |
| MIA PaCa-2 | 47 ± 5 | >5 | >106,383 | [4] |
| BxPC-3 | 57 ± 4 | >5 | >87,719 | [4] |
Table 1: Comparative IC₅₀ values of this compound and aspirin in pancreatic cancer cell lines after 24 hours of treatment.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In a xenograft mouse model using MIA PaCa-2 cells, daily oral administration of this compound (100 mg/kg) resulted in a significant reduction in both tumor volume and mass over a 30-day treatment period.[4] This anti-tumor activity in vivo is attributed to the inhibition of proliferation and induction of apoptosis within the tumor tissue.[4]
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, cell cycle progression, and apoptosis. The key molecular events include the induction of reactive oxygen species (ROS), modulation of transcription factors like NF-κB and FoxM1, and activation of apoptotic machinery.
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
A pivotal mechanism of this compound's action is the induction of intracellular ROS.[4][6] While low levels of ROS can promote cell survival, excessive ROS generation leads to oxidative stress and triggers apoptotic cell death.[7] this compound treatment leads to a significant increase in ROS levels in pancreatic cancer cells, which in turn activates downstream pro-apoptotic signaling.[4][8] This is particularly effective in p53-deficient pancreatic cancer cells, which are more susceptible to ROS-inducing agents.[6][7]
Inhibition of Pro-Survival Signaling: NF-κB and FoxM1
NF-κB Pathway: The transcription factor NF-κB is constitutively active in many cancers, including pancreatic cancer, where it promotes cell survival, proliferation, and chemoresistance by upregulating anti-apoptotic genes.[9] this compound effectively inhibits the NF-κB signaling pathway, leading to the downregulation of its target genes and sensitizing cancer cells to apoptosis.[4][6]
FoxM1 Pathway: Forkhead box protein M1 (FoxM1) is a key transcription factor involved in cell cycle progression and proliferation.[6][7] Its overexpression is common in pancreatic cancer.[4] this compound treatment leads to the downregulation of FoxM1, contributing to cell cycle arrest and the inhibition of proliferation.[4][10]
Caption: Inhibition of NF-κB and FoxM1 pathways by this compound.
Induction of Apoptosis
This compound induces apoptosis in pancreatic cancer cells through multiple mechanisms, including cell cycle arrest and the activation of caspases.
Cell Cycle Arrest: Treatment with this compound causes a G₀/G₁ phase cell cycle arrest, preventing cancer cells from entering the DNA synthesis (S) phase and ultimately leading to apoptosis.[1][4] This arrest is, in part, mediated by the downregulation of FoxM1.[6]
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. This compound treatment significantly increases the activity of caspase-3, a key executioner caspase, in pancreatic cancer cells.[1][4] The pan-caspase inhibitor z-VAD-FMK can reverse the growth-inhibitory effects of this compound, confirming the critical role of caspases in its mechanism of action.[4]
Caption: Pro-apoptotic signaling pathways activated by this compound.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the effects of this compound on pancreatic cancer cells.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Method:
-
Seed pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3) in 96-well plates.
-
After cell attachment, treat with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.[4]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Method:
-
Treat pancreatic cancer cells with this compound at its IC₅₀ concentration for various time points (e.g., 3, 6, 12 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]
-
Caspase-3 Activity Assay
-
Objective: To measure the activity of the executioner caspase-3.
-
Method:
-
Treat cells with this compound or vehicle.
-
Lyse the cells to obtain protein extracts.
-
Incubate the cell lysates with a fluorogenic or colorimetric caspase-3 substrate.
-
Measure the fluorescence or absorbance, which is proportional to the caspase-3 activity.
-
Normalize the activity to the total protein concentration.[4]
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Subcutaneously implant human pancreatic cancer cells (e.g., MIA PaCa-2) into the flank of athymic nude mice.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, daily by gavage) or vehicle to the respective groups.
-
Monitor tumor volume and mouse body weight regularly throughout the study.
-
At the end of the experiment, excise the tumors, weigh them, and perform histological and immunohistochemical analyses (e.g., PCNA for proliferation, TUNEL for apoptosis).[4]
-
Caption: General workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel therapeutics for pancreatic cancer. Its multi-targeted mechanism of action, involving the induction of oxidative stress, inhibition of key pro-survival pathways like NF-κB and FoxM1, and robust activation of apoptosis, underscores its potential to overcome the therapeutic resistance often observed in this disease. The substantially increased potency and safety profile compared to aspirin make it a highly attractive candidate for further clinical investigation.[2][4]
Future research should focus on elucidating the intricate crosstalk between the NO, H₂S, and aspirin components of the molecule and their synergistic effects on pancreatic cancer cells. Furthermore, combination studies with existing chemotherapeutic agents could reveal potential synergistic interactions that may lead to more effective treatment regimens for pancreatic cancer patients. The promising preclinical data strongly support the continued development of this compound as a novel therapeutic strategy for this devastating disease.
References
- 1. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 3. New hybrid 'NOSH aspirin' as possible anti-cancer drug | EurekAlert! [eurekalert.org]
- 4. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Critical role of NF-κB in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [논문]this compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS [scienceon.kisti.re.kr]
A Comprehensive Technical Guide to the Foundational Chemical Properties of NOSH-Aspirin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NOSH-aspirin represents a novel class of hybrid pharmaceutical agents engineered to augment the therapeutic benefits of aspirin while mitigating its known adverse effects. By chemically integrating nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties onto an aspirin scaffold, this compound exhibits significantly enhanced anti-inflammatory and anticancer properties. This document provides a detailed exploration of the foundational chemical properties of this compound, including its synthesis, mechanism of action, physicochemical characteristics, and key experimental findings. The information is intended to serve as a core technical resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Synthesis
This compound is a chimeric molecule that covalently links an aspirin backbone with chemical groups capable of donating NO and H₂S. The most studied variant, often referred to as NOSH-1 or NBS-1120, utilizes a nitrooxybutyl group for NO release and a 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) moiety for H₂S donation.[1][2] These functional groups are typically attached to the aspirin scaffold via ester bonds.[1]
The general structure allows for variations, including positional isomers (ortho, meta, para) which have been shown to influence biological potency.[1] The ortho-substituted isomer has demonstrated the highest potency in inhibiting colon cancer cell growth.[1]
Synthesis Overview
The synthesis of this compound is a multi-step process involving the strategic esterification of the aspirin molecule. While specific protocols may vary, a general synthetic approach involves:
-
Protection of functional groups: Protecting reactive groups on the aspirin molecule to ensure selective modification.
-
Coupling of the NO-releasing moiety: Attaching the nitrooxybutyl group to the salicylic acid portion of aspirin, often through an aliphatic spacer.[1]
-
Coupling of the H₂S-releasing moiety: Linking the ADT-OH group to the aspirin scaffold.[1]
-
Deprotection and purification: Removing any protecting groups and purifying the final this compound compound.
Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly employed in organic solvents like dichloromethane (DCM) to facilitate the esterification reactions.[1]
Caption: General workflow for this compound synthesis.
Physicochemical Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅NO₇S₃ | [3] |
| Molecular Weight | 477.5 g/mol | [3] |
| IUPAC Name | [4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-(4-nitrooxybutanoyloxy)benzoate | [3] |
| CAS Number | 1357362-67-4 | [3] |
| XLogP3 | 4.5 | [3] |
Mechanism of Action
This compound exerts its biological effects through a multi-pronged mechanism that involves the combined actions of its parent compound, aspirin, and the released gasotransmitters, NO and H₂S.
Release of Gasotransmitters
Upon administration, this compound is metabolized, leading to the release of NO and H₂S.
-
Nitric Oxide (NO): NO is released from the nitrooxybutyl moiety, likely through ester hydrolysis or other decomposition processes.[1] NO contributes to the gastroprotective effects, counteracting the mucosal damage often associated with traditional NSAIDs.[4]
-
Hydrogen Sulfide (H₂S): H₂S is released from the dithiolethione moiety (ADT-OH). This release can be triggered by biological thiols, such as cysteine or glutathione, through thiol exchange reactions.[1] H₂S also plays a role in enhancing the anticancer and anti-inflammatory effects.[4]
Caption: Proposed mechanism of NO and H₂S release.
Core Biological Pathways
This compound modulates several key signaling pathways to exert its potent anticancer and anti-inflammatory effects.
-
Cyclooxygenase (COX) Inhibition: Like its parent compound, this compound inhibits COX enzymes, leading to a reduction in prostaglandin E2 (PGE2) synthesis.[5][6] This action is central to its anti-inflammatory properties.
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by increasing the expression of pro-apoptotic factors like TNF-α and activating caspase-3.[5] It also inhibits the pro-survival transcription factor NF-κB.[5][7]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[5][8] This is partly achieved by inhibiting the expression of the transcription factor FoxM1, which is crucial for cell cycle progression.[5][8]
-
Regulation of Intracellular ROS: this compound can increase the levels of intracellular reactive oxygen species (ROS), which can induce cytotoxicity and apoptosis in cancer cells.[5]
Caption: Key signaling pathways modulated by this compound.
Pharmacological Effects and Potency
Preclinical studies have consistently demonstrated the superior potency of this compound compared to aspirin and its individual NO- or H₂S-releasing counterparts.
In Vitro Potency
This compound exhibits potent growth-inhibitory effects against a wide range of human cancer cell lines, with IC₅₀ values in the nanomolar range.[9] This represents a potency increase of up to 100,000-fold compared to aspirin alone.[4][9]
| Compound/Variant | Cell Line (Colon Cancer) | IC₅₀ (nM) | Fold Increase in Potency vs. Aspirin | Source |
| o-NOSH-aspirin | HCT 15 | 57 ± 5 | >87,000 | [1] |
| m-NOSH-aspirin | HCT 15 | 110 ± 15 | >45,000 | [1] |
| p-NOSH-aspirin | HCT 15 | 380 ± 30 | >13,000 | [1] |
| NOSH-1 | HT-29 | 48 ± 3 | >100,000 | [9] |
| NOSH-2 | HT-29 | 70 - 120 | >60,000 | [9] |
| NOSH-4 | HT-29 | 240 - 800 | >16,000 | [9] |
| Aspirin (ASA) | HT-29 | >5,000,000 | 1 | [9] |
In Vivo Efficacy
In xenograft models using human colon cancer cells, orally administered this compound has shown significant dose-dependent inhibition of tumor growth and mass without overt signs of toxicity.[6][7]
| Treatment | Dose (mg/kg) | Tumor Volume Reduction | Tumor Mass Reduction | Source |
| This compound | 25 | 73% | 50 ± 7% | [6][7] |
| This compound | 50 | 89% | 75 ± 5% | [6][7] |
| This compound | 100 | 96% | 90 ± 3% | [6][7] |
| Aspirin | 50 | 70% | 65% | [6] |
Experimental Protocols
The following are generalized protocols for key experiments used in the foundational research of this compound.
General Synthesis of this compound (Illustrative)
-
Esterification with NO-donor: To a solution of aspirin in dry DCM, add DCC, DMAP, and the NO-releasing moiety (e.g., a nitrooxybutanol derivative).
-
Reaction: Stir the mixture at room temperature for 6-12 hours.
-
Work-up: Filter the reaction mixture to remove byproducts. Wash the organic layer with dilute acid, base, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Coupling with H₂S-donor: Repeat the esterification process using the NO-aspirin intermediate and the H₂S-releasing moiety (e.g., ADT-OH).
-
Purification: Purify the final product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Cell Growth Inhibition Assay (IC₅₀ Determination)
-
Cell Seeding: Seed human cancer cells (e.g., HT-29, HCT 15) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, aspirin (as a control), and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Experimental workflow for IC₅₀ determination.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously implant human colon cancer cells (e.g., 2 x 10⁶ HT-29 cells) suspended in a medium like Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[7]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, aspirin, different doses of this compound).[7] Administer the compounds daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: After a predefined period (e.g., 21-25 days), sacrifice the mice.[6][7] Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers like PCNA and TUNEL).
Conclusion
This compound is a promising preclinical drug candidate that builds upon the well-established therapeutic framework of aspirin. Its hybrid design, which enables the controlled release of NO and H₂S, results in a molecule with dramatically enhanced anticancer potency and a superior gastrointestinal safety profile. The foundational chemical properties—including its unique structure, multi-targeted mechanism of action, and nanomolar efficacy in cancer models—underscore its potential for further development as a next-generation anti-inflammatory and chemopreventive agent. This guide provides the core technical data and methodologies essential for advancing research in this exciting area of medicinal chemistry.
References
- 1. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H15NO7S3 | CID 57384021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 5. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Bioavailability of NOSH-Aspirin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NOSH-aspirin, a hybrid drug that releases nitric oxide (NO) and hydrogen sulfide (H₂S) along with aspirin, has emerged as a promising therapeutic agent with enhanced anti-inflammatory and anti-cancer properties and a significantly improved gastrointestinal safety profile compared to conventional aspirin.[1] Initial pre-clinical investigations have focused on its pharmacodynamic effects and mechanisms of action. Studies have demonstrated that upon administration, this compound is metabolized to release aspirin, NO, and H₂S.[2] While comprehensive pharmacokinetic data detailing the bioavailability of the intact this compound molecule, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are not extensively available in the public domain, existing studies provide valuable insights into its biological activity and the methodologies used to assess its effects. This guide summarizes the current understanding of this compound's biological fate, the experimental protocols employed in its initial studies, and the key signaling pathways it modulates.
Quantitative Data on Bioavailability and Metabolism
Direct quantitative pharmacokinetic data for intact this compound (NBS-1120) is limited in the reviewed literature. The primary focus of initial studies has been on its pharmacodynamic advantages over aspirin. However, it is understood that this compound acts as a pro-drug, breaking down to release aspirin, nitric oxide (NO), and hydrogen sulfide (H₂S).[3][2] For comparative purposes, the pharmacokinetic parameters of aspirin and its primary metabolite, salicylic acid, are presented below.
Table 1: Pharmacokinetic Parameters of Aspirin and Salicylic Acid in Rats
| Parameter | Aspirin | Salicylic Acid | Reference |
| Administration | Oral (100 mg/kg) | - | [4] |
| Absorption | Rapidly absorbed from the stomach and upper small intestine.[5] | Formed from the rapid hydrolysis of aspirin.[5] | [4][5] |
| Metabolism | Rapidly hydrolyzed to salicylic acid in the GI tract, blood, and liver.[5] | Metabolized in the liver via conjugation with glycine and glucuronic acid.[5] | [5] |
| Half-life (t½) | Very short.[5] | Dose-dependent, longer with increasing dosage due to saturable metabolism.[5] | [5] |
Table 2: Pharmacokinetic Parameters of Aspirin and Salicylic Acid in Healthy Human Volunteers
| Parameter | Aspirin (80 mg oral dose) | Salicylic Acid (from 80 mg oral aspirin dose) | Reference |
| Cmax | ~1 µg/mL | ~4 µg/mL | [6] |
| Tmax | ~30 minutes | ~1 hour | [6] |
| t½ | 0.4 hours | 2.1 hours | [6] |
| AUC | Variable, related to inhibition of platelet aggregation.[6] | - | [6] |
Experimental Protocols
The following sections detail the methodologies employed in key pre-clinical studies to evaluate the pharmacodynamic effects and mechanism of action of this compound.
In Vivo Anti-Inflammatory Activity Assessment
-
Model: Carrageenan-induced paw edema in rats.[1]
-
Objective: To evaluate the anti-inflammatory effects of this compound in comparison to aspirin.
-
Procedure:
-
Male Sprague-Dawley rats are fasted overnight with free access to water.
-
This compound (e.g., 0.21 mmol/kg or 0.52 mmol/kg), aspirin (e.g., 0.21 mmol/kg), or vehicle (control) is administered orally.[7]
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw to induce inflammation.
-
Paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
The extent of edema is calculated as the increase in paw volume.
-
At the end of the experiment, animals are euthanized, and paw exudates can be collected to measure prostaglandin E2 (PGE₂) levels as a marker of cyclooxygenase (COX) activity.[7]
-
In Vivo Chemopreventive Efficacy Assessment
-
Model: Human colon cancer (e.g., HT-29 cells) xenograft in nude mice.[1]
-
Objective: To assess the anti-tumor efficacy of this compound.
-
Procedure:
-
Athymic nude mice are used.
-
Human colon cancer cells (e.g., 2 x 10⁶ HT-29 cells) are injected subcutaneously into the flank of each mouse.
-
Once tumors are established and reach a certain volume (e.g., 100 mm³), the mice are randomized into treatment groups.
-
Treatment groups receive daily oral gavage of vehicle, aspirin (e.g., 50 mg/kg), or this compound at various doses (e.g., 25, 50, 100 mg/kg) for a specified period (e.g., 25 days).[1]
-
Tumor size is measured regularly (e.g., every 3 days) with calipers, and tumor volume is calculated (e.g., length × width²/2).[1]
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, protein expression).
-
Analytical Methods for Aspirin and Salicylic Acid Quantification
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8][9]
-
Objective: To quantify the concentrations of aspirin and its primary metabolite, salicylic acid, in biological samples (e.g., plasma, blood).
-
Sample Preparation:
-
Blood samples are collected in tubes containing an anticoagulant and a stabilizer (e.g., potassium fluoride) to prevent ex vivo hydrolysis of aspirin.[8]
-
Plasma is separated by centrifugation.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
An internal standard is added for accurate quantification.
-
The supernatant is collected for analysis.[9]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
A C18 reverse-phase column is typically used for separation.
-
The mobile phase often consists of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid).
-
Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of several key signaling pathways, primarily driven by the combined actions of aspirin, NO, and H₂S.
Cyclooxygenase (COX) Inhibition
This compound, through its aspirin moiety, inhibits COX enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[3][10] This is a fundamental mechanism shared with traditional aspirin.
References
- 1. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 6. Variability in the pharmacokinetics and pharmacodynamics of low dose aspirin in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of acetylsalicylic acid in human blood using volumetric absorptive microsampling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Synergistic Dance of NO and H₂S: A Technical Guide to the Core Mechanisms of NOSH-Aspirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin, a novel hybrid drug, represents a significant advancement in the development of safer and more potent anti-inflammatory and anti-cancer agents. By covalently linking traditional aspirin to nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties, this compound harnesses the synergistic effects of these three molecules.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on the synergistic interplay between NO and H₂S. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising field.
Data Presentation: The Potency of Synergy
The enhanced efficacy of this compound over its parent compound, aspirin, is most evident in its potent anti-proliferative effects against various cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the significantly lower IC₅₀ values of this compound.
Table 1: Comparative IC₅₀ Values of this compound and its Analogs in Human Cancer Cell Lines (nM) at 24h [3]
| Cell Line (Cancer Type) | NOSH-1 | NOSH-2 | NOSH-3 | NOSH-4 | Aspirin |
| Colon | |||||
| HT-29 | 48 ± 3 | 70 ± 5 | 4300 ± 200 | 240 ± 20 | >5,000,000 |
| HCT 15 | 57 ± 5 | 110 ± 15 | 5200 ± 300 | 380 ± 30 | >5,000,000 |
| SW480 | 120 ± 10 | 180 ± 20 | 6800 ± 400 | 550 ± 40 | >5,000,000 |
| Breast | |||||
| MCF-7 | 280 ± 20 | 350 ± 30 | 7500 ± 500 | 800 ± 60 | >5,000,000 |
| MDA-MB-231 | 150 ± 12 | 220 ± 18 | 6500 ± 450 | 600 ± 50 | >5,000,000 |
| Pancreas | |||||
| BxPC-3 | 210 ± 15 | 280 ± 25 | 7100 ± 500 | 720 ± 55 | >5,000,000 |
| MIA PaCa-2 | 180 ± 14 | 250 ± 20 | 6900 ± 480 | 680 ± 50 | >5,000,000 |
| Lung | |||||
| A549 | 250 ± 18 | 310 ± 28 | 7300 ± 520 | 780 ± 60 | >5,000,000 |
| Prostate | |||||
| LNCaP | 220 ± 16 | 290 ± 22 | 7000 ± 490 | 700 ± 50 | >5,000,000 |
| Leukemia | |||||
| Jurkat | 190 ± 15 | 260 ± 20 | 6700 ± 460 | 650 ± 45 | >5,000,000 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model [4][5]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Reduction (%) | Mean Tumor Mass Reduction (%) |
| Vehicle | - | 0 | 0 |
| Aspirin | 50 | 70 | 65 |
| This compound | 25 | 73 | 50 ± 7 |
| This compound | 50 | 89 | 75 ± 5 |
| This compound | 100 | 96 | 90 ± 3 |
Table 3: Anti-inflammatory Effects of NOSH-1 in Carrageenan-Induced Rat Paw Edema [3]
| Treatment | Dose (mmol/kg) | PGE₂ Levels (pg/mg protein) |
| Control | - | 82 ± 2 |
| Aspirin | 0.21 | 12 ± 3 |
| NOSH-1 | 0.21 | 42 ± 3 |
| NOSH-1 | 0.52 | 21 ± 4 |
Signaling Pathways and Synergistic Mechanisms
The enhanced therapeutic profile of this compound stems from the complex and synergistic interactions between its released signaling molecules: NO and H₂S. These interactions modulate multiple key cellular pathways involved in inflammation and cancer.
Core Anti-Inflammatory and Anti-Cancer Signaling
This compound exerts its effects through a multi-pronged attack on cancer and inflammation-driving pathways. The aspirin component inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[1][6] Simultaneously, the released NO and H₂S act in concert to amplify these effects and engage additional pathways.
Caption: Core signaling pathways modulated by this compound.
NO and H₂S Crosstalk
The synergy between NO and H₂S is a critical aspect of this compound's mechanism. These two gasotransmitters can interact directly and indirectly to modulate each other's bioavailability and signaling pathways, leading to enhanced therapeutic outcomes.
References
- 1. raybiotech.com [raybiotech.com]
- 2. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hydrogen sulfide inhibits nitric oxide production and nuclear factor-kappaB via heme oxygenase-1 expression in RAW264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of NOSH-Aspirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin is a novel hybrid compound that combines the structural features of aspirin with moieties that release both nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2][3][4] This unique design aims to enhance the therapeutic efficacy and safety profile compared to conventional aspirin.[1][5] Preclinical studies have demonstrated that this compound exhibits significantly greater potency in inhibiting the growth of various human cancer cell lines and shows promise as a safer anti-inflammatory and analgesic agent.[2][5][6][7] This document provides detailed protocols for the laboratory synthesis of ortho-NOSH-aspirin, summarizes its biological activity with quantitative data, and illustrates its mechanism of action through signaling pathway diagrams.
Data Presentation
Table 1: In Vitro Anti-Cancer Activity of this compound Isomers (IC₅₀ values in nM)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of ortho-, meta-, and para-NOSH-aspirin against various human cancer cell lines after 24 hours of treatment. The data highlights the significantly enhanced potency of this compound compared to aspirin.
| Cell Line | Cancer Type | ortho-NOSH-Aspirin (IC₅₀, nM) | meta-NOSH-Aspirin (IC₅₀, nM) | para-NOSH-Aspirin (IC₅₀, nM) | Aspirin (IC₅₀, µM) |
| HT-29 | Colon | 48 ± 3[2][6] | 220 ± 80[8] | 450 ± 125[8] | >5000[6] |
| HCT 15 | Colon | 150 ± 10[1] | 110 ± 15[8] | 380 ± 30[8] | >5000[6] |
| SW480 | Colon | 100 ± 5[1] | - | - | >5000[6] |
| MCF-7 | Breast (ER+) | 280 ± 20[1] | - | - | >5000[1] |
| MDA-MB-231 | Breast (ER-) | 90 ± 5[7] | - | - | >5000[1] |
| SKBR3 | Breast | 82 ± 5[7] | - | - | - |
| MIA PaCa-2 | Pancreatic | 47 ± 5[1] | - | - | - |
| BxPC-3 | Pancreatic | 57 ± 4[1] | - | - | - |
Data compiled from multiple sources.[1][2][6][7][8] Note: IC₅₀ values can vary between studies due to different experimental conditions.
Table 2: In Vivo Anti-Tumor Efficacy of ortho-NOSH-Aspirin in Xenograft Models
This table presents the significant reduction in tumor growth observed in xenograft mouse models treated with ortho-NOSH-aspirin.
| Cancer Type | Cell Line | Treatment Dose | Tumor Reduction (%) | Key Findings |
| Colon Cancer | HT-29 | 100 mg/kg/day | 85 - 89[1][5] | Significant reduction in tumor growth and mass.[1][5] |
| Pancreatic Cancer | MIA PaCa-2 | 100 mg/kg/day | 75[1] | Decreased cell proliferation and induction of apoptosis.[1] |
| Breast Cancer (ER-) | MDA-MB-231 | 100 mg/kg/day | 91[1][7] | Potent inhibition of tumor growth in a triple-negative breast cancer model.[1][7] |
| Breast Cancer (ER+) | MCF-7 | 100 mg/kg/day | 55[1] | Significant reduction in tumor mass.[1] |
Data is based on preclinical in vivo studies.[1][5][7]
Experimental Protocols
Synthesis of ortho-NOSH-Aspirin
The synthesis of ortho-NOSH-aspirin is a multi-step process starting from salicylaldehyde. The general synthetic scheme is outlined below and involves the formation of key intermediates.[2][3][4][8]
Step 1: Synthesis of 2-(4-bromobutanoyloxy)benzaldehyde
This step involves the esterification of salicylaldehyde with 4-bromobutyric acid.
-
Materials and Reagents:
-
Salicylaldehyde
-
4-bromobutyric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in dichloromethane, add DCC (1.0 eq) and DMAP (0.1 eq) at 0°C under an inert atmosphere (e.g., argon).
-
Add 4-bromobutyric acid (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-bromobutanoyloxy)benzaldehyde.
-
Step 2: Synthesis of 2-(4-nitrooxybutanoyloxy)benzaldehyde
The bromo-intermediate is then converted to a nitrate ester.
-
Materials and Reagents:
-
2-(4-bromobutanoyloxy)benzaldehyde
-
Silver nitrate (AgNO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve 2-(4-bromobutanoyloxy)benzaldehyde (1.0 eq) in acetonitrile.
-
Add silver nitrate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours, protected from light.
-
Filter the reaction mixture to remove the silver bromide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-nitrooxybutanoyloxy)benzaldehyde.
-
Step 3: Oxidation to 2-(4-nitrooxybutanoyloxy)benzoic acid
The aldehyde functional group is oxidized to a carboxylic acid.
-
Materials and Reagents:
-
2-(4-nitrooxybutanoyloxy)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
-
Procedure:
-
Dissolve 2-(4-nitrooxybutanoyloxy)benzaldehyde (1.0 eq) in acetone and cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture.
-
Stir the reaction at 0°C for 3 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-nitrooxybutanoyloxy)benzoic acid.
-
Step 4: Coupling with ADT-OH to form ortho-NOSH-Aspirin
The final step is the coupling of the carboxylic acid with the H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).
-
Materials and Reagents:
-
2-(4-nitrooxybutanoyloxy)benzoic acid
-
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2-(4-nitrooxybutanoyloxy)benzoic acid (1.0 eq) in dichloromethane, add DCC (1.0 eq) and DMAP (0.1 eq) at 0°C under an inert atmosphere.
-
Add ADT-OH (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ortho-NOSH-aspirin.
-
Purification by Recrystallization
Further purification of ortho-NOSH-aspirin can be achieved by recrystallization.
-
Procedure:
-
Dissolve the crude ortho-NOSH-aspirin in a minimal amount of a hot solvent mixture (e.g., ethanol/water).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Experimental Workflow for ortho-NOSH-Aspirin Synthesis
Caption: Synthetic workflow for ortho-NOSH-Aspirin.
Signaling Pathway of this compound in Cancer Cells
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 4. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Efficacy Testing of NOSH-Aspirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin is a novel hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), in addition to the parent aspirin molecule. This unique mode of action has demonstrated significantly enhanced potency against various cancer cell lines compared to aspirin alone.[1][2][3] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound, focusing on its anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound and similar gas-releasing drugs.
Assessment of Cell Viability and Cytotoxicity
A fundamental step in evaluating the efficacy of any anti-cancer compound is to determine its effect on cancer cell viability. The MTT assay is a widely used colorimetric method for this purpose.
Data Presentation: IC₅₀ Values of this compound Derivatives
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the IC₅₀ values of various this compound positional isomers in different human cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | This compound Isomer | IC₅₀ (nM) | Reference |
| HT-29 | Colon Cancer | o-NOSH-aspirin | 48 ± 7 | [2] |
| HCT 15 | Colon Cancer | o-NOSH-aspirin | 57 ± 5 | [2] |
| HT-29 | Colon Cancer | m-NOSH-aspirin | 220 ± 80 | [2] |
| HCT 15 | Colon Cancer | m-NOSH-aspirin | 110 ± 15 | [2] |
| HT-29 | Colon Cancer | p-NOSH-aspirin | 450 ± 125 | [2] |
| HCT 15 | Colon Cancer | p-NOSH-aspirin | 380 ± 30 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | This compound (NBS-1120) | 47 ± 5 | [1] |
| BxPC-3 | Pancreatic Cancer | This compound (NBS-1120) | 57 ± 4 | [1] |
| MDA-MB-231 | Breast Cancer (ER-) | This compound (NBS-1120) | 90 ± 5 | [4] |
| SKBR3 | Breast Cancer (ER-) | This compound (NBS-1120) | 82 ± 5 | [4] |
Experimental Protocol: MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
MTT Assay Experimental Workflow
Analysis of Apoptosis
This compound has been shown to induce apoptosis in cancer cells.[5] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Apoptosis Induction by this compound
The following table presents the percentage of apoptotic cells in HT-29 colon cancer cells after treatment with o-NOSH-aspirin for 24 hours.
| Treatment Concentration (vs. IC₅₀) | Apoptotic Cells (%) | Reference |
| 0.5 x IC₅₀ | 20 ± 1 | [6] |
| 1 x IC₅₀ | 52 ± 3 | [6] |
| 2 x IC₅₀ | 75 ± 3 | [6] |
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Annexin V/PI Apoptosis Assay Workflow
Cell Cycle Analysis
This compound can induce cell cycle arrest, a key mechanism of its anti-proliferative effect.[7] Propidium iodide staining of DNA followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle.
Data Presentation: Cell Cycle Arrest by this compound
The following table shows the effect of o-, m-, and p-NOSH-aspirin on the cell cycle distribution of HT-29 colon cancer cells.
| This compound Isomer | Concentration | % G₀/G₁ Phase | % S Phase | % G₂/M Phase | Reference |
| o-NOSH-aspirin | 1 x IC₅₀ | Increased | Decreased | No Change | [8] |
| m-NOSH-aspirin | 1 x IC₅₀ | Increased | Decreased | No Change | [8] |
| p-NOSH-aspirin | 1 x IC₅₀ | Increased | Decreased | No Change | [8] |
Note: Specific percentage values for cell cycle distribution are not consistently reported across all studies. The table indicates the observed trend.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Cell Cycle Analysis Workflow
Analysis of Signaling Pathways
This compound exerts its effects by modulating key signaling pathways involved in cancer progression, such as NF-κB and FOXM1.[1][5] Western blotting is the standard technique to analyze the expression levels of proteins in these pathways.
Experimental Protocol: Western Blot Analysis
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-FOXM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL substrate and an imaging system.
Simplified this compound Signaling Pathway
Measurement of Nitric Oxide and Hydrogen Sulfide Release
The defining characteristic of this compound is its ability to release NO and H₂S. Quantifying this release is crucial for understanding its mechanism of action.
Protocol: Real-Time H₂S Measurement with an Amperometric Sensor
This method allows for the direct and real-time measurement of H₂S release from this compound in a cell-free system.
Materials:
-
This compound
-
Amperometric H₂S sensor (e.g., World Precision Instruments ISO-H2S-2)
-
Data acquisition system
-
Sodium hydrosulfide (NaHS) for calibration
-
Deoxygenated phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Jacketed glass reaction vessel with a magnetic stirrer
Procedure:
-
Calibration:
-
Prepare a fresh stock solution of NaHS in deoxygenated water.
-
Generate a calibration curve by adding known concentrations of NaHS to deoxygenated PBS in the reaction vessel and recording the steady-state current from the H₂S sensor.
-
-
Measurement of H₂S Release:
-
Add a known volume of deoxygenated PBS to the reaction vessel and allow the sensor to stabilize.
-
Inject the this compound stock solution to achieve the desired final concentration.
-
Continuously record the sensor's current output over time.
-
Convert the current readings to H₂S concentration using the calibration curve.
-
Protocol: Nitric Oxide (NO) Measurement using Griess Assay
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound treated cells
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well plate
-
Microplate reader
Procedure:
-
Standard Curve:
-
Prepare a series of known concentrations of NaNO₂ in culture medium.
-
-
Assay:
-
Add 50 µL of cell culture supernatant or standard to a 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
References
- 1. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS. | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide-donating aspirin induces G2/M phase cell cycle arrest in human cancer cells by regulating phase transition proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Animal Models in NOSH-Aspirin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin is a novel chimeric molecule that combines the properties of traditional aspirin with the therapeutic effects of nitric oxide (NO) and hydrogen sulfide (H₂S) donors.[1][2][3] This hybrid compound was designed to mitigate the gastrointestinal side effects associated with long-term aspirin use while enhancing its anti-inflammatory and anticancer potency.[3] this compound releases aspirin, NO, and H₂S, affecting a variety of pathophysiological processes.[1][2] It has demonstrated significantly greater potency—orders of magnitude higher—than its parent compound, aspirin, in inhibiting the growth of various human cancer cell lines, including colon, breast, pancreatic, lung, and leukemia.[1][3][4] These superior effects are attributed to a multi-faceted mechanism of action that includes robust anti-inflammatory, pro-apoptotic, and anti-proliferative activities.
Mechanism of Action and Key Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways, making it a promising candidate for both cancer and inflammatory disease research. Its mechanism is complex, leveraging the combined actions of its three released components.
Anti-inflammatory Effects:
-
COX Inhibition: Like aspirin, this compound is a potent inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to a reduction in prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain.[1][5][6] Studies show this compound inhibits COX more effectively than aspirin alone.[1][5]
-
Cytokine Reduction: It effectively lowers the production and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), during the inflammatory response.[1][7]
Anticancer Effects:
-
Cell Cycle Arrest and Apoptosis: this compound induces G0/G1 phase cell cycle arrest in cancer cells and promotes apoptosis (programmed cell death) by increasing the activity of caspase-3 and the expression of TNF-α.[1][4][5][8]
-
Inhibition of Proliferation: The compound inhibits cancer cell proliferation by downregulating key transcription factors like Forkhead box M1 (FoxM1), which is crucial for cell cycle progression.[1][5][8]
-
ROS Generation: It increases the levels of intracellular reactive oxygen species (ROS) in cancer cells in a dose-dependent manner.[1][8] High levels of ROS can induce oxidative stress and lead to cell death.[1][8]
-
Modulation of Signaling Pathways: this compound has been shown to inhibit the pro-survival NF-κB signaling pathway and may also affect the Wnt/β-catenin pathway.[1][5][8]
Data Presentation: In Vivo Efficacy
Quantitative data from key preclinical studies are summarized below to provide a comparative overview of this compound's efficacy in various animal models.
Table 1: Efficacy of this compound in Xenograft Cancer Models
| Cancer Type | Cell Line | Animal Model | Dosage (oral gavage) | Treatment Duration | Tumor Reduction | Reference |
|---|---|---|---|---|---|---|
| Colon Cancer | HT-29 | Athymic SKID Mice | 25 mg/kg/day | 21 days | 50% (mass) | [9] |
| Colon Cancer | HT-29 | Athymic SKID Mice | 50 mg/kg/day | 21 days | 75% (mass) | [9] |
| Colon Cancer | HT-29 | Athymic SKID Mice | 100 mg/kg/day | 21 days | 90% (mass) | [9] |
| Pancreatic Cancer | MIA PaCa-2 | Athymic Nude Mice | 100 mg/kg/day | 21 days | Significant reduction in volume & mass | [8] |
| Breast Cancer (ER-) | MDA-MB-231 | NOD/SCID Mice | 100 mg/kg/day | 28 days | 90% (size) |[10] |
Table 2: Efficacy of this compound in Inflammation Models
| Model Type | Animal Model | Dosage (oral) | Key Outcome | Reference |
|---|---|---|---|---|
| Inflammatory Pain | Male Balb/C Mice | 50 µmol/kg | 50% inhibition of hyperalgesia | [7] |
| Inflammatory Pain | Male Balb/C Mice | 150 µmol/kg | ~72% inhibition of hyperalgesia | [7] |
| Paw Edema | Male Wistar Rats | 100 mg/kg | Significant reduction in paw volume | [6] |
| Parkinson's Disease | Male Wistar Rats | 100 mg/kg/day | Significant improvement in motor impairments |[11] |
Experimental Protocols
The following protocols provide detailed methodologies for establishing common animal models to evaluate the efficacy of this compound in cancer and inflammation research.
Protocol 1: Human Cancer Xenograft Model in Immunodeficient Mice
This protocol describes the establishment of a cell line-derived xenograft (CDX) model, a widely used method to assess the in vivo efficacy of anticancer agents.[12][13]
Materials:
-
Human cancer cell line (e.g., HT-29 for colon, MIA PaCa-2 for pancreas)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or similar basement membrane matrix)
-
This compound and vehicle solution
-
Immunodeficient mice (e.g., male athymic Nude or SCID, 4-6 weeks old)[14][15]
-
Sterile syringes and needles (27-30 gauge)[14]
-
Anesthetic agent
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure high viability.[14] Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 2-4 x 10⁶ cells per 100 µL.[9] Keep cells on ice until injection.
-
Animal Handling and Tumor Implantation: Allow mice to acclimatize for at least one week.[14] Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank.[8][9][12]
-
Tumor Growth and Treatment Initiation: Monitor the animals regularly for tumor development. Once tumors are palpable and reach a predetermined volume (e.g., 70-100 mm³), randomize the mice into treatment and vehicle control groups (n=7-8 per group).[8][9]
-
Compound Administration: Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle daily via oral gavage.[9]
-
Monitoring: Measure tumor dimensions (length and width) with digital calipers and the body weight of the mice every 2-3 days.[9][16] Calculate tumor volume using the formula: Volume = (Width)² x Length / 2.[14][16]
-
Endpoint Analysis: After the treatment period (e.g., 21-28 days), euthanize the mice.[9][10] Excise the tumors, weigh them, and fix a portion in 10% buffered formalin for immunohistochemical analysis (e.g., PCNA for proliferation, TUNEL for apoptosis, NF-κB).[8][9]
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model
This model is widely used to study intestinal inflammation and is particularly relevant for human ulcerative colitis due to its simplicity and reproducibility.[17]
Materials:
-
Dextran sulfate sodium (DSS, molecular weight 36,000–50,000 Da)[18]
-
This compound and vehicle solution
-
Standard laboratory animal diet and autoclaved drinking water
-
10% neutral buffered formalin
Procedure:
-
Acclimatization: House mice in standard conditions with free access to food and water for at least one week prior to the experiment.
-
Colitis Induction and Treatment: To induce acute colitis, replace regular drinking water with a solution of 3-4% (w/v) DSS in autoclaved water.[18][19] This solution should be provided ad libitum for 5 to 7 days.[19] Concurrently, begin daily administration of this compound or vehicle via oral gavage.
-
Daily Monitoring: Monitor the mice daily for clinical signs of colitis.[17] Record the following:
-
Body Weight: A significant weight loss is a key indicator of disease severity.
-
Stool Consistency: Score as 0 (normal), 2 (loose stools), or 4 (diarrhea).
-
Rectal Bleeding: Score as 0 (no blood), 2 (slight bleeding), or 4 (gross bleeding).
-
Calculate a Disease Activity Index (DAI) by combining these scores.
-
-
Endpoint Analysis: On day 7-10, euthanize the mice.[18]
-
Colon Length: Carefully excise the entire colon from the cecum to the anus and measure its length. Inflammation typically leads to a shortened colon.
-
Histological Analysis: Fix a segment of the colon in 10% formalin for hematoxylin and eosin (H&E) staining. Evaluate for histological changes such as epithelial erosion, ulceration, and inflammatory cell infiltration.[17]
-
Cytokine Analysis: Another section of the colon can be cultured to measure the production of proinflammatory cytokines from the tissue.[17]
-
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects | Semantic Scholar [semanticscholar.org]
- 3. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound (NBS-1120) inhibits estrogen receptor-negative breast cancer in vitro and in vivo by modulating redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (NBS-1120) attenuates motor defects and dopaminergic neuron degeneration in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. Xenograft Models - Altogen Labs [altogenlabs.com]
- 16. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for NOSH-Aspirin Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of NOSH-aspirin, a promising anti-cancer agent, in xenograft mouse models. The information compiled from various studies offers insights into its efficacy, mechanism of action, and detailed protocols for in vivo experiments.
Introduction
This compound is a novel hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), designed to enhance the anti-cancer properties of aspirin while mitigating its side effects.[1][2][3] Studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and significant tumor growth inhibition in xenograft models of colon, pancreatic, and breast cancer.[4][5] Its mechanism of action involves the modulation of multiple signaling pathways, including the inhibition of pro-survival factors and the induction of oxidative stress in cancer cells.[4][6]
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from key studies on the effects of this compound in different xenograft mouse models.
Table 1: Pancreatic Cancer Xenograft Model (MIA PaCa-2 cells)
| Parameter | Vehicle Control | This compound (100 mg/kg) | Percentage Change | p-value | Citation |
| Tumor Growth | - | Significantly Reduced | - | - | [4] |
| Tumor Mass | - | Significantly Reduced | - | P = 0.003 | [4] |
| PCNA Expression | 78.4 ± 7% | 25.2 ± 3% | ↓ 68% | P < 0.01 | [4] |
| Apoptotic Cells (TUNEL) | 3.4 ± 0.3% | 83.9 ± 3% | ↑ 2368% | P < 0.01 | [4] |
| NF-κB p65 Expression | 63.6 ± 7% | 14.7 ± 3% | ↓ 77% | P < 0.01 | [4] |
| FoxM1 Expression | 80 ± 3% | 21 ± 1% | ↓ 74% | - | [4] |
| p53 Expression | 1.8 ± 0.1% | 79 ± 5% | ↑ 4289% | - | [4] |
Table 2: Colon Cancer Xenograft Model (HT-29 cells)
| Dosage | Tumor Mass Reduction | Citation |
| 25 mg/kg | 50 ± 7% | [7] |
| 50 mg/kg | 75 ± 5% | [7] |
| 100 mg/kg | 90 ± 3% | [7] |
| Tumor Volume Reduction (unspecified dose) | 85% | [2][3][5] |
Table 3: Estrogen Receptor-Negative Breast Cancer Xenograft Model (MDA-MB-231 cells)
| Parameter | Outcome with this compound | Citation |
| Tumor Size | Markedly Reduced (by 90%) | [8] |
| PCNA Expression | Decreased | [8] |
| Apoptotic Cells (TUNEL) | Increased | [8] |
| Reactive Oxygen Species (ROS) | Increased | [8] |
| NF-κB Expression | Significantly Reduced | [8] |
| FoxM1 Expression | Significantly Reduced | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by targeting several critical signaling pathways within cancer cells.
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
Experimental Protocols
This section provides a detailed methodology for a typical xenograft mouse model study to evaluate the efficacy of this compound.
Cell Culture and Animal Model
-
Cell Lines: Human pancreatic (MIA PaCa-2), colon (HT-29), or breast (MDA-MB-231) cancer cell lines are commonly used.[4][8][7]
-
Animal Model: Male athymic nude or SCID mice, typically 5-6 weeks old, are used for these studies.[4][7][9]
-
Cell Implantation:
Experimental Workflow
Caption: A typical experimental workflow for a this compound xenograft study.
This compound Administration
-
Preparation: this compound is typically suspended in a vehicle for administration.
-
Route of Administration: Oral gavage is a common method.[7]
-
Dosage and Schedule:
Data Collection and Analysis
-
Tumor Measurement: Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).[7]
-
Body Weight: Record the body weight of the mice regularly to monitor for toxicity.[7]
-
Endpoint Analysis:
-
Immunohistochemistry: Analyze tumor sections for:
Statistical Analysis
-
Compare the mean tumor volumes and weights between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of < 0.05 is generally considered statistically significant.
Conclusion
This compound has demonstrated significant anti-tumor activity in various xenograft mouse models. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key cancer-related signaling pathways highlights its potential as a therapeutic agent.[4][8][7] The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical cancer studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid is a potent inhibitor of colon cancer cell growth in vitro and in a xenograft mouse model (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid is a potent inhibitor of colon cancer cell growth in vitro and in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound (NBS-1120) inhibits estrogen receptor-negative breast cancer in vitro and in vivo by modulating redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of NOSH-Aspirin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro and in vivo protocols for evaluating the anti-inflammatory properties of NOSH-aspirin, a novel hybrid drug that releases nitric oxide (NO) and hydrogen sulfide (H₂S).
Introduction to this compound's Anti-inflammatory Action
This compound is a promising anti-inflammatory agent that demonstrates superior efficacy and gastrointestinal safety compared to its parent compound, aspirin.[1] Its mechanism of action is multi-faceted, involving the synergistic effects of aspirin, NO, and H₂S.[2][3] Key anti-inflammatory mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: this compound inhibits both COX-1 and COX-2, leading to a reduction in the synthesis of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[2][4]
-
Modulation of NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[2][5]
-
Reduction of Pro-inflammatory Cytokines: The compound effectively decreases the production of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[5][6]
-
Regulation of Reactive Oxygen Species (ROS): this compound can modulate intracellular ROS levels, which play a complex role in inflammation.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory and related effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC₅₀ (nM) | Reference |
| Cell Growth Inhibition | HT-29 (Colon Cancer) | 48 ± 3 | [8] |
| Cell Growth Inhibition | MCF-7 (Breast Cancer) | 285 ± 20 | [7] |
| Cell Growth Inhibition | MDA-MB-231 (Breast Cancer) | 98 ± 9 | [7] |
| Cell Growth Inhibition | HMEpC (Normal Mammary Epithelial) | 20,000 ± 3,000 | [7] |
| Cell Growth Inhibition | MIA PaCa-2 (Pancreatic Cancer) | 47 ± 5 | [9] |
| Cell Growth Inhibition | BxPC-3 (Pancreatic Cancer) | 57 ± 4 | [9] |
Table 2: In Vivo Anti-inflammatory and Analgesic Effects of this compound
| Model | Species | Dose (mg/kg) | Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | 100 | Significant reduction in paw volume | [1] |
| Carrageenan-induced Paw Edema | Rat | 0.21 - 0.52 mmol/kg | Dose-dependent reduction in paw volume | [8] |
| Acetic Acid-induced Writhing | Mouse | 5 - 150 µmol/kg | Dose-dependent inhibition of writhing | [6] |
| CFA-induced Hyperalgesia | Rat | - | Greater and longer-lasting effect than aspirin | [6] |
Table 3: Effect of this compound on Inflammatory Mediators
| Mediator | Model/System | Effect | Reference |
| PGE₂ | Rat Paw Exudate | Significant reduction | [1][8] |
| IL-1β | Carrageenan-induced Paw Inflammation | Reduction in production/release | [6] |
| TNF-α | Plasma (Rat) | Lower increase compared to aspirin | [1] |
| TNF-α and IL-6 | Activated Microglia and Astrocytes | Reduced release | [5] |
| COX-1 Inhibition (ovine) | In vitro enzyme assay | 40-50% inhibition by positional isomers | [4] |
| COX-2 Inhibition (ovine) | In vitro enzyme assay | 20-27% inhibition by positional isomers | [4] |
Experimental Protocols
In Vivo Assessment of Anti-inflammatory Activity
This model is widely used to assess acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
This compound and vehicle control (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vitro Assessment of Anti-inflammatory Mechanisms
This assay determines the direct inhibitory effect of this compound on COX enzymes.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin production or peroxidase activity)
-
This compound and known COX inhibitors (e.g., indomethacin)
Procedure (based on a colorimetric assay):
-
Prepare the assay buffer, heme, and enzymes according to the kit manufacturer's instructions.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of this compound or a known inhibitor to the test wells. Add solvent to the control wells.
-
Incubate the plate for a specified time (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength at multiple time points.
-
Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC₅₀ value.
This protocol is for measuring the levels of TNF-α, IL-1β, and IL-6 in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
This protocol assesses the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cell line known to activate NF-κB upon stimulation (e.g., HeLa cells with TNF-α)
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Culture cells and treat with this compound followed by a pro-inflammatory stimulus (e.g., TNF-α).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
Adherent or suspension cells
-
DCFH-DA
-
This compound
-
A positive control for ROS induction (e.g., H₂O₂)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound for the desired time.
-
Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
If using a positive control, treat the cells with H₂O₂.
-
Analyze the fluorescence of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope.
-
Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound's anti-inflammatory effects.
Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. inotiv.com [inotiv.com]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
Application Notes and Protocols for Studying NOSH-Aspirin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for the investigation of NOSH-aspirin, a promising hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S). The following sections detail the mechanism of action of this compound, protocols for key in vitro assays, and data presentation to facilitate the study of its anti-cancer properties.
Introduction to this compound
This compound is a novel synthetic agent that combines the structure of aspirin with moieties capable of releasing NO and H₂S.[1] This design aims to enhance the therapeutic effects of aspirin while potentially mitigating its known side effects.[2] Research has demonstrated that this compound exhibits potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, often at nanomolar concentrations, making it significantly more potent than its parent compound, aspirin.[3][4] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in cancer progression.[5][6]
Mechanism of Action and Key Signaling Pathways
This compound exerts its anti-cancer effects through a variety of mechanisms, including the induction of oxidative stress, inhibition of pro-survival signaling, and activation of apoptotic pathways.[5][6]
-
Reactive Oxygen Species (ROS) Generation: this compound has been shown to increase intracellular levels of ROS in a dose-dependent manner.[5] Elevated ROS can lead to cellular damage and trigger apoptosis in cancer cells, which often have a compromised ability to manage oxidative stress compared to normal cells.[5]
-
Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, cell survival, and proliferation. This compound has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the expression of downstream anti-apoptotic genes.[6]
-
Downregulation of FOXM1: Forkhead box M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression and is overexpressed in many cancers. This compound treatment leads to the downregulation of FOXM1, contributing to cell cycle arrest and reduced proliferation.[7]
-
Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the activation of key executioner caspases, such as caspase-3.[6] The induction of apoptosis is a key mechanism behind its potent anti-cancer activity.
-
Modulation of p53: In some cancer cell lines, this compound has been shown to increase the expression of the tumor suppressor protein p53, which can contribute to cell cycle arrest and apoptosis.[6]
Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for its study.
Data Presentation: Quantitative Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines as reported in the literature.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines at 24 hours
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HT-29 | Colon | 48 ± 3 | [3] |
| HCT-15 | Colon | 50 ± 5 | [3] |
| SW480 | Colon | 60 ± 4 | [3] |
| MCF-7 | Breast (ER+) | 280 ± 16 | [3] |
| MDA-MB-231 | Breast (ER-) | 100 ± 11 | [3] |
| SKBR3 | Breast (ER-) | 75 ± 5 | [3] |
| MIA PaCa-2 | Pancreatic | 47 ± 5 | [6] |
| BxPC-3 | Pancreatic | 57 ± 4 | [6] |
| A549 | Lung | 50 ± 7 | [3] |
| LNCaP | Prostate | 88 ± 8 | [3] |
| Jurkat | Leukemia | 100 ± 8 | [3] |
Table 2: Effect of this compound on Cell Cycle and Apoptosis in HT-29 Colon Cancer Cells (24h treatment)
| Treatment Concentration | Apoptosis (%) | Proliferation (PCNA+) (%) | Cell Cycle Arrest | Reference |
| 0.5 x IC₅₀ | 20 ± 1 | 70 ± 3 | G0/G1 | [8] |
| 1 x IC₅₀ | 52 ± 3 | 45 ± 4 | G0/G1 | [8] |
| 2 x IC₅₀ | 75 ± 3 | 22 ± 3 | G0/G1 | [8] |
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of this compound. It is recommended to use cell lines with varying genetic backgrounds and expression of key proteins (e.g., COX enzymes, p53 status). HCT-116 (colon cancer) and MCF-7 (breast cancer, ER+) are commonly used and well-characterized cell lines.
Protocol for Culturing HCT-116 and MCF-7 Cells:
-
Media Preparation:
-
HCT-116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing pre-warmed complete growth medium.
-
Preparation of this compound Stock Solution
This compound is a synthetic compound and may not be readily soluble in aqueous solutions. A stock solution in an organic solvent is typically prepared.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro assays.
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Volume (L) = mass (g) / (molar mass ( g/mol ) * 0.010 mol/L)).
-
Add the calculated volume of sterile, cell culture-grade DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with medium only (blank), vehicle control (DMSO), and untreated cells (negative control).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle method, such as trypsinization or using a cell scraper.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells for compensation setup.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
-
Cell Lysis and Protein Extraction:
-
Seed and treat cells in 6-well or 10 cm plates as described for the apoptosis assay.
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-FOXM1, anti-p-NF-κB p65, anti-cleaved caspase-3, anti-p53, or anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target protein to the loading control (e.g., β-actin).
-
By following these detailed protocols and application notes, researchers can effectively investigate the cellular and molecular mechanisms of this compound, contributing to the understanding of its potential as a novel anti-cancer therapeutic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 3. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid is a potent inhibitor of colon cancer cell growth in vitro and in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 6. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Detection of NOSH-Aspirin Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction: NOSH-aspirin is a novel hybrid compound engineered by combining an aspirin scaffold with moieties that release both nitric oxide (NO) and hydrogen sulfide (H₂S).[1] This dual-releasing mechanism is designed to enhance the therapeutic effects of aspirin while mitigating its known gastrointestinal side effects.[2][3] Following administration, this compound is metabolized, releasing its three active components: aspirin, NO, and H₂S.[4] The aspirin component is further metabolized primarily to salicylic acid. The gaseous transmitters, NO and H₂S, are rapidly converted into more stable metabolites, such as nitrates/nitrites (NOx), S-nitrosothiols (RSNO), and various sulfur-containing compounds.
Accurate and robust analytical methods are crucial for characterizing the pharmacokinetic and pharmacodynamic profiles of this compound. This document provides detailed protocols for the detection and quantification of key this compound metabolites in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and chemiluminescence assays.
Metabolic Pathway of this compound
This compound is designed to break down in vivo to exert its therapeutic effects. The primary metabolic event is the cleavage of the molecule to release aspirin, a nitric oxide (NO) donor, and a hydrogen sulfide (H₂S) donor. Aspirin is then rapidly hydrolyzed to salicylic acid. The NO is oxidized to form nitrates and nitrites (NOx) or reacts with thiols to form S-nitrosothiols (RSNO). The H₂S metabolism is more complex, leading to various oxidized sulfur species.
Experimental Protocols & Data
Method 1: LC-MS/MS Analysis of Aspirin and Salicylic Acid in Human Plasma
This method allows for the simultaneous quantification of acetylsalicylic acid (aspirin) and its primary active metabolite, salicylic acid (SA), in human plasma.[5]
A. Sample Preparation Protocol:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., simvastatin).[5]
-
For Aspirin Analysis: Add 50 µL of 1M potassium fluoride solution (to inhibit esterase activity). Perform liquid-liquid extraction by adding 1 mL of an ethyl acetate and diethyl ether mixture (e.g., 50:50 v/v) containing 0.5% formic acid.[5]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
For Salicylic Acid Analysis: Perform protein precipitation by adding 300 µL of acetonitrile to the plasma sample.[5]
-
Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Reconstitute the dried aspirin extract or take an aliquot of the salicylic acid supernatant and inject it into the LC-MS/MS system.
B. Instrumentation and Conditions:
| Parameter | Condition for Aspirin & Salicylic Acid |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | API 4000 Triple Quadrupole or equivalent |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water with 0.1% Formic Acid[5] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transitions | See Table 2 below |
C. Quantitative Data:
Table 1: LC-MS/MS Performance for Aspirin and Salicylic Acid. [5]
| Analyte | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Aspirin (ASA) | 5 | < 9.3% | > 86.5% |
| Salicylic Acid (SA)| 50 | < 9.3% | > 86.5% |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions. [5][6]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|---|---|---|
| Aspirin (ASA) | 179.0 | 137.0 |
| Salicylic Acid (SA) | 137.0 | 93.0 |
| Internal Standard (Simvastatin) | 435.0 | 319.0 |
Method 2: LC-MS/MS Analysis of NO-Releasing Metabolites (Adapted from Nitroaspirin)
While a specific protocol for the direct this compound metabolite containing the NO-releasing moiety is not detailed in the provided results, a method for a similar compound, nitroaspirin (NCX 4016), can be adapted. This method targets the metabolite that retains the nitrate ester function (NCX 4015).[7]
A. Sample Preparation Protocol:
-
Spike plasma samples with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[7]
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
B. Instrumentation and Conditions:
| Parameter | Adapted Condition for NO-Metabolite |
| HPLC System | Standard HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water containing a suitable buffer (e.g., formic acid). |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | ESI, Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
C. Quantitative Data (Based on NCX 4015):
Table 3: LC-MS/MS Performance for a Nitrate-Ester Metabolite. [7]
| Analyte | LLOQ (ng/mL) | Cmax (ng/mL) | tmax (h) |
|---|
| NCX 4015 | 78.1 | 161.94 ± 47.4 | 4.5 ± 1.0 |
Method 3: Chemiluminescence Assay for NO Metabolites (NOx and RSNO)
This method is used to determine the total concentration of NO oxidation products (NOx) and S-nitrosothiols (RSNO) in plasma and urine, serving as key biomarkers for NO release in vivo.[7]
A. Protocol Outline:
-
Sample Collection: Collect plasma or urine samples at various time points post-administration.
-
Instrumentation: Use a sensitive Nitric Oxide Analyzer based on ozone-chemiluminescence detection.
-
NOx Measurement:
-
Inject the sample into a reaction chamber containing a reducing agent (e.g., vanadium(III) chloride in HCl) heated to ~95°C.
-
This converts nitrates, nitrites, and RSNOs into NO gas.
-
The generated NO gas reacts with ozone (O₃) in the analyzer, producing light (chemiluminescence).
-
The amount of light detected is proportional to the total NOx concentration in the sample.
-
-
RSNO Measurement: Specific protocols to differentiate RSNOs from other NOx species are required, often involving selective decomposition or detection methods prior to the chemiluminescence reaction.
-
Quantification: Calibrate the instrument using standard solutions of sodium nitrate.
B. Quantitative Data:
Table 4: Performance of Chemiluminescence Assay. [7]
| Analyte | Matrix | LOQ | tmax (h) |
|---|---|---|---|
| NOx | Plasma | 10 pmol NO injected | 5.4 ± 1.2 |
| RSNO | Plasma | 10 pmol NO injected | 2.0 ± 0.6 |
General Experimental Workflow
The analysis of this compound metabolites in biological samples follows a standardized workflow from sample acquisition to data analysis. This process ensures reproducibility and accuracy in quantitative measurements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KR20120014736A - Analysis of Aspirin in Plasma Using Liquid Chromatography-Mass Spectrometry - Google Patents [patents.google.com]
- 7. Chemiluminescence and LC-MS/MS analyses for the study of nitric oxide release and distribution following oral administration of nitroaspirin (NCX 4016) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NOSH-Aspirin in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin is a novel synthetic hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S) along with the parent aspirin molecule.[1][2] This molecule has demonstrated exceptionally potent anti-inflammatory and anti-cancer properties in numerous studies, significantly surpassing the efficacy of traditional aspirin.[3] Its mechanisms of action include the inhibition of cyclooxygenase (COX), induction of apoptosis, and modulation of key signaling pathways such as NF-κB and Wnt.[4][5] Organoid culture systems, which provide a three-dimensional, physiologically relevant in vitro model of human tissues, present an ideal platform to further investigate the therapeutic potential of this compound.
These application notes provide a comprehensive overview of the known effects of this compound and propose detailed protocols for its application in organoid culture systems based on existing data from 2D cell culture and animal models.
Data Presentation: Potency of this compound in Cancer Cell Lines
This compound, particularly the NOSH-1 variant, has shown remarkable potency in inhibiting the growth of a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of different this compound compounds compared to aspirin. This data is crucial for determining appropriate dosage ranges for initial experiments in organoid cultures.
| Cell Line | Cancer Type | NOSH-1 IC₅₀ (nM) | NOSH-2 IC₅₀ (nM) | NOSH-3 IC₅₀ (nM) | NOSH-4 IC₅₀ (nM) | Aspirin IC₅₀ (mM) | Fold Increase in Potency (NOSH-1 vs. Aspirin) |
| HT-29 | Colon | 48 ± 3 | 70-120 | 4300-7500 | 240-800 | >5 | >100,000 |
| HCT 15 | Colon | - | - | - | - | - | >60,000 (for NOSH-2) |
| SW480 | Colon | - | - | - | - | - | - |
| MCF-7 | Breast | - | - | - | - | - | - |
| MDA-MB-231 | Breast | - | - | - | - | - | - |
| SKBR3 | Breast | - | - | - | - | - | - |
| BxPC-3 | Pancreatic | - | - | - | - | - | - |
| MIA PaCa-2 | Pancreatic | - | - | - | - | - | - |
| A549 | Lung | - | - | - | - | - | - |
| LNCaP | Prostate | - | - | - | - | - | - |
| Jurkat | T-cell Leukemia | - | - | - | - | - | - |
Data synthesized from multiple sources.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of this compound and a proposed experimental approach in organoids, the following diagrams are provided.
Caption: Known signaling pathways modulated by this compound.
References
- 1. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects | Semantic Scholar [semanticscholar.org]
- 3. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 4. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
guide to dissolving and stabilizing NOSH-aspirin for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin is a novel hybrid molecule that incorporates nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties onto an aspirin backbone.[1][2] This modification is designed to enhance the therapeutic effects of aspirin while mitigating its known side effects, particularly gastrointestinal issues.[2] Preclinical studies have demonstrated the potent anti-inflammatory and anti-cancer properties of this compound, often showing significantly greater efficacy than aspirin alone.[2][3] These application notes provide a guide to the dissolution, stabilization, and experimental use of this compound, along with an overview of its biological activities and signaling pathways.
Chemical and Physical Properties
This compound is characterized as being slightly soluble in water but soluble in organic solvents.[4] It is sensitive to light and moisture, and upon degradation, it releases H₂S, which has a characteristic rotten egg odor.[4] Therefore, proper storage and handling are crucial to maintain its integrity.
Table 1: Physicochemical Properties of o-NOSH-Aspirin
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅NO₇S₃ | [5] |
| Molecular Weight | 477.54 g/mol | [5] |
| Appearance | Crystalline solid | [3] |
| Solubility (Water) | Slightly soluble | [4] |
| Solubility (Organic Solvents) | Soluble (e.g., DMSO) | [4][6] |
| Storage | Store at room temperature, protected from light and moisture. | [4] |
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent growth-inhibitory effects across a variety of human cancer cell lines, with IC₅₀ values in the nanomolar range. The ortho isomer of this compound has been shown to be the most potent.[6][7]
Table 2: IC₅₀ Values of o-NOSH-Aspirin in Human Colon Cancer Cell Lines (24-hour treatment)
| Cell Line | COX Status | IC₅₀ (µM) | Reference |
| HT-29 | COX-1 & -2 Expressing | 0.04 ± 0.011 | [7] |
| HCT 15 | COX Null | 0.062 ± 0.006 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), which is a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a fresh solution should be prepared.
-
Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 2: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
Principle:
This method separates the intact this compound from its potential degradation products (e.g., aspirin, salicylic acid, and the NO/H₂S-donating moieties) based on their differential partitioning between a stationary phase and a mobile phase. The concentration of each component is quantified by UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, methanol, water, formic acid)
-
This compound reference standard
-
Degradation product standards (if available)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Proposed HPLC Method (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B will likely be required to separate the parent compound from its more polar and non-polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 230 nm and 275 nm (simultaneous detection may be beneficial to capture all chromophoric species)
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or DMSO) and dilute to a known concentration within the linear range of the assay.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard. Filter the sample through a 0.22 µm syringe filter before injection.
-
Forced Degradation Studies (for method validation): To identify potential degradation products and demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound remaining in the sample over time. The appearance of new peaks will indicate degradation, and their peak areas can be used to quantify the extent of degradation.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[5][8] Additionally, the release of NO and H₂S, along with the aspirin moiety, influences pathways related to inflammation, cell proliferation, and apoptosis, including the NF-κB and FoxM1 pathways, and the generation of reactive oxygen species (ROS).[5][8]
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the effects of this compound on cultured cells.
Caption: General workflow for in vitro evaluation of this compound.
Safety Precautions
As with any chemical compound, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Conclusion
This compound is a promising therapeutic agent with enhanced anti-cancer and anti-inflammatory properties compared to its parent compound. Proper handling, dissolution, and stabilization are critical for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is recommended that users optimize these protocols for their specific experimental systems and perform appropriate validation studies.
References
- 1. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Colon Cancer Cell Growth: Effects Of Positional Isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Unlocking the Therapeutic Potential of NOSH-Aspirin: Protocols for Quantifying Nitric Oxide and Hydrogen Sulfide Release
For Immediate Release
[City, State] – [Date] – New application notes provide researchers, scientists, and drug development professionals with detailed methodologies for quantifying the release of nitric oxide (NO) and hydrogen sulfide (H₂S) from NOSH-aspirin, a promising hybrid drug with enhanced anti-inflammatory and anti-cancer properties. These protocols offer a standardized approach to characterizing the release kinetics of these crucial signaling molecules, facilitating further investigation into the therapeutic mechanisms of this compound and the development of related compounds.
This compound, a novel iteration of aspirin, is engineered to release both NO and H₂S, gasotransmitters known to play vital roles in various physiological processes, including vasodilation, inflammation, and apoptosis.[1] The synergistic action of these molecules is believed to contribute to the enhanced efficacy and improved safety profile of this compound compared to its parent compound.[2][3] Accurate quantification of NO and H₂S release is paramount for understanding its mechanism of action, optimizing dosage, and ensuring consistent therapeutic outcomes.
These application notes provide step-by-step protocols for the two most common and effective assays for this purpose: the Griess assay for NO and the Methylene Blue assay for H₂S.
Data Presentation: Quantifying Gasotransmitter Release
While specific quantitative data on the release kinetics of NO and H₂S directly from this compound is not extensively tabulated in the current body of published literature, the following tables represent a synthesized summary of expected data formats based on studies of similar donor compounds. These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Quantification of Nitric Oxide (NO) Release from this compound using Griess Assay
| Time Point (minutes) | This compound Concentration (µM) | Absorbance at 540 nm (Corrected) | Nitrite Concentration (µM) | Cumulative NO Release (nmol/mg of compound) |
| 0 | 100 | 0.005 | 0.1 | 0.02 |
| 15 | 100 | 0.085 | 1.7 | 0.34 |
| 30 | 100 | 0.152 | 3.0 | 0.60 |
| 60 | 100 | 0.245 | 4.9 | 0.98 |
| 120 | 100 | 0.380 | 7.6 | 1.52 |
| 240 | 100 | 0.510 | 10.2 | 2.04 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.
Table 2: Quantification of Hydrogen Sulfide (H₂S) Release from this compound using Methylene Blue Assay
| Time Point (minutes) | This compound Concentration (µM) | Absorbance at 665 nm | H₂S Concentration (µM) | Cumulative H₂S Release (nmol/mg of compound) |
| 0 | 100 | 0.010 | 0.2 | 0.04 |
| 30 | 100 | 0.120 | 2.4 | 0.48 |
| 60 | 100 | 0.215 | 4.3 | 0.86 |
| 120 | 100 | 0.350 | 7.0 | 1.40 |
| 240 | 100 | 0.520 | 10.4 | 2.08 |
| 480 | 100 | 0.680 | 13.6 | 2.72 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.
Experimental Protocols
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a widely used and well-established colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).[4]
Materials:
-
This compound
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
Note: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in PBS (pH 7.4).
-
Incubation: Incubate the this compound solution at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the solution for analysis.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in PBS.
-
Assay Procedure: a. To a 96-well plate, add 50 µL of the collected sample or standard to each well. b. Add 50 µL of the freshly prepared Griess reagent to each well. c. Incubate the plate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (0 µM nitrite standard) from all sample and standard readings. b. Plot a standard curve of absorbance versus nitrite concentration. c. Determine the nitrite concentration in the samples from the standard curve. d. Calculate the cumulative NO release at each time point.
Quantification of Hydrogen Sulfide Release using the Methylene Blue Assay
The methylene blue assay is a classic and robust method for the quantification of H₂S. It relies on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form the stable blue dye, methylene blue.[5][6]
Materials:
-
This compound
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine dihydrochloride solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Sodium sulfide (Na₂S) standard solutions (0-200 µM)
-
Tris-HCl buffer (1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired final concentration in Tris-HCl buffer (pH 8.0).
-
Incubation and H₂S Trapping: a. In a 96-well plate, add 50 µL of the this compound solution. b. To trap the released H₂S, add 50 µL of zinc acetate solution to each well. c. Incubate the plate at 37°C for various time points (e.g., 0, 30, 60, 120, 240, 480 minutes).
-
Standard Curve Preparation: Prepare a series of sodium sulfide standards (0, 12.5, 25, 50, 100, 200 µM) in Tris-HCl buffer.
-
Assay Procedure: a. After incubation, add 50 µL of the N,N-dimethyl-p-phenylenediamine solution to each well. b. Immediately add 50 µL of the FeCl₃ solution to each well. c. Mix gently and incubate at room temperature for 20 minutes in the dark. d. Measure the absorbance at 665 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (0 µM sulfide standard) from all sample and standard readings. b. Plot a standard curve of absorbance versus H₂S concentration. c. Determine the H₂S concentration in the samples from the standard curve. d. Calculate the cumulative H₂S release at each time point.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to the modulation of various signaling pathways by the released NO and H₂S. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.
Experimental Workflow for Quantifying Gasotransmitter Release
Caption: Workflow for quantifying NO and H₂S release.
This compound Mechanism of Action: Key Signaling Pathways
The anticancer and anti-inflammatory effects of this compound are mediated through its influence on several key signaling pathways.[1]
Caption: Key signaling pathways modulated by this compound.
NF-κB Signaling Pathway Inhibition by NO
Nitric oxide released from this compound can inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by NO.
These detailed application notes and protocols are designed to empower researchers to accurately and reproducibly quantify the release of key therapeutic molecules from this compound, thereby accelerating the pace of discovery and development in this promising area of pharmacology.
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound (NBS-1120), a Dual Nitric Oxide and Hydrogen Sulfide-Rele" by Miriam D. Fonseca, Fernando Q. Cunha et al. [academicworks.cuny.edu]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aquaphoenixsci.com [aquaphoenixsci.com]
Experimental Design for Preclinical Trials of NOSH-Aspirin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin is a novel hybrid compound that combines the properties of aspirin with the release of both nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2] This unique design aims to enhance the anti-inflammatory and anti-cancer effects of aspirin while mitigating its gastrointestinal side effects.[2][3] Preclinical studies have demonstrated the potent efficacy of this compound against a variety of cancer cell lines and in animal models of inflammation and cancer.[4][5] These application notes provide a comprehensive guide to the experimental design for preclinical trials of this compound, including detailed protocols for key in vitro and in vivo assays.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action. It inhibits cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin E2 (PGE2) synthesis, which is a key mediator of inflammation and cancer progression.[4][6] Beyond COX inhibition, this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and modulating the NF-κB and TNF-α signaling pathways.[6] It also causes cell cycle arrest at the G0/G1 phase and downregulates the expression of the oncogenic transcription factor FOXM1.[6] The release of NO and H₂S contributes to its enhanced anti-cancer activity and gastroprotective effects.[2]
Data Presentation
In Vitro Efficacy of this compound (NOSH-1)
| Cancer Cell Line | Tissue of Origin | IC50 (nM) at 24h | Fold Potency Increase vs. Aspirin |
| HT-29 | Colon | 48 ± 3 | >100,000 |
| HCT 15 | Colon | 57 ± 5 | >87,000 |
| SW480 | Colon | 60 ± 4 | >83,000 |
| MIA PaCa-2 | Pancreas | 47 ± 5 | - |
| BxPC-3 | Pancreas | 57 ± 4 | - |
| MDA-MB-231 | Breast (ER-) | 90 ± 5 | - |
| SKBR3 | Breast (ER-) | 82 ± 5 | - |
Data compiled from multiple preclinical studies.[7][8][9][10][11]
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment | Tumor Volume Reduction | Reference |
| Colon Cancer Xenograft (HT-29) | Nude Mice | Oral this compound | 85% | [12] |
| Colon Cancer Xenograft (HT-29) | Nude Mice | This compound (100 mg/kg) | 95% (growth), 97% (mass) | [13] |
| Pancreatic Cancer Xenograft (MIA PaCa-2) | Nude Mice | This compound | Significant reduction | [10] |
Signaling Pathway Diagram
Experimental Protocols
In Vitro Assays
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, MIA PaCa-2)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per kit instructions)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as desired.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Assays
This protocol establishes a tumor model to evaluate the in vivo efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HT-29 human colon cancer cells
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Harvest HT-29 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, aspirin).
-
Administer the treatments daily via oral gavage.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 21-28 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
This protocol assesses the anti-inflammatory properties of this compound.
Materials:
-
Wistar or Sprague-Dawley rats
-
1% Carrageenan solution in saline
-
This compound for oral administration
-
Pletysmometer or calipers
Procedure:
-
Administer this compound or vehicle to the rats orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletysmometer or paw thickness with calipers immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Experimental Workflow Diagram
Conclusion
The preclinical evaluation of this compound requires a systematic approach involving a battery of in vitro and in vivo experiments. The protocols outlined in these application notes provide a robust framework for assessing the anti-cancer and anti-inflammatory efficacy, as well as the safety profile of this promising therapeutic agent. The data generated from these studies will be crucial for the further development of this compound as a potential clinical candidate.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 4. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. inotiv.com [inotiv.com]
- 7. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound (NBS-1120) inhibits estrogen receptor-negative breast cancer in vitro and in vivo by modulating redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 13. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating NOSH-Aspirin in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSH-aspirin is a promising hybrid compound that combines the cyclooxygenase (COX) inhibitory properties of aspirin with the release of nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2][3] This unique combination aims to enhance the therapeutic efficacy of aspirin while mitigating its gastrointestinal side effects.[3] this compound has demonstrated potent anti-inflammatory, analgesic, and anticancer effects in various studies, often surpassing the activity of aspirin alone.[1][3][4] The evaluation of this compound in primary cell cultures is crucial for understanding its cellular mechanisms of action in a more physiologically relevant context compared to immortalized cell lines.
These application notes provide detailed protocols for the comprehensive evaluation of this compound in primary cell cultures, focusing on its effects on cell viability, proliferation, apoptosis, inflammation, and oxidative stress.
Key Experimental Assays
A multi-faceted approach is recommended to thoroughly assess the biological activities of this compound in primary cell cultures. This involves a series of well-established in vitro assays.
Primary Cell Culture Preparation and Treatment
Objective: To isolate and culture primary cells and treat them with this compound.
Protocol for Isolation and Culture of Primary Human Umbilical Vein Endothelial Cells (HUVECs):
-
Materials:
-
Human umbilical cord
-
Phosphate-buffered saline (PBS)
-
Collagenase solution (e.g., 0.1% in PBS)
-
Endothelial Cell Growth Medium (supplemented with growth factors and serum)
-
Trypsin-EDTA solution
-
Culture flasks/plates coated with an attachment factor (e.g., gelatin or fibronectin)
-
-
Procedure:
-
Obtain a fresh human umbilical cord and store it in sterile PBS.
-
Cannulate one of the veins and flush with PBS to remove blood.
-
Fill the vein with collagenase solution and incubate at 37°C for 15-20 minutes.
-
Massage the cord to dislodge endothelial cells and collect the cell suspension in a sterile tube containing growth medium to neutralize the collagenase.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed onto a coated culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency using trypsin-EDTA.
-
Protocol for Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed primary cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Allow cells to adhere and reach the desired confluency (typically 60-70%).
-
Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of primary cells.
Protocol:
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed primary cells in a 96-well plate and treat with this compound as described above.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis by this compound.
Protocol:
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
-
Procedure:
-
Seed primary cells in a 6-well plate and treat with this compound.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% ethanol (ice-cold)
-
-
Procedure:
-
Seed primary cells in a 6-well plate and treat with this compound.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.
-
Measurement of Inflammatory Cytokines (ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Protocol:
-
Materials:
-
ELISA kits for specific cytokines (e.g., human IL-6 and TNF-α)
-
-
Procedure:
-
Seed primary cells in a 24-well plate and treat with this compound in the presence or absence of an inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
After the desired incubation time, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Detection of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
Objective: To measure the generation of intracellular ROS induced by this compound.
Protocol:
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe
-
-
Procedure:
-
Seed primary cells in a black, clear-bottom 96-well plate.
-
Remove the culture medium and load the cells with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium containing different concentrations of this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Primary Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Control) ± SD (24h) | Cell Viability (% of Control) ± SD (48h) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 6.1 |
| This compound | 10 | 95.3 ± 4.8 | 88.7 ± 5.5 |
| 50 | 72.1 ± 6.2 | 61.4 ± 7.3 | |
| 100 | 45.8 ± 5.9 | 32.9 ± 6.8 | |
| Aspirin | 1000 | 85.2 ± 7.1 | 75.6 ± 8.2 |
Table 2: Effect of this compound on Apoptosis in Primary Cells (Annexin V/PI Assay)
| Treatment | Concentration (µM) | % Live Cells ± SD | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |
| Vehicle Control | - | 94.2 ± 3.1 | 3.5 ± 1.2 | 2.3 ± 0.9 |
| This compound | 50 | 65.7 ± 4.5 | 25.8 ± 3.7 | 8.5 ± 2.1 |
| 100 | 38.9 ± 5.2 | 48.2 ± 4.9 | 12.9 ± 3.3 |
Table 3: Effect of this compound on Inflammatory Cytokine Production (ELISA)
| Treatment | Concentration (µM) | IL-6 (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Control | - | 15.4 ± 2.1 | 22.8 ± 3.5 |
| LPS (1 µg/mL) | - | 850.2 ± 55.6 | 1245.7 ± 98.2 |
| LPS + this compound | 50 | 425.1 ± 38.9 | 610.3 ± 45.7 |
| LPS + this compound | 100 | 210.6 ± 25.4 | 305.8 ± 33.1 |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in primary cell cultures.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound in primary cells.
References
- 1. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the reaction of NO and H2S and the possible cross-talk between the two signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: NOSH-Aspirin Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of NOSH-aspirin.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a hybrid compound that uses aspirin as a scaffold to covalently attach moieties capable of releasing both nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2][3] This design aims to enhance the therapeutic effects (e.g., anti-inflammatory and anti-cancer properties) of aspirin while mitigating its known side effects, such as gastrointestinal damage.[4][5][6][7][8] The two most common gas-releasing donors used are a nitrate group (-ONO₂) for NO release and a dithiolethione moiety, like ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), for H₂S release.[1][2]
Q2: Which positional isomer of this compound is the most potent? A2: Studies comparing the ortho-, meta-, and para- positional isomers of this compound have demonstrated that the ortho-isomer (o-NOSH-aspirin or NOSH-1) exhibits the highest potency in inhibiting cancer cell growth.[2][9] The order of potency is generally established as ortho > meta > para.[2]
Q3: What are the critical stages in the synthesis of o-NOSH-aspirin (NOSH-1)? A3: The synthesis of o-NOSH-aspirin is a multi-step process that typically starts from salicylaldehyde.[1] The key stages involve:
-
Coupling of salicylaldehyde with a bromo-functionalized acid (e.g., 4-bromobutyric acid).[10]
-
Substitution of the bromine atom with a nitrate group using silver nitrate (AgNO₃).[1][10]
-
Oxidation of the aldehyde group to a carboxylic acid.[1][10]
-
Esterification (coupling) of the resulting acid with the H₂S-releasing donor, ADT-OH.[1][10]
Q4: How can I monitor the reaction progress? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress at each step.[10] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Q5: What are the recommended methods for purifying the final this compound product? A5: The crude product is typically purified by silica gel column chromatography.[10] Recrystallization can also be employed as a final purification step to obtain high-purity crystals, though a suitable solvent system must be carefully selected to avoid product degradation.[11][12][13]
Q6: How should I confirm the identity and purity of my synthesized this compound? A6: The identity and structure of the final compound are typically confirmed using spectroscopic methods, primarily ¹H-NMR (Proton Nuclear Magnetic Resonance).[14][15] Purity can be assessed using High-Performance Liquid Chromatography (HPLC), which can separate the final product from starting materials and byproducts.[16][17] A sharp melting point range also indicates high purity.[11]
Troubleshooting Guide
| Problem / Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Nitration Step | 1. Inactive Silver Nitrate (AgNO₃).2. Insufficient reaction time or temperature.3. Presence of water in the reaction. | 1. Use fresh, properly stored AgNO₃. Protect from light.2. Ensure the reaction is heated (e.g., to 70°C) and run for the recommended time (e.g., 6-12 hours).[10] Monitor with TLC.3. Use anhydrous acetonitrile (CH₃CN) as the solvent and ensure all glassware is dry. |
| Reaction Stalls at Esterification (Coupling) Step | 1. Inactive coupling agents (e.g., DCC, DMAP).2. Steric hindrance.3. Low reaction temperature. | 1. Use fresh dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).2. Ensure proper stoichiometry. The reaction may require an extended period (e.g., overnight) at room temperature.[10]3. While the reaction is initiated at 0°C, it is typically stirred at room temperature to proceed to completion.[10] |
| Product Appears as an Oil, Fails to Crystallize | 1. Presence of impurities (e.g., unreacted starting materials, dicyclohexylurea byproduct from DCC).2. Incorrect solvent for recrystallization. | 1. Purify the crude product using silica gel column chromatography to remove major impurities before attempting recrystallization.[10]2. Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).[13][18] |
| Final Product Decomposes During Purification or Storage | 1. Hydrolysis of the ester linkages.2. Sensitivity to heat or light.3. Exposure to moisture. | 1. Avoid using protic or aqueous solvents during workup and chromatography where possible. Use a non-aqueous workup if feasible.2. Perform column chromatography at room temperature. Avoid heating the compound for extended periods. Store the final product in a cool, dark, and dry place.[19]3. Ensure the product is thoroughly dried under vacuum and stored in a desiccator or under an inert atmosphere.[11] |
| Purple Color in Ferric Chloride Test of Final Product | Presence of phenolic impurities, most commonly unreacted salicylic acid (if aspirin is the starting material) or ADT-OH. | The purification was incomplete. Re-purify the product using column chromatography with a carefully selected eluent system to improve separation, or perform recrystallization.[11][20] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of o-NOSH-Aspirin (NOSH-1)
This protocol outlines the general synthetic pathway starting from salicylaldehyde.
dot
Caption: General synthetic workflow for o-NOSH-Aspirin (NOSH-1).
-
Step 1: Synthesis of the Bromo-intermediate:
-
To a solution of salicylaldehyde in dichloromethane (DCM), add 4-bromobutyric acid.[10]
-
Cool the mixture to 0°C under an argon atmosphere.
-
Add DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine).[10]
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours).[10]
-
Monitor completion by TLC. Filter the mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product via column chromatography to yield the bromo-intermediate.[10]
-
-
Step 2: Synthesis of the Nitro-intermediate:
-
Dissolve the bromo-intermediate in acetonitrile (CH₃CN).
-
Add silver nitrate (AgNO₃) and stir the mixture at room temperature for 12 hours (or at 70°C for 6 hours).[1][10]
-
Filter the reaction mixture through Celite to remove silver bromide precipitate and concentrate under reduced pressure.[10]
-
The crude residue can be purified by partitioning between DCM and water.[10]
-
-
Step 3: Oxidation to Carboxylic Acid:
-
Dissolve the nitro-intermediate in acetone and cool to 0°C.
-
Add potassium permanganate (KMnO₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir for approximately 3 hours.[1]
-
Quench the reaction, acidify with HCl, and extract the product with DCM.
-
Purify the crude product by silica gel column chromatography.[10]
-
-
Step 4: Final Coupling to Yield this compound:
-
Dissolve the carboxylic acid intermediate and ADT-OH in DCM.[10]
-
Cool to 0°C and add DCC and a catalytic amount of DMAP.[10]
-
Stir the reaction mixture overnight at room temperature.[10]
-
Filter the mixture and perform an aqueous workup.
-
Purify the final crude product by column chromatography to afford pure o-NOSH-aspirin.[10]
-
Protocol 2: Purification by Silica Gel Column Chromatography
dot
Caption: Standard workflow for purification via column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent mixture. Alternatively, create a dry slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Analysis
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., DCM or ethanol).
-
Spot the solution on a TLC plate alongside standards of the key starting materials (e.g., ADT-OH, carboxylic acid intermediate).
-
Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp. A single spot for the product indicates high purity.[11]
-
-
Ferric Chloride Test (for phenolic impurities):
-
Dissolve a few crystals of the product in ethanol or water.
-
Add 1-2 drops of a 1% ferric chloride (FeCl₃) solution.
-
The absence of a color change (i.e., the solution remains yellow/brown) indicates the absence of phenolic hydroxyl groups, suggesting the successful conversion of starting materials like salicylic acid or ADT-OH.[20] A purple color indicates contamination.[20]
-
Quantitative Data Summary
The potency of this compound and its analogues is a key indicator of successful synthesis. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various isomers against human colon cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ at 24h (nM) |
| o-NOSH-aspirin (NOSH-1) | HT-29 | 48 ± 7 |
| HCT 15 | 57 ± 5 | |
| m-NOSH-aspirin | HT-29 | 220 ± 80 |
| HCT 15 | 110 ± 15 | |
| p-NOSH-aspirin | HT-29 | 450 ± 125 |
| HCT 15 | 380 ± 30 | |
| Aspirin (for comparison) | HT-29 / HCT 15 | >5,000,000 |
| (Data sourced from Kodela et al.[10] and Chattopadhyay et al.[1]) |
Logical Troubleshooting Workflow
This diagram illustrates a logical approach to diagnosing common issues during synthesis.
dot
Caption: Decision tree for troubleshooting this compound synthesis.
References
- 1. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 3. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. is.muni.cz [is.muni.cz]
- 18. chem21labs.com [chem21labs.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. web.williams.edu [web.williams.edu]
Technical Support Center: Overcoming Poor Aqueous Solubility of NOSH-Aspirin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of NOSH-aspirin.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The exact aqueous solubility of this compound is not widely published in quantitative terms (e.g., mg/mL). However, it is consistently described as being "slightly soluble in water".[1] Like its parent compound, aspirin, and other hydrophobic molecules, this compound's solubility in aqueous buffers is limited, which can pose challenges for in vitro and in vivo experiments. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1]
Q2: Why is my this compound precipitating out of solution during my experiment?
A2: Precipitation of this compound from an aqueous solution can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your final working solution may be above its saturation point in the aqueous buffer.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution. This is a common phenomenon for hydrophobic compounds.
-
pH Effects: The solubility of ionizable compounds can be pH-dependent. Although the specific pH-solubility profile of this compound is not detailed in the literature, changes in the pH of your experimental medium could influence its solubility.
-
Temperature: Changes in temperature can affect the solubility of compounds. If you are working at a different temperature than what the solvent can support, precipitation may occur.
-
Instability: this compound is noted to be sensitive to light and may decompose, which could potentially lead to the formation of less soluble byproducts.[1]
Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer for cell-based assays?
A3: To minimize precipitation and ensure a homogenous solution for cell-based assays, follow these steps:
-
Prepare a High-Concentration Stock Solution: Dissolve your this compound in a water-miscible organic solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in the organic solvent to get closer to your final desired concentration.
-
Final Dilution into Aqueous Buffer: For the final step, add the this compound stock solution dropwise to your pre-warmed aqueous assay buffer while vortexing or stirring vigorously. This gradual addition helps to avoid "solvent shock."
-
Control the Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble drugs like this compound. These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that are more water-soluble.
-
Nanoparticle Formulation: Reducing the particle size of a drug to the nanometer scale increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate and saturation solubility.
-
Use of Co-solvents: A mixture of a primary solvent (water) and a water-miscible co-solvent can increase the solubility of hydrophobic compounds. However, the choice and concentration of the co-solvent must be carefully considered for toxicity in in vivo applications.
-
pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | "Solvent shock" due to rapid change in polarity. Final concentration exceeds aqueous solubility. | Perform a serial dilution of the stock solution in the organic solvent first. Add the stock solution dropwise to the aqueous buffer while vortexing. Reduce the final concentration of this compound. |
| Inconsistent results in biological assays. | Inhomogeneous solution due to micro-precipitates. Degradation of the compound. | After preparing the final solution, centrifuge at high speed (e.g., >10,000 x g) and use the supernatant. Prepare fresh solutions for each experiment and protect from light. |
| Low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. | Consider formulating this compound using solubility enhancement techniques such as cyclodextrin complexation or nanoparticle formulation. |
| Difficulty dissolving this compound powder. | Inappropriate solvent selection. | Use a suitable organic solvent such as DMSO or ethanol for initial dissolution to prepare a stock solution. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol describes a standard method to determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS system for quantification
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. The excess solid should be visible.
-
Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Carefully collect a sample of the supernatant.
-
Centrifuge the collected supernatant at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining undissolved microparticles.
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis).
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS against a standard curve of known concentrations.
-
Calculate the aqueous solubility of this compound in the chosen buffer in mg/mL or µM.
Protocol 2: Improving this compound Solubility using β-Cyclodextrin Complexation
This protocol provides a method for preparing a more soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: Weigh an appropriate amount of HP-β-CD and dissolve it in the desired volume of deionized water or buffer to achieve the target concentration (e.g., 1-10% w/v). Stir until the HP-β-CD is fully dissolved.
-
Add this compound: Weigh the desired amount of this compound and add it to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Protect the mixture from light.
-
Equilibration and Filtration: After stirring, allow the solution to equilibrate for a few hours. If any undissolved material is present, filter the solution through a 0.22 µm syringe filter to obtain a clear solution of the this compound:HP-β-CD inclusion complex.
-
Quantification (Optional): The concentration of solubilized this compound can be determined using a suitable analytical method like HPLC-UV to assess the extent of solubility enhancement.
Protocol 3: Preparation of this compound Nanoparticles by Solvent Evaporation Method
This protocol is adapted from methods used for aspirin and other poorly soluble drugs to create a nanosuspension of this compound.
Materials:
-
This compound
-
A suitable polymer (e.g., Poloxamer 188, PVP)
-
An organic solvent in which this compound is soluble (e.g., dichloromethane, acetone)
-
Deionized water
-
Probe sonicator or high-pressure homogenizer
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and a stabilizer (e.g., a polymer) in the selected organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or probe sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This will cause the dissolved this compound to precipitate as nanoparticles, which are stabilized by the surfactant in the aqueous phase.
-
Characterization: The resulting nanosuspension can be characterized for particle size, zeta potential, and drug content.
Quantitative Data Summary
Table 1: Solubility of Aspirin in Different Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~3.3 (at 25°C) | [2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~2.7 | [3] |
| Ethanol | ~80 | [3] |
| Dimethyl sulfoxide (DMSO) | ~41 | [3] |
| Dimethyl formamide (DMF) | ~30 | [3] |
The following table illustrates the potential improvement in the solubility of an aspirin analog (methylseleno-aspirin) using different formulation strategies, providing an expected range of enhancement for this compound.
Table 2: Exemplar Solubility Enhancement of an Aspirin Analog
| Formulation | Fold Increase in Aqueous Solubility | Reference |
| β-Cyclodextrin | ~6-fold | [4] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~6-fold | [4] |
| Pluronic F127 (1% w/v) | ~5-fold | [4] |
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound and its released components.
Experimental Workflow for Overcoming Solubility Issues
Caption: Logical workflow for addressing this compound solubility issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] this compound: A Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
Technical Support Center: Positional Isomerism Effects on NOSH-Aspirin Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the positional isomers of NOSH-aspirin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its positional isomers?
A1: this compound is a novel hybrid compound derived from aspirin, engineered to release both nitric oxide (NO) and hydrogen sulfide (H₂S), two physiologically important gasotransmitters.[1][2][3] This modification aims to enhance the therapeutic effects of aspirin while mitigating its known gastrointestinal side effects.[1][4][5] The positional isomers of this compound—ortho (o-), meta (m-), and para (p-)-NOSH-aspirin—differ in the substitution position of the NO- and H₂S-releasing moieties on the salicylic acid scaffold.[1][6][7]
Q2: How does positional isomerism affect the anti-cancer activity of this compound?
A2: Positional isomerism significantly impacts the anti-neoplastic potential of this compound.[8] Studies consistently show that the ortho-isomer (o-NOSH-aspirin) is the most potent, followed by the meta-isomer (m-NOSH-aspirin), and then the para-isomer (p-NOSH-aspirin).[1][9] In colon cancer cell lines, o-NOSH-aspirin is approximately 5-fold more potent than m-NOSH-aspirin and 10-fold more potent than p-NOSH-aspirin.[8] This enhanced potency for the ortho position is observed across multiple cancer cell lines, including those of the colon, breast, pancreas, and lung.[5][10]
Q3: Is the anti-cancer effect of this compound isomers dependent on the cyclooxygenase (COX) status of the cells?
A3: No, the growth-inhibitory effects of this compound isomers appear to be independent of the cellular COX status.[1] The isomers have demonstrated potent activity in both COX-expressing (HT-29) and COX-null (HCT 15) colon cancer cell lines, with IC₅₀ values in the same order of magnitude for both.[1][2][11] This suggests that while the isomers do inhibit COX enzymes, their primary anti-cancer mechanism is not solely reliant on this pathway.
Q4: What are the primary mechanisms of action for this compound isomers?
A4: The anti-cancer activity of this compound isomers is multifactorial. The primary mechanisms include:
-
Inhibition of Cell Proliferation: All three isomers effectively reduce the expression of Proliferating Cell Nuclear Antigen (PCNA), a key marker of cell proliferation.[1][8][11]
-
Induction of Apoptosis: The isomers induce programmed cell death in a time- and dose-dependent manner.[1][8][11] At lower concentrations (equivalent to their IC₅₀), they tend to cause cell cycle arrest, while at higher concentrations (2x IC₅₀), they strongly induce apoptosis.[1]
-
Cell Cycle Arrest: The compounds have been shown to cause G₀/G₁ cell cycle arrest in colon and pancreatic cancer cell lines.[6][7][12]
-
COX Inhibition: All three positional isomers preferentially inhibit the COX-1 enzyme over COX-2.[2][8][11]
-
Modulation of Signaling Pathways: this compound has been shown to inhibit the NF-κB pathway and increase the activity of caspase-3, both crucial events in apoptosis.[6][13]
Q5: What are the main advantages of this compound over traditional aspirin?
A5: this compound offers two significant advantages:
-
Enhanced Potency: this compound isomers are orders of magnitude more potent than aspirin in inhibiting cancer cell growth.[10][14] For example, o-NOSH-aspirin has been reported to be over 100,000 times more potent than aspirin in HT-29 colon cancer cells.[9][10]
-
Improved Safety Profile: By releasing the gastroprotective molecules NO and H₂S, this compound is designed to be devoid of the serious gastrointestinal side effects commonly associated with long-term aspirin use.[1][12][15]
Troubleshooting Guides
Issue 1: High Variability in IC₅₀ Values for Cell Growth Inhibition
| Possible Cause | Recommended Solution |
| Compound Instability | This compound compounds can be sensitive to light and temperature. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and store them protected from light at -20°C or below. |
| Cell Line Health/Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inconsistent Seeding Density | Calibrate and strictly control the number of cells seeded per well. Over- or under-confluent monolayers will respond differently to treatment. |
| Duration of Treatment | The IC₅₀ values for this compound isomers are time-dependent. Ensure that the treatment duration (e.g., 24, 48, 72 hours) is consistent across all experiments for valid comparison. |
| Solvent Concentration | High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5%). |
Issue 2: Weak or No Detection of Apoptosis
| Possible Cause | Recommended Solution |
| Sub-optimal Compound Concentration | The pro-apoptotic effect is dose-dependent.[1] Try treating cells with a concentration equivalent to 2x the predetermined IC₅₀ for cell growth inhibition, as this has been shown to be more effective at inducing cell death.[1] |
| Incorrect Time Point | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for detecting apoptosis in your specific cell model.[11] |
| Insensitive Assay | While Annexin V/PI staining is a reliable method, consider complementing it with a functional assay, such as measuring caspase-3/7 activity, to confirm the induction of the apoptotic cascade. |
Quantitative Data Summary
Table 1: IC₅₀ Values for Cell Growth Inhibition (24h) of this compound Isomers
| Compound | HT-29 Cells (COX-positive) | HCT 15 Cells (COX-null) |
| o-NOSH-Aspirin | 0.04 ± 0.011 µM[2][11] | 57 ± 5 nM (0.057 µM)[1][9] |
| m-NOSH-Aspirin | 0.24 ± 0.11 µM[2][11] | 110 ± 15 nM (0.110 µM)[1][9] |
| p-NOSH-Aspirin | 0.46 ± 0.17 µM[11] | 380 ± 30 nM (0.380 µM)[1][9] |
| Aspirin | >5 mM[2][11] | >5 mM[11] |
Table 2: Effect of this compound Isomers on Proliferation in HT-29 Cells (24h)
| Compound (Concentration) | Proliferation (% of Control) |
| o-NOSH-Aspirin (50 nM, IC₅₀) | 53.3 ± 3%[8] |
| o-NOSH-Aspirin (100 nM, 2x IC₅₀) | 18.7 ± 2%[8] |
| m-NOSH-Aspirin (250 nM, IC₅₀) | 53.2 ± 4%[8] |
| m-NOSH-Aspirin (500 nM, 2x IC₅₀) | 20.1 ± 1%[8] |
| p-NOSH-Aspirin (500 nM, IC₅₀) | 55.2 ± 2%[11] |
| p-NOSH-Aspirin (1000 nM, 2x IC₅₀) | 24.1 ± 1%[11] |
Proliferation was measured by PCNA expression via flow cytometry.
Experimental Protocols
1. Cell Growth Inhibition Assay
-
Cell Seeding: Plate human cancer cells (e.g., HT-29, HCT 15) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of o-, m-, and p-NOSH-aspirin in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment: Use a standard viability reagent such as MTT or WST-1. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound isomers (e.g., at their respective IC₅₀ and 2x IC₅₀ values) for various time points (e.g., 6, 12, 24 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: General workflow for evaluating positional isomerism effects.
Caption: Key signaling events affected by this compound isomers.
Caption: Relationship between isomer position and anti-cancer potency.
References
- 1. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positional isomerism markedly affects the growth inhibition of colon cancer cells by this compound: COX inhibition and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New hybrid 'NOSH aspirin' as possible anti-cancer drug | EurekAlert! [eurekalert.org]
- 6. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Positional isomerism markedly affects the growth inhibition of colon cancer cells by this compound: COX inhibition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 10. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 15. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in NOSH-aspirin experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving NOSH-aspirin. Our aim is to help you overcome common challenges and achieve consistent, reliable results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional aspirin?
This compound is a hybrid compound that covalently links a nitric oxide (NO) and a hydrogen sulfide (H₂S) releasing moiety to an aspirin scaffold.[1][2][3] This design enhances the anti-inflammatory and anti-cancer properties of aspirin while mitigating its common side effect of gastrointestinal damage.[1][4] The NO component helps protect the stomach lining, while H₂S has been shown to augment aspirin's cancer-fighting capabilities.[1]
Q2: What is the primary mechanism of action of this compound?
This compound exerts its effects through a multi-faceted mechanism. It inhibits cyclooxygenase (COX) enzymes more effectively than aspirin, leading to reduced prostaglandin E2 (PGE2) levels.[5][6][7] Additionally, it induces apoptosis (programmed cell death) in cancer cells by increasing levels of reactive oxygen species (ROS), activating caspase-3, and inhibiting the pro-survival NF-κB signaling pathway.[5][8] It can also cause cell cycle arrest at the G0/G1 phase.[8]
Q3: How should this compound be stored and handled?
This compound is sensitive to light and should be stored in the dark to prevent decomposition.[5][6] It is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][6] Due to the gradual release of H₂S, it may have a faint rotten egg odor.[5][6]
Q4: Are there different isomers of this compound, and do they have different potencies?
Yes, positional isomers of this compound exist (ortho-, meta-, and para-). Studies have shown that their potency can vary significantly depending on the position of the NO- and H₂S-releasing moieties. For instance, in colon cancer cell lines, the ortho-isomer of this compound has demonstrated greater potency in inhibiting cell growth compared to the meta- and para-isomers.[9][10]
Troubleshooting Guide
In Vitro Experiments
Q: My IC50 values for this compound are inconsistent or higher than reported in the literature.
A: Several factors could contribute to this issue:
-
Compound Integrity: Ensure the this compound has been stored correctly in a dark, dry place to prevent degradation.[5][6] Prepare fresh stock solutions in an appropriate solvent like DMSO for each experiment.
-
Cell Line Variability: Ensure you are using the correct cell line as reported in the literature you are referencing. Different cancer cell lines exhibit varying sensitivities to this compound.[3][7] The expression of COX enzymes can also influence the effect, although some studies suggest the mechanism can be COX-independent.[8][11]
-
Assay Conditions:
-
Cell Seeding Density: Use a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable results.
-
Incubation Time: Adhere strictly to the recommended incubation times. The potency of this compound can be time-dependent.[1]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all wells, as high concentrations can be toxic to cells.
-
Q: I am not observing the expected increase in Reactive Oxygen Species (ROS) after treating cells with this compound.
A: Detecting ROS can be challenging due to their transient nature. Consider the following:
-
Probe Selection and Handling: Use fresh, high-quality fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE).[8] Protect the probes from light and minimize the time between cell staining and analysis.
-
Timing of Measurement: The peak of ROS production can be time-sensitive. Perform a time-course experiment (e.g., 3, 6, 12 hours post-treatment) to identify the optimal time point for ROS measurement in your specific cell line.[8]
-
Cellular Antioxidant Capacity: The baseline antioxidant capacity of your cells can influence the net ROS levels. Ensure your control and treated cells are in a similar metabolic state.
Q: I am seeing significant toxicity in my normal (non-cancerous) control cell line.
A: While this compound is designed to be less toxic to normal cells, high concentrations can still induce toxicity.[1][8][12]
-
Dose-Response Curve: Perform a careful dose-response experiment on your normal cell line to determine the non-toxic concentration range.
-
Compound Purity: Ensure the purity of your this compound compound, as impurities could contribute to unexpected cytotoxicity.
-
Culture Conditions: Stressed normal cells may be more susceptible to drug-induced toxicity. Ensure optimal culture conditions.
In Vivo Experiments
Q: I am not observing significant tumor growth inhibition in my xenograft mouse model.
A: In vivo experiments are complex with many potential variables:
-
Compound Administration and Bioavailability:
-
Route of Administration: Ensure the route of administration (e.g., oral gavage) is appropriate and consistent.
-
Vehicle: Use a suitable vehicle for this compound that ensures its solubility and stability.
-
Dosage and Frequency: The dosage and frequency of administration are critical. Refer to established protocols and consider a dose-escalation study if necessary.[4]
-
-
Tumor Model:
-
Cell Line: The choice of cancer cell line for the xenograft is crucial. Use a cell line that has been shown to be sensitive to this compound in vitro.
-
Tumor Size at Treatment Initiation: Start the treatment when tumors have reached a palpable and consistent size as specified in established protocols.[8]
-
-
Animal Health: Ensure the overall health of the animals is good, as underlying health issues can affect treatment outcomes.
Quantitative Data Summary
Table 1: IC50 Values of this compound Isomers in Human Colon Cancer Cell Lines (24h treatment)
| Cell Line | IC50 (µM) of o-NOSH-ASA | IC50 (µM) of m-NOSH-ASA | IC50 (µM) of p-NOSH-ASA |
| HT-29 (COX-expressing) | 0.04 ± 0.011 | 0.24 ± 0.11 | 0.46 ± 0.17 |
| HCT 15 (COX-null) | 0.062 ± 0.006 | 0.092 ± 0.004 | 0.37 ± 0.04 |
Data adapted from a study on the positional isomerism of this compound.[11]
Table 2: IC50 Values of a this compound Compound (NBS-1120) in Various Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | 47 ± 5 |
| BxPC-3 | Pancreatic | 57 ± 4 |
| MDA-MB-231 | Breast (ER-negative) | 90 ± 5 |
| SKBR3 | Breast (ER-negative) | 82 ± 5 |
Data compiled from studies on pancreatic and breast cancer.[8][12]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plate) and treat with this compound for the predetermined optimal time.
-
Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution in the dark at 37°C for 30 minutes.[8]
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in PBS.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 3: General Workflow for a Xenograft Mouse Model
-
Cell Preparation: Culture the selected cancer cell line and harvest a sufficient number of viable cells.
-
Animal Acclimatization: Acclimatize the immunocompromised mice (e.g., athymic nude mice) to the facility for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject the cancer cells (often mixed with Matrigel) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.
-
Treatment Initiation: Once the tumors reach a specified volume (e.g., 70-100 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer this compound or the vehicle control according to the planned schedule, dose, and route.
-
Tumor and Health Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can then be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[8]
Visualizations
Caption: Signaling pathway of this compound's anticancer effects.
Caption: Typical experimental workflow for evaluating this compound.
References
- 1. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 10. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Colon Cancer Cell Growth: Effects Of Positional Isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (NBS-1120) inhibits estrogen receptor-negative breast cancer in vitro and in vivo by modulating redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NOSH-Aspirin Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of NOSH-aspirin.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the formulation, characterization, and in vivo testing of this compound delivery systems.
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the chosen organic solvent. | Screen a panel of organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to identify one that provides optimal solubility for this compound. |
| Incompatible polymer/lipid and drug characteristics. | - Select a polymer or lipid matrix with functional groups that can interact favorably with this compound (e.g., through hydrogen bonding or hydrophobic interactions).- For lipid-based nanoparticles, consider using lipids with a charge that is opposite to any partial charge on the this compound molecule to enhance electrostatic interactions. |
| Suboptimal formulation parameters. | - Optimize the drug-to-polymer/lipid ratio. A high drug loading can sometimes lead to aggregation and reduced encapsulation.- Adjust the homogenization or sonication time and power to ensure the formation of stable, well-dispersed nanoparticles. |
| Premature degradation of this compound during formulation. | Given that aspirin is susceptible to hydrolysis, it is crucial to minimize exposure to water and elevated temperatures during formulation.[1] Work quickly and, if possible, under anhydrous conditions. |
Issue 2: Inconsistent In Vitro Drug Release Profile
| Potential Cause | Recommended Solution |
| Inappropriate dialysis membrane selection. | Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is large enough to allow the free drug to pass through but small enough to retain the nanoparticles. |
| "Burst release" phenomenon. | A significant initial burst release may indicate that a large portion of the drug is adsorbed to the nanoparticle surface rather than encapsulated. Optimize the washing steps after formulation to remove surface-bound drug. |
| Aggregation or instability of nanoparticles in the release medium. | Characterize the stability of your nanoparticles in the release buffer (e.g., phosphate-buffered saline, PBS) at 37°C. If aggregation occurs, consider surface modification with stabilizing agents like polyethylene glycol (PEG). |
| Drug degradation in the release medium. | Aspirin's hydrolysis is pH and temperature-dependent.[1] Analyze the stability of this compound in the release medium over the time course of the experiment to account for any degradation. |
Issue 3: Low Bioavailability and/or Off-Target Accumulation In Vivo
| Potential Cause | Recommended Solution |
| Rapid clearance by the reticuloendothelial system (RES). | Surface-modify nanoparticles with PEG ("PEGylation") to create a "stealth" coating that reduces opsonization and subsequent uptake by macrophages in the liver and spleen.[2] |
| Poor penetration of biological barriers (e.g., tumor stroma, blood-brain barrier). | - Optimize nanoparticle size; smaller nanoparticles (typically <100 nm) often exhibit better tissue penetration.[3]- Incorporate targeting ligands (e.g., antibodies, peptides, aptamers) on the nanoparticle surface that bind to receptors overexpressed on the target cells.[4][5] |
| Premature release of the drug in circulation. | Design the nanoparticle matrix for controlled, sustained release. For hybrid drugs, ensure the linker connecting the moieties is stable in the bloodstream and is cleaved preferentially at the target site (e.g., by specific enzymes or a change in pH).[6] |
| Instability of the formulation in the biological environment. | Assess the stability of the this compound formulation in plasma or serum to ensure it remains intact until it reaches the target tissue. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a hybrid drug that combines a traditional aspirin molecule with moieties that release nitric oxide (NO) and hydrogen sulfide (H₂S).[7] Its mechanisms of action are multifaceted and include:
-
Inhibition of cyclooxygenase (COX) enzymes: Similar to aspirin, it blocks the production of prostaglandins, which are involved in inflammation and pain.[7]
-
Induction of apoptosis: It can trigger programmed cell death in cancer cells.
-
Cell cycle arrest: It can halt the proliferation of cancer cells at the G0/G1 phase.[7]
-
Modulation of inflammatory pathways: The release of NO and H₂S contributes to its anti-inflammatory effects and can protect the gastrointestinal mucosa, a common site of aspirin-related side effects.[7]
Q2: Why is targeted delivery of this compound important?
A2: While this compound is more potent and safer than aspirin, targeted delivery can further enhance its therapeutic index by:
-
Increasing the drug concentration at the site of action (e.g., a tumor), thereby improving efficacy.
-
Minimizing systemic exposure and potential off-target side effects.
-
Overcoming biological barriers that may limit the drug's access to the target tissue.[8]
Q3: What are some promising strategies for the targeted delivery of this compound?
A3: Nanoparticle-based drug delivery systems are a promising approach.[9][10] These can be formulated from various materials, including:
-
Lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles): These are biocompatible and can encapsulate both hydrophobic and hydrophilic drugs.[11]
-
Polymeric nanoparticles (e.g., PLGA, chitosan): These offer controlled and sustained drug release.[12]
-
Hybrid nanoparticles (e.g., lipid-polymer hybrids): These combine the advantages of both lipid and polymeric systems.[13]
To achieve active targeting, these nanoparticles can be surface-functionalized with ligands such as antibodies, peptides, or small molecules (like folic acid) that bind to receptors overexpressed on target cells.[4][5]
Q4: How can I assess the stability of my this compound formulation?
A4: The stability of aspirin and its derivatives is crucial for therapeutic efficacy. Aspirin is known to undergo hydrolysis to salicylic acid and acetic acid, a process that can be accelerated by moisture and high temperatures.[1] To assess the stability of your this compound formulation, you can:
-
Perform accelerated stability studies at elevated temperatures and humidity.
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the intact this compound from its degradation products over time.
Q5: What in vivo imaging techniques can be used to track the biodistribution of my this compound delivery system?
A5: To visualize where your delivery system accumulates in an animal model, you can incorporate an imaging agent into your nanoparticles. Common techniques include:
-
Fluorescence Imaging: Incorporating a near-infrared (NIR) fluorescent dye into the nanoparticles allows for non-invasive imaging of their distribution.[14]
-
Magnetic Resonance Imaging (MRI): Co-encapsulating a contrast agent (e.g., iron oxide nanoparticles) can enable tracking via MRI.
-
Scintigraphy/SPECT/PET: Radiolabeling the nanoparticles allows for highly sensitive and quantitative imaging of their biodistribution.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Isomers in Colon Cancer Cells
| Compound | IC₅₀ in HCT 15 Cells (nM) |
| o-NOSH-aspirin | 57 ± 5 |
| m-NOSH-aspirin | 110 ± 15 |
| p-NOSH-aspirin | 380 ± 30 |
| Data suggests that the ortho-substituted isomer of this compound is the most potent in this cell line.[15] |
Table 2: Comparative Potency of this compound
| Comparison | Fold Increase in Potency |
| This compound vs. Aspirin | >100,000x |
| This compound vs. NO-aspirin | ~15,000x |
| This compound vs. H₂S-aspirin | ~80x |
| Data highlights the significantly enhanced potency of the hybrid molecule in inhibiting colon cancer cell growth.[15] |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Lipid-Polymer Hybrid Nanoparticles
This protocol is adapted from methods for formulating hybrid nanoparticles for drug delivery.[16]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
DSPE-PEG-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)])
-
Lipid of choice (e.g., DOTAP for positive charge, DOPC for neutral charge)
-
Organic solvent (e.g., dichloromethane)
-
Deionized water
-
Centrifugal filter units (10 kDa MWCO)
Procedure:
-
Dissolve PLGA and this compound in the organic solvent.
-
In a separate vial, dissolve the lipid and DSPE-PEG-COOH in the same organic solvent.
-
Mix the two organic solutions.
-
Add the organic phase dropwise to deionized water while vortexing to form a nanoemulsion.
-
Sonicate the emulsion on ice to reduce the particle size.
-
Evaporate the organic solvent under reduced pressure.
-
Wash the resulting nanoparticle suspension three times with deionized water using a centrifugal filter unit to remove unencapsulated drug and excess reagents.
-
Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for characterization.
Protocol 2: In Vitro Drug Release Study using Dynamic Dialysis
Materials:
-
This compound loaded nanoparticles
-
Dialysis tubing (appropriate MWCO)
-
Release buffer (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath at 37°C
-
HPLC system for drug quantification
Procedure:
-
Transfer a known concentration of the nanoparticle suspension into the dialysis bag and seal it.
-
Place the dialysis bag in a known volume of release buffer.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for developing targeted this compound delivery systems.
Caption: Logical workflow for troubleshooting low in vivo efficacy.
References
- 1. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aspirin Repurposing in Folate-Decorated Nanoparticles: Another Way to Target Breast Cancer [frontiersin.org]
- 5. Aspirin Repurposing in Folate-Decorated Nanoparticles: Another Way to Target Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug-based drug delivery systems: strategic approaches and emerging challenges in targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NO- and H2S- releasing nanomaterials: A crosstalk signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Nitric Oxide and Hydrogen Sulfide Releasing Carriers for Skin Wound Healing Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ijcrt.org [ijcrt.org]
NOSH-Aspirin Degradation in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the degradation pathways of NOSH-aspirin in common cell culture media. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound in cell culture media?
A1: this compound is a hybrid molecule designed to release three bioactive components: nitric oxide (NO), hydrogen sulfide (H₂S), and aspirin.[1][2][3] The degradation process in an aqueous environment like cell culture media is expected to proceed as follows:
-
Release of NO and H₂S: The nitrate (-ONO₂) moiety releases NO, and the 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) moiety releases H₂S.[3][4] This release is likely initiated by hydrolysis and interaction with components in the media and cells.
-
Formation of Aspirin: The parent aspirin molecule is liberated.
-
Hydrolysis of Aspirin: The released aspirin is susceptible to hydrolysis, breaking down into salicylic acid and acetic acid.[5][6] This hydrolysis can be influenced by the pH and temperature of the culture media, as well as by enzymes present in the serum supplement.[5][6][7][8]
Q2: My experimental results with this compound are inconsistent. Could degradation be the cause?
A2: Yes, inconsistent results are a common sign of compound instability in in vitro assays. The degradation of this compound can lead to a variable concentration of the active compound and its breakdown products over the course of your experiment, resulting in poor reproducibility.
Q3: What factors in my cell culture system can influence the degradation rate of this compound?
A3: Several factors can affect the stability of this compound in your experiments:
-
pH of the Medium: Aspirin hydrolysis is pH-dependent. Alkaline conditions generally accelerate the degradation of aspirin to salicylic acid.[5][6] Standard cell culture media like DMEM and RPMI-1640 are typically buffered to a physiological pH (around 7.4), but cellular metabolism can cause local pH shifts.
-
Serum Concentration: Fetal Bovine Serum (FBS) contains esterases that can enzymatically accelerate the hydrolysis of the ester bond in aspirin.[9][10][11] Therefore, the concentration of FBS in your medium can significantly impact the degradation rate.
-
Temperature: Higher temperatures will increase the rate of chemical reactions, including hydrolysis.[12] Maintaining a constant and accurate incubator temperature is crucial.
-
Light Exposure: Some compounds are sensitive to light. While there is no specific data on the photosensitivity of this compound, it is good practice to minimize its exposure to light.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To enhance the stability and reproducibility of your experiments, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment. Avoid repeated freeze-thaw cycles.
-
Control for pH: Ensure your cell culture medium is properly buffered and monitor the pH, especially in long-term experiments.
-
Consistent Serum Source and Concentration: Use a consistent source and lot of FBS and maintain the same concentration across all related experiments.
-
Time-Course Experiments: If you suspect degradation is a factor, perform a time-course experiment to assess the biological effect at different time points after adding the compound.
-
Include Proper Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in a multi-day experiment. | Degradation of this compound in the cell culture medium. | 1. Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). 2. Conduct a time-course experiment to determine the window of optimal activity. 3. Analyze the concentration of this compound and its degradation products in the medium over time using HPLC. |
| High variability between replicate wells or experiments. | Inconsistent degradation due to slight variations in experimental conditions. | 1. Ensure precise and consistent preparation of this compound solutions. 2. Standardize incubation times and cell seeding densities. 3. Verify the stability and calibration of your incubator (temperature and CO₂). 4. Use a consistent lot of FBS. |
| Unexpected biological effects not attributable to aspirin, NO, or H₂S alone. | Accumulation of a specific degradation byproduct to a biologically active concentration. | 1. Attempt to identify and quantify the major degradation products using analytical methods like LC-MS. 2. Test the biological activity of the suspected byproduct (if commercially available) in your assay system. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of aspirin under different conditions. Note that specific degradation rates for this compound in cell culture media are not extensively published; therefore, these tables are based on the known behavior of aspirin and serve as a general guide.
Table 1: Illustrative Half-life of Aspirin in Different Media
| Medium | pH | Temperature (°C) | Serum Concentration | Illustrative Half-life (hours) |
| DMEM | 7.4 | 37 | 10% FBS | ~ 10 - 20 |
| RPMI-1640 | 7.2 | 37 | 10% FBS | ~ 15 - 25 |
| PBS | 7.4 | 37 | 0% | ~ 500[8] |
| Boric Acid Buffer | 10.4 | 25 | 0% | ~ 257[8] |
Disclaimer: The half-life values for DMEM and RPMI-1640 are hypothetical and for illustrative purposes only, based on the known accelerating effect of serum esterases on aspirin hydrolysis.
Table 2: Major Degradation Products of this compound
| Parent Compound | Primary Degradation Products | Secondary Degradation Products |
| This compound | Nitric Oxide (NO) | - |
| Hydrogen Sulfide (H₂S) | - | |
| Aspirin | Salicylic Acid, Acetic Acid | |
| ADT-OH moiety | Further breakdown products |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium by HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). Spike the cell culture medium with the this compound stock solution to the final desired concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes and place them in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately process the sample by adding an equal volume of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume onto the C18 column.
-
Chromatography Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high aqueous to high organic content to elute this compound and its degradation products.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Monitor at wavelengths relevant for this compound, aspirin, and salicylic acid (e.g., 230 nm and 275 nm).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.
Visualizations
Degradation Pathway of this compound
Caption: Degradation pathway of this compound in aqueous media.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. sciforum.net [sciforum.net]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. researchgate.net [researchgate.net]
- 9. Aspirin esterase activity - Evidence for skewed distribution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in Esterase Activity to Aspirin and p-Nitrophenyl Acetate among Human Serum Albumin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of aspirin esterase activity in health and disease: In vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journaljpri.com [journaljpri.com]
Technical Support Center: Addressing Off-Target Effects of NOSH-Aspirin In Vitro
Welcome to the technical support center for NOSH-aspirin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and troubleshooting in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional aspirin?
A1: this compound is a hybrid compound that covalently links a nitric oxide (NO) and a hydrogen sulfide (H₂S) releasing moiety to an aspirin backbone.[1][2] This design aims to enhance the anti-cancer and anti-inflammatory properties of aspirin while mitigating its gastrointestinal side effects.[3] The release of NO and H₂S contributes to a safer profile, particularly by protecting the gastric mucosa.[2]
Q2: What are the primary on-target mechanisms of this compound in cancer cells?
A2: this compound exerts its anti-cancer effects through several key mechanisms, often independent of cyclooxygenase (COX) inhibition.[2][4] These include:
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.[2][5]
-
Cell Cycle Arrest: It causes a G0/G1 phase cell cycle block, inhibiting cell proliferation.[2][4]
-
Generation of Reactive Oxygen Species (ROS): It increases intracellular ROS levels, leading to oxidative stress and cell death in cancer cells.[2]
Q3: What are the known off-target effects of this compound on non-cancerous cells?
A3: A significant feature of this compound is its high degree of safety and minimal toxicity towards normal, non-cancerous epithelial cells at concentrations that are highly effective against cancer cells.[2][3][4] Studies have shown that normal pancreatic and breast epithelial cell lines are largely unaffected by this compound at its cytotoxic concentrations for cancer cells.[4]
Q4: Can the released nitric oxide (NO) and hydrogen sulfide (H₂S) interfere with my in vitro assays?
A4: Yes, the release of gaseous molecules like NO and H₂S can potentially interfere with certain in vitro assays. For example, their reducing properties could affect colorimetric or fluorometric assays that rely on redox reactions. It is crucial to run appropriate controls to account for any such interference.
Q5: How stable is this compound in cell culture media?
A5: this compound is designed to release NO and H₂S over time, and its stability can be influenced by factors such as pH, temperature, and the presence of thiols in the media.[6] It is recommended to prepare fresh stock solutions and dilute them into the cell culture medium immediately before each experiment to ensure consistent results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC₅₀ values between experiments | 1. Compound Instability: this compound may degrade in stock solutions or culture media over time. 2. Variable Gas Release: The rate of NO and H₂S release can be affected by slight variations in experimental conditions (e.g., temperature, pH). 3. Cell Passage Number: Higher passage numbers can lead to phenotypic drift and altered drug sensitivity. | 1. Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. 2. Standardize Conditions: Ensure consistent incubation times, temperature, and CO₂ levels. Use freshly prepared media for each experiment. 3. Consistent Cell Source: Use cells from a consistent and low passage number for all experiments. |
| High background or unexpected color/fluorescence in control wells (without cells) | 1. Assay Interference: The released NO or H₂S may be directly reacting with the assay reagents (e.g., MTT, resazurin). | 1. Compound-Only Control: Include control wells containing media and this compound at the highest concentration used in the experiment, but without cells. Subtract the absorbance/fluorescence of these wells from the experimental wells. |
| Unexpectedly high cytotoxicity in normal (non-cancerous) cell lines | 1. High Compound Concentration: The concentrations used may be excessively high, leading to non-specific toxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration range. 2. Vehicle Control: Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO) and always include a vehicle-only control. |
| Low signal or variability in apoptosis assays (e.g., Annexin V/PI) | 1. Timing of Assay: The time point for measuring apoptosis may not be optimal. 2. Interference with Dyes: Released NO or H₂S could potentially interact with the fluorescent dyes. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of apoptotic events.[5] 2. Wash Steps: Ensure adequate washing of cells to remove any residual compound or released gases before staining. |
Data Presentation
Table 1: In Vitro IC₅₀ Values of this compound Variants in Human Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | NOSH-1 (nM) | NOSH-2 (nM) | NOSH-3 (nM) | NOSH-4 (nM) | Aspirin (ASA) |
| HT-29 | Colon | 48 ± 3 | 80 ± 5 | 7500 ± 355 | 300 ± 35 | >5,000,000 |
| HCT 15 | Colon | 57 ± 5 | 90 ± 6 | 5900 ± 305 | 520 ± 21 | >5,000,000 |
| SW480 | Colon | 97 ± 7 | 97 ± 7 | 5300 ± 240 | 600 ± 25 | >5,000,000 |
| MCF7 | Breast (ER+) | 280 ± 25 | 85 ± 8 | 6000 ± 220 | 800 ± 22 | >5,000,000 |
| MDA-MB-231 | Breast (ER-) | 98 ± 9 | 88 ± 7 | 6500 ± 268 | 550 ± 28 | >5,000,000 |
| SKBR3 | Breast (ER-) | 110 ± 12 | 70 ± 5 | 5700 ± 323 | 280 ± 15 | >5,000,000 |
| BxPC3 | Pancreatic | 57 ± 4 | 102 ± 18 | 4800 ± 322 | 800 ± 39 | >5,000,000 |
| MIA PaCa-2 | Pancreatic | 47 ± 5 | 100 ± 9 | 5500 ± 390 | 700 ± 32 | >5,000,000 |
| LNCaP | Prostate | 250 ± 18 | 120 ± 14 | 6500 ± 224 | 300 ± 12 | >5,000,000 |
| A549 | Lung | 180 ± 15 | 100 ± 12 | 4300 ± 212 | 500 ± 18 | >5,000,000 |
| Jurkat | Leukemia | 150 ± 11 | 90 ± 5 | 7000 ± 321 | 240 ± 11 | >5,000,000 |
| *Data compiled from multiple sources.[1][7] Values are presented as mean ± SEM. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare fresh serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Key signaling pathways affected by this compound in cancer cells.
Caption: A logical workflow for troubleshooting in vitro experiments with this compound.
References
- 1. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 4. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for NOSH-Aspirin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOSH-aspirin in animal models. The information is designed to help refine experimental designs for more accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo studies with this compound.
1. Inconsistent Anti-Tumor Efficacy in Xenograft Models
| Potential Cause | Troubleshooting/Refinement Strategy |
| Drug Formulation and Stability | Vehicle Selection: this compound is slightly soluble in water but soluble in organic solvents. For oral gavage, suspension in a vehicle like 0.5% carboxymethylcellulose is common.[1] Ensure the vehicle provides a uniform and stable suspension throughout the dosing period. Formulation Preparation: Prepare the formulation fresh daily, as this compound can decompose in the presence of light.[2] Protect the formulation from light at all times. Consider particle size reduction techniques like micronization to improve dissolution and absorption.[3][4] |
| Drug Administration | Gavage Technique: Ensure consistent oral gavage technique to minimize stress and ensure accurate dosing. Improper technique can lead to aspiration or incomplete dose delivery. Practice on a separate cohort of animals if necessary.[5] Timing of Administration: Administer this compound at the same time each day to maintain consistent pharmacokinetic profiles. |
| Animal Model Variability | Tumor Initiation: Ensure tumor cells are in the logarithmic growth phase at the time of injection. Use a consistent number of cells and injection volume for each animal.[6] Randomization: Once tumors reach a palpable size (e.g., ~70-100 mm³), randomize animals into control and treatment groups to ensure an even distribution of tumor sizes.[7][8] Tumor Measurement: Use calipers for consistent tumor volume measurement. The formula Volume = (Length x Width²) / 2 is commonly used.[6] For more accuracy, especially in larger tumors, consider the ellipsoid formula: 1/6 π × L × W × (L + W)/2.[9] |
| Tumor Heterogeneity | Cell Line Authentication: Regularly authenticate the cancer cell line to ensure it has not drifted genetically or phenotypically. Consider Patient-Derived Xenografts (PDX): PDX models can better recapitulate the heterogeneity of human tumors compared to cell line-derived xenografts (CDX).[10] |
2. Gastrointestinal (GI) Side Effects
While this compound is designed to be safer for the GI tract than traditional aspirin, it is still crucial to monitor for potential adverse effects.[11][12][13]
| Potential Cause | Troubleshooting/Refinement Strategy |
| High Dosage or Prolonged Treatment | Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with minimal side effects.[6] Monitor Animal Health: Regularly monitor animals for signs of GI distress, such as weight loss, hunched posture, ruffled fur, or changes in fecal consistency.[14] |
| Underlying Animal Health | Health Status: Use healthy animals from a reputable supplier. Pre-existing subclinical conditions can be exacerbated by NSAID administration. Acclimatization: Allow for an adequate acclimatization period before starting the experiment to reduce stress-related physiological changes. |
| Assessment of GI Damage | Gross Examination: At the end of the study, visually inspect the stomach and small intestine for any signs of hemorrhage, ulceration, or inflammation.[1] Histopathology: Collect tissue samples for histological analysis to detect microscopic damage. Biomarkers: Measure levels of prostaglandin E2 (PGE2) in gastric tissue to assess COX inhibition and potential for mucosal damage.[1] |
3. Monitoring Potential Side Effects of NO and H₂S Release
The release of nitric oxide (NO) and hydrogen sulfide (H₂S) contributes to the therapeutic and safety profile of this compound, but their systemic effects should be considered.
| Potential Cause | Troubleshooting/Refinement Strategy |
| Cardiovascular Effects of NO | Blood Pressure Monitoring: In longer-term studies, consider periodic, non-invasive blood pressure monitoring, as NO is a vasodilator.[8] |
| Systemic Effects of H₂S | Behavioral Observation: High concentrations of H₂S can have systemic effects.[15] Closely monitor animals for any unusual behavior, lethargy, or respiratory changes, especially during initial dose-finding studies.[16] Blood Analysis: At necropsy, consider collecting blood to analyze for markers of systemic toxicity if overt signs are observed during the study. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: A common and effective vehicle for this compound is a 0.5% solution of carboxymethylcellulose (CMC) in water.[1] It is important to ensure the compound is uniformly suspended before each administration.
Q2: How should I prepare and store the this compound formulation?
A2: Due to its potential for degradation, especially in the presence of light, it is recommended to prepare the this compound formulation fresh each day.[2] The formulation should be protected from light and stored at a cool temperature until use.
Q3: My xenograft tumors are growing at highly variable rates. How can I reduce this variability?
A3: To reduce tumor growth variability, ensure you are using a consistent number of viable tumor cells for implantation, inject the cells at the same site and depth for each animal, and randomize the animals into treatment groups when the tumors reach a consistent, measurable size.[6][7]
Q4: What are the key parameters to measure to demonstrate the anti-cancer effect of this compound in vivo?
A4: The primary endpoints are tumor volume and tumor mass at the end of the study.[7] Additionally, you can assess cell proliferation (e.g., via PCNA staining), apoptosis (e.g., via TUNEL assay), and the expression of key signaling proteins like NF-κB and FoxM1 in the tumor tissue.[17]
Q5: How can I confirm that this compound is engaging its target in the animal model?
A5: You can measure the levels of prostaglandins (like PGE2) in the tumor tissue or plasma to confirm COX inhibition.[1] Additionally, Western blotting of tumor lysates can be used to assess the phosphorylation status of downstream targets of the signaling pathways affected by this compound.[6]
Q6: Are there any specific animal welfare considerations for this compound studies?
A6: Beyond standard animal welfare guidelines for cancer research, pay close attention to signs of gastrointestinal distress due to the aspirin component.[14] Also, be observant for any unexpected behavioral changes that could be related to the release of NO or H₂S.[8][16] Establishing clear humane endpoints based on tumor burden and overall animal health is crucial.[3]
Quantitative Data Summary
| Compound | Cancer Cell Line | In Vitro IC₅₀ (24h) | Animal Model | Dose | Tumor Growth Inhibition | Reference |
| This compound (ortho-isomer) | HT-29 (Colon) | 45.5 ± 2.5 nM | Nude Mice (Xenograft) | 100 mg/kg/day (p.o.) | ~85% | [18] |
| This compound | MIA PaCa-2 (Pancreatic) | 47 ± 5 nM | Athymic Nude Mice (Xenograft) | 100 mg/kg/day (p.o.) | ~90% reduction in volume | [7] |
| This compound | BxPC-3 (Pancreatic) | 57 ± 4 nM | - | - | - | [7] |
| This compound | MDA-MB-231 (Breast) | 90 ± 5 nM | - | - | - | [3] |
| This compound | SKBR3 (Breast) | 82 ± 5 nM | - | - | - | [3] |
| Aspirin | HT-29 (Colon) | > 5 mM | Nude Mice (Xenograft) | 50 mg/kg/day (p.o.) | Significant reduction, less than this compound | [11] |
Experimental Protocols
1. Xenograft Mouse Model of Colon Cancer
-
Animal Model: Male athymic nude (NU/NU) mice, 5 weeks of age.[11]
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
Cell Preparation: Culture HT-29 cells in appropriate media. Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁶ cells per 100 µL.[6]
-
Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.[6]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
Treatment: When tumors reach an average volume of approximately 70-100 mm³, randomize the mice into treatment and control groups (n=5-10 per group).[7][8]
-
Endpoint: Continue treatment for a predefined period (e.g., 21-25 days).[8][11] At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor volume and weight. A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.[8]
2. Assessment of Gastrointestinal Safety in Rats
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Fast the rats for 24-48 hours with free access to water.[1]
-
Administer this compound or the control (vehicle or aspirin) orally by gavage at equimolar doses.[1]
-
Euthanize the rats 6 hours post-administration.[11]
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline and examine for hemorrhagic lesions under a dissecting microscope.
-
Score the gastric damage based on the number and severity of lesions.
-
Collect stomach tissue for measurement of PGE₂ levels to assess COX inhibition.[1]
-
Visualizations
Caption: Simplified signaling pathway of this compound's anti-cancer effects.
Caption: Experimental workflow for a typical this compound xenograft study.
References
- 1. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Recent Advances in the Development of Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide supplements: Benefits, effectiveness, and risks [medicalnewstoday.com]
- 9. alhena-consult.com [alhena-consult.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. NSAID induced gastrointestinal damage and designing GI-sparing NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Cancer Treatment: A Comprehensive Review of Active and Passive Drug Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of Drugs on Hydrogen Sulfide Homeostasis in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in H₂S and NO Release from NOSH-Aspirin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with NOSH-aspirin. Our aim is to help you manage and understand the variability in hydrogen sulfide (H₂S) and nitric oxide (NO) release rates, ensuring more consistent and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and analysis of this compound.
General Properties and Handling
Q1: What is this compound and what are its different variants?
A1: this compound is a hybrid compound that incorporates an aspirin scaffold with moieties that release both nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2] This design aims to enhance the therapeutic effects of aspirin while mitigating its side effects.[3] There are several variants of this compound, including positional isomers (ortho-, meta-, and para-NOSH-aspirin) and other analogs (NOSH-1, NOSH-2, NOSH-3, NOSH-4), each with different substitution patterns and potentially different gas release kinetics and biological activities.[1][4] The most commonly studied variant is o-NOSH-aspirin, also known as NBS-1120.
Q2: What are the critical storage and handling conditions for this compound?
A2: this compound is sensitive to light, moisture, and heat. It is recommended to store the compound in a dark, dry environment, preferably at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[5] The aspirin component is susceptible to hydrolysis, which can be accelerated by environmental factors.[6][7] Exposure to light can also lead to decomposition. For experimental use, prepare solutions fresh and use them promptly.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[8] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous culture medium. Be mindful of the final DMSO concentration in your experiments, as it can have its own biological effects.
H₂S and NO Release
Q4: What are the expected release profiles for H₂S and NO from this compound?
A4: this compound is designed for a slow and sustained release of both H₂S and NO.[8] The exact kinetics can vary depending on the specific variant of this compound and the experimental conditions such as pH, temperature, and the presence of biological thiols (e.g., cysteine, glutathione).[9] The H₂S is released from the dithiolethione moiety (like ADT-OH), and the NO is released from the nitrate ester group.[10]
Q5: What are the standard methods for measuring H₂S and NO release?
A5: The most common method for measuring NO release is the Griess assay, which detects nitrite (NO₂⁻), a stable oxidation product of NO.[11][12][13] For H₂S detection, the methylene blue assay is a widely used colorimetric method.[14][15] It's important to use protocols specifically adapted for these donor compounds to ensure accurate measurements.
Biological Activity
Q6: What are the known signaling pathways affected by the H₂S and NO released from this compound?
A6: The H₂S and NO released from this compound have been shown to modulate several key signaling pathways involved in cancer and inflammation. These include the inhibition of the NF-κB pathway, which is crucial in inflammatory responses and cell survival.[5] Additionally, this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis, purification, and experimental use of this compound, with a focus on managing the variability of H₂S and NO release.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent H₂S/NO Release Rates Between Batches | 1. Purity of the synthesized this compound: Impurities from the synthesis can interfere with gas release. 2. Storage and handling: Degradation due to exposure to light, moisture, or elevated temperatures. 3. Variability in experimental conditions: Minor differences in pH, temperature, or solvent composition. | 1. Verify purity: Use techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure and purity of each batch.[16] Perform HPLC purification to remove impurities.[4] 2. Strict storage protocol: Store under inert gas (argon or nitrogen) at -80°C in a light-protected container. Always prepare fresh solutions for experiments. 3. Standardize protocols: Ensure consistent pH, temperature, and buffer/media composition for all experiments. |
| Low or No Detectable H₂S/NO Release | 1. Degradation of this compound: The compound may have degraded during storage or handling. 2. Incorrect assay conditions: The pH or presence of certain thiols required for triggering release might be suboptimal. 3. Assay interference: Components in the experimental medium (e.g., phenol red in cell culture media, high protein concentrations) can interfere with the Griess or methylene blue assays. | 1. Check compound integrity: Run a purity check on your stored compound. Synthesize or obtain a fresh batch if necessary. 2. Optimize assay parameters: For H₂S release from the ADT-OH moiety, ensure the presence of thiols like cysteine or glutathione in your reaction buffer. For NO release, be aware that enzymatic processes can be involved. 3. Use appropriate controls and blanks: Run the assays in the same buffer/medium without the compound to check for background interference. For cell-based assays, consider using phenol red-free media during the measurement phase. |
| High Variability in Biological Readouts (e.g., cell viability, signaling pathway activation) | 1. Inconsistent gas release: As described above, variability in H₂S and NO release will directly impact biological effects. 2. Cellular factors: Differences in cell passage number, density, or metabolic state can alter their response. 3. Instability in solution: The compound may be degrading in the experimental medium over the course of the experiment. | 1. Monitor gas release: In parallel with your biological experiments, measure the H₂S and NO release under the same conditions to correlate with the observed biological effects. 2. Standardize cell culture techniques: Use cells within a narrow passage number range and ensure consistent seeding densities. 3. Time-course experiments: Perform time-course studies to understand the kinetics of the biological response and the stability of the compound in your experimental setup. |
| Difficulty in Synthesis and Purification | 1. Incomplete reactions: Reaction conditions (time, temperature, reagents) may not be optimal. 2. Co-elution of impurities: During column chromatography, impurities may co-elute with the desired product. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until completion.[4] 2. Optimize chromatography: Use a gradient elution method and different solvent systems for column chromatography to achieve better separation.[4] |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of o-NOSH-Aspirin (NBS-1120)
This protocol is a general guide based on published synthesis schemes.[1][4] Optimization may be required.
Step 1: Synthesis of the NO-donating moiety precursor
-
This typically involves reacting a starting material like salicylaldehyde with a bifunctional linker containing a protected hydroxyl group and a group that can be converted to a nitrate ester.
Step 2: Nitration
-
The protected hydroxyl group is deprotected and then reacted with a nitrating agent (e.g., silver nitrate) to form the nitrate ester.
Step 3: Oxidation
-
The aldehyde group is oxidized to a carboxylic acid.
Step 4: Coupling with the H₂S-donating moiety
-
The carboxylic acid is then coupled to the hydroxyl group of the H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification:
-
The crude product is purified by silica gel column chromatography. The progress of the purification is monitored by TLC. The final product's identity and purity should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Measurement of H₂S Release using the Methylene Blue Assay
This is an adapted protocol for measuring H₂S release from this compound.
Materials:
-
This compound solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cysteine or Glutathione solution (as a thiol trigger)
-
Zinc acetate solution (for trapping H₂S)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (in HCl)
-
Ferric chloride solution (in HCl)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing PBS, the thiol trigger, and the this compound solution.
-
Incubate the mixture at 37°C for the desired time points.
-
Stop the reaction by adding TCA.
-
Add zinc acetate to trap the released H₂S as zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the mixture. This will react with the trapped sulfide to form methylene blue.
-
Incubate in the dark to allow for color development.
-
Measure the absorbance at 665-670 nm using a spectrophotometer.
-
Quantify the H₂S concentration using a standard curve prepared with sodium hydrosulfide (NaHS).
Measurement of NO Release using the Griess Assay
This is an adapted protocol for measuring NO release from this compound.
Materials:
-
This compound solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4, or cell culture medium
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite (for standard curve)
Procedure:
-
Prepare a reaction mixture containing the buffer or medium and the this compound solution.
-
Incubate at 37°C for the desired time points.
-
Take aliquots of the supernatant at each time point.
-
Add an equal volume of the Griess Reagent to each aliquot.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[13]
Section 4: Data Presentation
The following tables summarize quantitative data on the biological activity of different this compound variants.
Table 1: IC₅₀ Values for Cell Growth Inhibition of Colon Cancer Cell Lines at 24 hours[4]
| Compound | Cell Line: HT-29 (COX-1 & -2 expressing) (nM) | Cell Line: HCT 15 (COX null) (nM) |
| o-NOSH-aspirin (1) | 48 ± 7 | 57 ± 5 |
| m-NOSH-aspirin (2) | 220 ± 80 | 110 ± 15 |
| p-NOSH-aspirin (3) | 450 ± 125 | 380 ± 30 |
| Aspirin | >5,000,000 | >5,000,000 |
Table 2: IC₅₀ Values for Cell Growth Inhibition of Various Cancer Cell Lines by this compound Variants at 24 hours[1]
| Cell Line | NOSH-1 (nM) | NOSH-2 (nM) | NOSH-3 (nM) | NOSH-4 (nM) |
| Colon | ||||
| HT-29 | 48 ± 3 | 70 ± 5 | 6000 ± 220 | 300 ± 35 |
| HCT-116 | 120 ± 9 | 100 ± 8 | 6500 ± 268 | 520 ± 21 |
| SW480 | 80 ± 5 | 90 ± 5 | 5700 ± 323 | 600 ± 25 |
| Breast | ||||
| MCF-7 | 280 ± 12 | 120 ± 11 | 4800 ± 322 | 800 ± 22 |
| MDA-MB-231 | 150 ± 11 | 100 ± 12 | 5500 ± 390 | 550 ± 28 |
| Pancreas | ||||
| MIA PaCa-2 | 50 ± 4 | 70 ± 6 | 6500 ± 224 | 280 ± 15 |
| BxPC-3 | 60 ± 5 | 80 ± 7 | 4300 ± 212 | 800 ± 39 |
| Lung | ||||
| A549 | 100 ± 8 | 90 ± 9 | 7000 ± 321 | 700 ± 32 |
| Prostate | ||||
| LNCaP | 120 ± 11 | 110 ± 10 | 5800 ± 250 | 300 ± 12 |
| PC-3 | 100 ± 9 | 100 ± 8 | 6200 ± 280 | 500 ± 18 |
| Leukemia | ||||
| Jurkat | 80 ± 7 | 90 ± 7 | 5500 ± 230 | 240 ± 11 |
Section 5: Visualizations
The following diagrams illustrate key concepts related to this compound.
References
- 1. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogels for Gasotransmitter Delivery: Nitric oxide, carbon monoxide, and hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Translational Potential of NOSH-Aspirin Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with NOSH-aspirin. The aim is to facilitate the generation of robust and reproducible data to enhance the translational potential of this promising therapeutic agent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and how does it differ from traditional aspirin?
A1: this compound is a hybrid compound that covalently links a nitric oxide (NO) and a hydrogen sulfide (H₂S) releasing moiety to an aspirin scaffold.[1][2][3] This design enhances its therapeutic effects and improves its safety profile compared to conventional aspirin.[1][4] While aspirin primarily inhibits cyclooxygenase (COX) enzymes, this compound combines this action with the beneficial effects of NO and H₂S, such as vasodilation and gastroprotection.[1][5][6]
Q2: What are the known mechanisms of action for this compound's anti-cancer effects?
A2: this compound exerts its anti-cancer effects through a multi-pronged approach, including:
-
Inhibition of Cyclooxygenase (COX): Like aspirin, it inhibits COX-1 and COX-2, reducing prostaglandin synthesis.[6][7]
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.[8][9]
-
Cell Cycle Arrest: It causes a G₀/G₁ phase cell cycle arrest, inhibiting cell proliferation.[9][10]
-
Modulation of Signaling Pathways: It inhibits pro-survival pathways such as NF-κB and downregulates the transcription factor FOXM1.[10][11]
-
Generation of Reactive Oxygen Species (ROS): It increases intracellular ROS levels, leading to oxidative stress and cell death in cancer cells.[3][8]
Q3: What are the key advantages of this compound over other NSAIDs?
A3: The primary advantages of this compound include:
-
Enhanced Potency: It is significantly more potent than aspirin, with some analogs showing over 100,000 times greater potency in inhibiting cancer cell growth.[1][12]
-
Improved Gastrointestinal (GI) Safety: The release of NO and H₂S protects the gastric mucosa, reducing the risk of ulcers and bleeding associated with long-term aspirin use.[4][6]
-
Broad-Spectrum Anti-Cancer Activity: It has shown efficacy against a wide range of human cancer cell lines, including colon, pancreatic, breast, lung, prostate, and leukemia.[2][13]
Q4: What is known about the solubility and stability of this compound?
A4: this compound is slightly soluble in water but soluble in organic solvents like DMSO and ethanol.[6] It is sensitive to light and moisture and should be stored in a dark, dry place.[6] Aqueous solutions are prone to hydrolysis and should be prepared fresh for each experiment.[14][15] A vinegar-like odor indicates degradation of the aspirin moiety.[15]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
In Vitro Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC₅₀ values | Cell health and passage number variability. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Compound precipitation in media. | Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid precipitation and solvent-induced artifacts.[16] | |
| Degradation of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[15] | |
| Low potency or lack of expected effect | Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the solvent before adding it to the culture medium. |
| Interaction of released H₂S and NO with media components. | Consider using serum-free media for short-term experiments to minimize interactions. Include appropriate vehicle controls with the solvent used to dissolve this compound. | |
| High background in fluorescence-based assays (e.g., ROS detection, flow cytometry) | Interference from released NO and H₂S with fluorescent probes. | Select fluorescent probes that are less susceptible to interference from NO and H₂S. Run appropriate controls, including cells treated with NO and H₂S donors separately, to assess their individual effects on the assay. |
| Autofluorescence of the compound or its degradation products. | Measure the fluorescence of the compound in cell-free media to determine its intrinsic fluorescence and subtract this from the experimental values. |
In Vivo Xenograft Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor oral bioavailability | Degradation of the compound in the acidic stomach environment. | Formulate this compound in a vehicle that protects it from gastric acid, such as 0.5% carboxymethylcellulose.[13] |
| Inefficient absorption from the GI tract. | Co-administration with absorption enhancers could be explored, though this requires further research. | |
| High variability in tumor growth inhibition | Inconsistent dosing or administration. | Ensure accurate and consistent oral gavage technique. Prepare fresh formulations of this compound for each dosing schedule. |
| Differences in tumor establishment and growth rates. | Randomize animals into treatment and control groups after tumors have reached a palpable and measurable size to minimize variability.[17] | |
| Unexpected toxicity | Off-target effects of high doses of NO and H₂S. | Conduct dose-escalation studies to determine the maximum tolerated dose. Monitor animals closely for any signs of toxicity.[17] |
| Vehicle-related toxicity. | Ensure the vehicle used for formulation is non-toxic at the administered volume. |
Section 3: Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of various this compound compounds.
Table 1: In Vitro IC₅₀ Values of this compound Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| NOSH-1 | HT-29 | Colon | 48 | [2] |
| HCT 15 | Colon | 150 | [2] | |
| SW480 | Colon | 110 | [2] | |
| MCF7 | Breast | 280 | [2] | |
| MDA-MB-231 | Breast | 100 | [2] | |
| BxPC-3 | Pancreatic | 57 | [10] | |
| MIA PaCa-2 | Pancreatic | 47 | [10] | |
| LNCaP | Prostate | 220 | [2] | |
| A549 | Lung | 180 | [2] | |
| Jurkat | Leukemia | 90 | [2] | |
| o-NOSH-aspirin | HT-29 | Colon | 48 | [12] |
| m-NOSH-aspirin | HT-29 | Colon | 220 | [12] |
| p-NOSH-aspirin | HT-29 | Colon | 450 | [12] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Compound | Cancer Type | Animal Model | Dose and Route | Tumor Growth Inhibition | Reference(s) |
| This compound (NBS-1120) | Colon Cancer (HT-29) | Nude Mice | 25 mg/kg, oral | 73% reduction in tumor volume | [4] |
| 50 mg/kg, oral | 89% reduction in tumor volume | [4] | |||
| 100 mg/kg, oral | 96% reduction in tumor volume | [4] | |||
| This compound | Colon Cancer (HT-29) | Mice | Oral | 85% reduction in tumor size | [1] |
| This compound (NBS-1120) | Pancreatic Cancer (MIA PaCa-2) | Nude Mice | Not specified | Significant reduction in tumor growth and mass | [10] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.
Western Blot Analysis
Objective: To analyze the expression of target proteins (e.g., NF-κB, FOXM1, COX-1, COX-2) in cells treated with this compound.
Protocol:
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, FOXM1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Troubleshooting Tip: The reducing agents in some lysis buffers can react with the released H₂S. Consider using a lysis buffer with a non-reducing detergent and adding a reducing agent just before loading the gel.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Preparation:
-
Harvest cells after this compound treatment.
-
Wash cells with PBS.
-
-
Fixation:
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash fixed cells with PBS.
-
Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G₀/G₁, S, and G₂/M phases.
-
Troubleshooting Tip: this compound can induce ROS, which may affect cell membrane integrity and dye uptake. Ensure proper fixation and permeabilization. If inconsistent results are observed, consider co-staining with a viability dye to exclude dead cells from the analysis.
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation associated with apoptosis in this compound-treated cells or tissues.
Protocol:
-
Sample Preparation:
-
For cultured cells, fix with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
For paraffin-embedded tissues, deparaffinize and rehydrate the sections, followed by proteinase K digestion.
-
-
TUNEL Reaction:
-
Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
-
Detection:
-
If using an indirectly labeled dUTP, incubate with a labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Visualize the samples using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
-
Troubleshooting Tip: Drugs that induce high levels of oxidative stress can sometimes cause DNA damage that is not related to apoptosis, leading to false-positive TUNEL staining. It is recommended to confirm apoptosis by other methods, such as caspase-3 activation assays.[18]
Section 5: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Anti-Cancer Effects
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Logical Relationship for Troubleshooting Inconsistent IC₅₀ Values
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] this compound: A Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 13. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
mitigating cytotoxicity of NOSH-aspirin at high concentrations
Welcome to the technical support center for NOSH-Aspirin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional aspirin?
A1: this compound is a hybrid compound that covalently links a nitric oxide (NO) and a hydrogen sulfide (H₂S) releasing moiety to an aspirin scaffold.[1][2][3] This design aims to enhance the anti-inflammatory and anti-cancer properties of aspirin while mitigating its gastrointestinal side effects.[3][4][5] The release of NO and H₂S contributes to a safer profile and a more potent cytotoxic effect against cancer cells compared to conventional aspirin.[3][6]
Q2: Is the cytotoxicity of this compound a concern for non-cancerous cells?
A2: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells, with minimal impact on normal epithelial cells at therapeutic concentrations.[1][7] For instance, while potent at inhibiting the growth of pancreatic cancer cells in the nanomolar range, it did not inhibit the growth of a normal pancreatic epithelial cell line at these concentrations.[7] However, it's crucial to establish a therapeutic window in your specific cell model.
Q3: What are the primary mechanisms driving the cytotoxicity of this compound in cancer cells?
A3: The cytotoxic effects of this compound in cancer cells are multifactorial and include:
-
Induction of Apoptosis: It promotes programmed cell death by increasing the activity of caspase-3 and the expression of TNF-α, while inhibiting the anti-apoptotic NF-κB pathway.[1][8]
-
Cell Cycle Arrest: this compound can cause a G0/G1 phase cell cycle arrest in cancer cell lines.[2][7]
-
Increased Reactive Oxygen Species (ROS): The compound generates ROS in cancer cells in a dose-dependent manner, leading to oxidative stress and cell death.[1]
-
Inhibition of Proliferation Markers: It has been shown to reduce the expression of proliferation markers such as PCNA and FOXM1.[1][2]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in my non-cancerous/control cell line.
-
Possible Cause: The concentration of this compound used may be too high for the specific control cell line, or the cells may be particularly sensitive.
-
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a detailed dose-response curve for both your cancer and control cell lines to determine the IC50 values (the concentration that inhibits 50% of cell growth). This will help in identifying a therapeutic window where cytotoxicity is maximized in cancer cells while minimized in control cells.
-
Time-Course Experiment: The cytotoxicity of this compound is time-dependent.[9] Shortening the incubation time might reduce toxicity in control cells while still affecting the cancer cells.
-
Assess Cell Health: Ensure your control cells are healthy and not stressed from other culture conditions, which could make them more susceptible to drug-induced toxicity.
-
Consider Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of toxicity in your control cells, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be explored to see if it mitigates the effect.[10][11]
-
Problem 2: Inconsistent or unexpected results in cytotoxicity assays.
-
Possible Cause: The choice of cytotoxicity assay and experimental variables can influence the outcome. Assays that measure metabolic activity (like MTT) can be confounded by drugs that affect cellular metabolism.[12][13]
-
Troubleshooting Steps:
-
Orthogonal Assays: Use a secondary, mechanistically different cytotoxicity assay to confirm your results. For example, if you are using an MTT assay (measures metabolic activity), consider complementing it with a lactate dehydrogenase (LDH) assay, which measures membrane integrity.[9]
-
Assay Controls: Ensure you have appropriate controls, including vehicle-only controls and positive controls (a compound known to induce cytotoxicity in your cell line).
-
Compound Stability: Prepare fresh solutions of this compound for each experiment, as its stability in solution can affect its potency.
-
Review Assay Protocol: Double-check all steps of your protocol, including cell seeding density, incubation times, and reagent concentrations.
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy of different this compound compounds across various cancer cell lines.
Table 1: IC50 Values of this compound Compounds in Human Cancer Cell Lines
| Cell Line | Cancer Type | NOSH-1 (nM) | NOSH-2 (nM) | NOSH-3 (nM) | NOSH-4 (nM) |
| HT-29 | Colon | 48 ± 3 | 85 ± 8 | 7500 ± 355 | 300 ± 35 |
| HCT 15 | Colon | 100 ± 15 | 88 ± 7 | 5900 ± 305 | 520 ± 21 |
| SW480 | Colon | 80 ± 9 | 70 ± 5 | 5300 ± 240 | 600 ± 25 |
| MCF7 | Breast | 150 ± 12 | 102 ± 18 | 6000 ± 220 | 800 ± 22 |
| MDA MB-231 | Breast | 280 ± 21 | 100 ± 9 | 6500 ± 268 | 550 ± 28 |
| SKBR3 | Breast | 200 ± 18 | 120 ± 14 | 5700 ± 323 | 280 ± 15 |
| BxPC3 | Pancreas | 120 ± 11 | 100 ± 12 | 4800 ± 322 | 800 ± 39 |
| MIAPaCa-2 | Pancreas | 90 ± 8 | 90 ± 5 | 5500 ± 390 | 700 ± 32 |
| A549 | Lung | 180 ± 14 | - | 6500 ± 224 | 300 ± 12 |
| LNCaP | Prostate | 220 ± 15 | - | 4300 ± 212 | 500 ± 18 |
| Jurkat | Leukemia | 100 ± 9 | - | 7000 ± 321 | 240 ± 11 |
| Data presented as mean ± SEM. Sourced from reference[9]. |
Table 2: Cytotoxicity of NOSH-1 in HT-29 Colon Cancer Cells (LDH Release)
| Concentration | 2h | 4h | 6h | 8h | 24h |
| IC50 | 0.5% | 1.5% | 2% | 4% | <10% |
| 4 x IC50 | 1% | 2% | 3% | 5% | <10% |
| Data represents the percentage of LDH release. Sourced from reference[9]. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial reductase activity.[13]
-
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include untreated control wells (vehicle only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
2. Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[9]
-
Materials:
-
24-well or 96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a culture plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include untreated controls and a maximum LDH release control (cells lysed with the kit's lysis buffer).
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate as recommended by the manufacturer to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.[7]
-
Materials:
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Signaling pathways of this compound's cytotoxic effects in cancer cells.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. newatlas.com [newatlas.com]
- 4. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 5. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
NOSH-Aspirin vs. Traditional Aspirin in Cancer Therapy: A Comparative Guide
A new frontier in cancer therapy emerges with NOSH-aspirin, a novel compound that significantly enhances the anti-cancer properties of traditional aspirin while mitigating its known side effects. This guide provides a detailed comparison of this compound and traditional aspirin, focusing on their mechanisms of action, efficacy, and safety, supported by experimental data.
Traditional aspirin has long been recognized for its chemopreventive effects, particularly in colorectal cancer.[1][2] Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the production of pro-inflammatory prostaglandins that can promote tumor growth.[3][4] However, the long-term use of high-dose aspirin is associated with significant gastrointestinal side effects, such as bleeding ulcers and kidney failure.[1][5]
This compound, a hybrid molecule, was developed to address these limitations. It incorporates nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties onto an aspirin scaffold.[3][6][7] This innovative design not only enhances its anti-cancer potency by orders of magnitude but also confers a gastroprotective effect, making it a promising candidate for long-term cancer therapy and prevention.[1][3][8]
Comparative Efficacy: A Leap in Potency
Experimental studies have demonstrated the superior efficacy of this compound compared to its traditional counterpart across various cancer cell lines.
| Cancer Type | Metric | This compound | Traditional Aspirin | Fold Increase in Potency (NOSH vs. Aspirin) | Reference |
| Colon Cancer (HT-29 cells) | IC₅₀ (24 hours) | 48 ± 3 nM (NOSH-1) | > 5 mM | > 100,000-fold | [5][9] |
| Colon Cancer (HT-29 cells) | IC₅₀ (72 hours) | - | - | ~250,000-fold | [1][5] |
| Colon Cancer (Xenograft model) | Tumor Volume Reduction | 85% | - | - | [1][3][5] |
| Pancreatic Cancer (MIA PaCa-2 cells) | IC₅₀ | 47 ± 5 nM | > 5 mM | - | [10] |
| Pancreatic Cancer (BxPC-3 cells) | IC₅₀ | 57 ± 4 nM | - | - | [10] |
| Various Cancer Cell Lines (11 types) | Growth Inhibition | Effective | - | - | [1] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanisms of Action: A Multi-pronged Attack on Cancer
While both drugs share the common mechanism of COX inhibition, this compound's unique composition allows it to engage multiple anti-cancer pathways.
Traditional Aspirin: The anti-cancer effects of traditional aspirin are primarily attributed to its irreversible inhibition of COX-1 and modification of COX-2 enzymatic activity.[11] This leads to reduced production of prostaglandins, which are involved in inflammation and cell proliferation.[3][4] Aspirin can also induce apoptosis and affect other signaling pathways, including the Wnt/β-catenin pathway.[3][12]
This compound: In addition to the effects of its aspirin component, this compound releases NO and H₂S, which have their own anti-proliferative and pro-apoptotic effects.[13] These gaseous signaling molecules contribute to the enhanced potency of this compound. The compound has been shown to induce G0/G1 cell cycle arrest, inhibit cell proliferation, and promote apoptosis more effectively than aspirin alone.[3][10] Key molecular targets and pathways affected by this compound include the inhibition of NF-κB and FOXM1, and the induction of caspase-3 activity and reactive oxygen species (ROS).[10][14]
Signaling Pathways
Safety Profile: A Gastrointestinal Advantage
A significant drawback of long-term traditional aspirin use is its potential to cause gastrointestinal damage.[1][5] In contrast, this compound has demonstrated a markedly improved safety profile. The release of NO is thought to protect the gastric mucosa, counteracting the ulcerogenic effects of aspirin.[7][8]
| Parameter | This compound | Traditional Aspirin | Reference |
| Gastric Ulcers (in vivo) | No significant ulceration | Significant bleeding and ulceration | [8][15] |
| Lipid Peroxidation | Lower | Higher | [8][15] |
| Superoxide Dismutase (SOD) Activity | Increased | Significantly inhibited | [8][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Cell Growth Inhibition Assay (IC₅₀ Determination)
-
Cell Lines: Human cancer cell lines (e.g., HT-29 for colon, MIA PaCa-2 and BxPC-3 for pancreatic) and normal epithelial cells.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or traditional aspirin for specified durations (e.g., 24, 48, 72 hours).
-
Assay: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curves.
In Vivo Xenograft Model for Tumor Growth
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Inoculation: Human cancer cells (e.g., HT-29) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated orally with vehicle, traditional aspirin, or this compound daily for a specified period (e.g., 25 days).
-
Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Analysis: The reduction in tumor volume and mass in the treated groups is compared to the vehicle control group.
Gastrointestinal Safety Assessment
-
Animal Model: Rats.
-
Treatment: Rats are administered equimolar doses of traditional aspirin or this compound orally.
-
Evaluation: After a set time (e.g., 6 hours), the stomachs are excised, and the number and size of hemorrhagic lesions are determined.
-
Biochemical Analysis: Stomach tissue is analyzed for levels of prostaglandins (PGE₂), malondialdehyde (MDA, a marker of lipid peroxidation), and superoxide dismutase (SOD) activity.
Experimental Workflow
Conclusion
This compound represents a significant advancement in the development of aspirin-based cancer therapies. Its dramatically increased potency, coupled with a superior safety profile, positions it as a highly promising candidate for both the prevention and treatment of various cancers. The multi-targeted mechanism of action, engaging NO and H₂S signaling pathways in addition to COX inhibition, provides a strong rationale for its enhanced efficacy. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for cancer patients.
References
- 1. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 2. newatlas.com [newatlas.com]
- 3. Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin and cancer: biological mechanisms and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khosrow KASHFI - this compound vs Cancer [rexresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. New hybrid 'NOSH aspirin' as possible anti-cancer drug | EurekAlert! [eurekalert.org]
- 8. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspirin - Wikipedia [en.wikipedia.org]
- 12. Mechanistic and Pharmacological Issues of Aspirin as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NOSH-Aspirin and NO-Aspirin: Efficacy and Safety Profiles
In the landscape of modified nonsteroidal anti-inflammatory drugs (NSAIDs), NO-aspirin (NO-ASA) and the more recent NOSH-aspirin have emerged as promising alternatives to traditional aspirin, offering potentially enhanced therapeutic benefits with improved safety profiles. This guide provides a detailed comparison of their efficacy, particularly in anti-cancer and anti-inflammatory applications, supported by experimental data. Both compounds are designed to mitigate the gastrointestinal toxicity associated with long-term aspirin use by releasing gaseous signaling molecules—nitric oxide (NO) in the case of NO-ASA, and both NO and hydrogen sulfide (H₂S) in the case of this compound.
Superior Anti-Cancer Potency of this compound
Experimental evidence consistently demonstrates that this compound exhibits significantly greater potency in inhibiting the growth of various cancer cell lines compared to both traditional aspirin and NO-aspirin.[1][2][3][4] This enhanced efficacy is attributed to the synergistic action of the released NO and H₂S, which modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][5]
In Vitro Growth Inhibition of Cancer Cell Lines
Studies have shown that this compound inhibits the growth of a wide range of human cancer cell lines, including colon, pancreatic, breast, lung, prostate, and leukemia, with IC50 values in the nanomolar range. This represents a potency that is orders of magnitude greater than that of aspirin and notably superior to NO-aspirin.[1][2][3][4] For instance, in HT-29 colon cancer cells, NOSH-1 (a specific variant of this compound) demonstrated an IC50 of 48 ± 3 nM, whereas the IC50 for aspirin is greater than 5,000,000 nM.[4] While direct comparative IC50 values for NO-aspirin are not always presented in the same studies, the literature suggests that NO-aspirin's potency, while superior to aspirin, does not reach the nanomolar efficacy of this compound.[1][6]
| Cell Line | Cancer Type | This compound (NOSH-1) IC₅₀ (nM) | Aspirin IC₅₀ (nM) | Fold Increase in Potency (NOSH-1 vs. Aspirin) | NO-Aspirin IC₅₀ (µM) |
| HT-29 | Colon | 48 ± 3 | >5,000,000 | >100,000 | 0.83 - 64 |
| HCT 15 | Colon | 150 ± 10 | >5,000,000 | >33,000 | Not specified in these studies |
| SW480 | Colon | 100 ± 5 | >5,000,000 | >50,000 | Not specified in these studies |
| MCF-7 | Breast (ER+) | 280 ± 20 | >5,000,000 | >17,800 | Not specified in these studies |
| MDA-MB-231 | Breast (ER-) | 200 ± 15 | >5,000,000 | >25,000 | Not specified in these studies |
| MIA PaCa-2 | Pancreatic | 47 ± 5 | Not specified in these studies | Not specified in these studies | Not specified in these studies |
| BxPC-3 | Pancreatic | 57 ± 4 | Not specified in these studies | Not specified in these studies | Not specified in these studies |
Data compiled from multiple sources.[4][6] Note that NO-Aspirin IC50 values are presented as a range from a study on various cancer cell lines and may not be directly comparable to the specific this compound data.
Enhanced Anti-Inflammatory and Analgesic Effects
This compound has demonstrated superior anti-inflammatory and analgesic properties compared to aspirin, and by extension, shows promise over NO-aspirin.[1][7][8] The combined release of NO and H₂S contributes to a more potent reduction in inflammation and pain.
Comparative Anti-Inflammatory and Analgesic Activity
In preclinical models, this compound was more effective than aspirin at reducing carrageenan-induced paw edema and inflammatory hyperalgesia.[7] Notably, this compound, but not aspirin, was able to reduce the production of the pro-inflammatory cytokine IL-1β.[7][8]
| Parameter | Model | This compound | NO-Aspirin | Aspirin |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Significant reduction in paw volume.[3][9] | Shown to have anti-inflammatory effects. | Significant reduction in paw volume.[9] |
| Analgesic | Acetic acid-induced writhing (mice) | Dose-dependent inhibition, effective at lower doses than aspirin.[7] | Not directly compared in these studies. | Dose-dependent inhibition.[7] |
| Analgesic | Carrageenan-induced inflammatory hyperalgesia | Greater and longer-lasting reduction in hyperalgesia compared to aspirin.[7] | Not directly compared in these studies. | Reduction in hyperalgesia.[7] |
| Gastrointestinal Safety | Ulcer Index in rats | No significant ulcerative damage at equimolar doses to aspirin.[9][10] | Significantly less gastrointestinal damage compared to aspirin.[11] | Causes significant hemorrhagic lesions.[9][10] |
Mechanisms of Action: A Synergistic Approach
The enhanced efficacy of this compound is rooted in the multifaceted roles of NO and H₂S in cellular signaling.
Caption: Comparative mechanisms of this compound and NO-Aspirin.
NO-aspirin primarily exerts its effects through the release of NO, which contributes to its gastrointestinal safety and enhances its anti-cancer properties, partly by inhibiting the NF-κB signaling pathway.[6][12] this compound, in addition to releasing NO, also liberates H₂S. This dual release leads to a broader spectrum of action.[1] H₂S is known to induce apoptosis, increase reactive oxygen species (ROS) in cancer cells, and inhibit cell proliferation.[1][5] The combination of NO and H₂S appears to act synergistically to produce the observed potent anti-cancer effects.[1]
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the efficacy of this compound and NO-aspirin.
Cell Growth Inhibition Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 3. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 5. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Gastrointestinal safety of NO-aspirin (NCX-4016) in healthy human volunteers: a proof of concept endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NO-donating aspirin inhibits the activation of NF-kappaB in human cancer cell lines and Min mice - PubMed [pubmed.ncbi.nlm.nih.gov]
validating NOSH-aspirin's effects on different cancer cell lines
A Comparative Analysis of NOSH-Aspirin's Efficacy Across Various Cancer Cell Lines
For researchers, scientists, and professionals in drug development, the quest for more effective and less toxic cancer therapies is a constant endeavor. In this context, this compound, a novel compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), has emerged as a promising candidate, demonstrating significantly greater potency than its parent compound, aspirin. This guide provides an objective comparison of this compound's performance against traditional aspirin and other therapeutic alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.
Superior Potency in Inhibiting Cancer Cell Growth
Extensive in vitro studies have demonstrated the remarkable potency of this compound and its derivatives in inhibiting the growth of a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency, is consistently and significantly lower for this compound compared to traditional aspirin, often by several orders of magnitude.
Table 1: Comparative IC₅₀ Values of this compound and Aspirin in Human Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC₅₀ (nM) at 24h | Fold Increase in Potency (Aspirin/NOSH-Aspirin) |
| Colon Cancer | HT-29 | NOSH-1 | 48 ± 3 | >100,000 |
| Aspirin | >5,000,000 | - | ||
| HCT 15 | NOSH-1 | 50 ± 5 | >100,000 | |
| Aspirin | >5,000,000 | - | ||
| SW480 | NOSH-1 | 60 ± 4 | >83,333 | |
| Aspirin | >5,000,000 | - | ||
| Breast Cancer | MDA-MB-231 (ER-) | This compound | 98 ± 9 | >51,020 |
| Aspirin | >5,000,000 | - | ||
| SKBR3 (ER-) | This compound | 82 ± 5 | - | |
| MCF-7 (ER+) | This compound | 285 ± 20 | >17,543 | |
| Aspirin | >5,000,000 | - | ||
| Pancreatic Cancer | MIA PaCa-2 | This compound | 47 ± 5 | - |
| BxPC-3 | This compound | 57 ± 4 | - | |
| Lung Cancer | A549 | NOSH-1 | 280 nM | - |
| Prostate Cancer | LNCaP | NOSH-1 | 180 nM | - |
| Leukemia | Jurkat | NOSH-1 | 150 nM | - |
Data compiled from multiple sources. Note: The potency of different this compound variants (e.g., NOSH-1, ortho-NOSH-aspirin) can vary slightly, but all demonstrate significantly higher potency than aspirin.
The data clearly indicates that this compound is exceptionally potent against a broad spectrum of cancer cell lines, including those known to be aggressive and difficult to treat, such as triple-negative breast cancer (MDA-MB-231) and pancreatic cancer.[1][2] Impressively, this high potency against cancer cells is accompanied by minimal toxicity to normal cells.[3]
Induction of Apoptosis and Cell Cycle Arrest
This compound's potent anti-cancer effects are attributed to its ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle.
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | Apoptotic Cells (%) | G₀/G₁ Phase (%) | S Phase (%) | G₂/M Phase (%) |
| HT-29 (Colon) | Control | ~5 | - | - | - |
| This compound (1xIC₅₀, 24h) | 52 ± 3 | Increased | Decreased | Decreased | |
| This compound (2xIC₅₀, 24h) | 75 ± 3 | Increased | Decreased | Decreased | |
| MDA-MB-231 (Breast) | Control | - | 57.9 | - | - |
| This compound (IC₅₀, 24h) | Increased | 66.3 | Decreased | Decreased |
Data represents approximate values compiled from various studies. Specific percentages can vary based on experimental conditions.
Studies have shown that this compound treatment leads to a significant increase in the population of apoptotic cells.[1] Furthermore, it causes an accumulation of cells in the G₀/G₁ phase of the cell cycle, thereby preventing them from entering the S phase (DNA synthesis) and subsequently dividing.[1] This cell cycle arrest is a critical mechanism for inhibiting tumor growth.
Modulation of Key Signaling Pathways
The anti-cancer activity of this compound is underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Two of the most notable targets are the NF-κB and FOXM1 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the activation of NF-κB in various cancer cell lines.[1]
Caption: Inhibition of NF-κB pathway by this compound.
Downregulation of the FOXM1 Signaling Pathway
Forkhead box protein M1 (FOXM1) is a transcription factor that is overexpressed in a wide range of cancers and plays a critical role in cell proliferation, cell cycle progression, and DNA repair. This compound has been demonstrated to downregulate the expression of FOXM1, contributing to its anti-proliferative effects.[1]
Caption: Downregulation of FOXM1 pathway by this compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound, traditional aspirin (as a control), and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Methodology:
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle are quantified using cell cycle analysis software.
Western Blot Analysis
Methodology:
-
Protein Extraction: Following treatment with this compound, total protein is extracted from the cancer cells using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., NF-κB p65, FOXM1, β-actin as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data strongly supports the potential of this compound as a highly effective anti-cancer agent. Its significantly greater potency compared to traditional aspirin, coupled with its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a framework for researchers to validate and expand upon these promising findings in the ongoing effort to develop novel and more effective cancer therapies.
References
The Advent of NOSH-Aspirin: A Comparative Analysis of a New Class of H₂S-Releasing Anti-Inflammatory Agents
For researchers, scientists, and drug development professionals, the quest for safer and more effective anti-inflammatory drugs is a perpetual frontier. The development of hydrogen sulfide (H₂S)-releasing non-steroidal anti-inflammatory drugs (NSAIDs) represents a significant leap forward, aiming to mitigate the gastrointestinal toxicity that plagues traditional NSAIDs. Among these, NOSH-aspirin, a hybrid molecule that releases both nitric oxide (NO) and H₂S, has emerged as a particularly promising candidate. This guide provides a comparative overview of this compound against other H₂S-releasing anti-inflammatory drugs, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to H₂S-Releasing NSAIDs
Traditional NSAIDs, such as aspirin, naproxen, and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. However, this mechanism also impairs the protective functions of prostaglandins in the gastric mucosa, leading to a high incidence of ulcers and bleeding.
The strategy of creating H₂S-releasing NSAIDs involves covalently linking an H₂S-donating moiety to a conventional NSAID. H₂S is an endogenous gasotransmitter with potent cytoprotective and anti-inflammatory properties in the gastrointestinal tract. By releasing H₂S, these novel compounds aim to counteract the gastric-damaging effects of the parent NSAID. This compound takes this concept a step further by incorporating a nitric oxide (NO)-releasing moiety, another gasotransmitter known for its protective effects on the gastric mucosa.
Comparative Performance: this compound vs. Other H₂S-Releasing NSAIDs
This section provides a quantitative comparison of this compound with other notable H₂S-releasing NSAIDs, primarily focusing on preclinical data from animal models. The data is presented relative to the parent NSAIDs to allow for a standardized comparison of the improvements offered by the H₂S-releasing moiety.
Gastrointestinal Safety
A primary advantage of H₂S-releasing NSAIDs is their enhanced gastrointestinal safety profile. The following table summarizes the comparative effects of this compound, H₂S-releasing naproxen (ATB-346), and H₂S-releasing diclofenac (S-diclofenac) on gastric lesion formation compared to their parent compounds.
| Drug | Parent NSAID | Animal Model | Dose | Gastric Lesion Reduction vs. Parent NSAID | Reference |
| This compound (NBS-1120) | Aspirin | Rat | Equimolar doses | Did not cause stomach ulcers, whereas aspirin caused significant bleeding.[1][2] | [1][2] |
| H₂S-Naproxen (ATB-346) | Naproxen | Rat | 10 mg/kg | Did not cause gastric damage, while naproxen did.[3] | [3] |
| H₂S-Diclofenac (S-diclofenac) | Diclofenac | Rat | 10-50 µmol/kg | Did not cause dose-dependent stomach damage, unlike diclofenac. | [4] |
Anti-Inflammatory Efficacy
The anti-inflammatory potency of H₂S-releasing NSAIDs is a critical measure of their therapeutic potential. The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute inflammation.
| Drug | Parent NSAID | Animal Model | Efficacy Compared to Parent NSAID | Reference |
| This compound (NBS-1120) | Aspirin | Rat | Similar anti-inflammatory activity.[1] | [1] |
| H₂S-Naproxen (ATB-346) | Naproxen | Rat | Superior anti-inflammatory and anti-nociceptive activity.[5] | [5] |
| H₂S-Diclofenac (S-diclofenac) | Diclofenac | Rat | More potent inhibitor of hindpaw swelling (ED₃₀: 14.2 µmol/kg vs. 39.3 µmol/kg for diclofenac).[6] | [6] |
Analgesic Effects
The pain-relieving properties of these compounds are also a key aspect of their therapeutic profile.
| Drug | Parent NSAID | Animal Model | Analgesic Effect Compared to Parent NSAID | Reference |
| This compound (NBS-1120) | Aspirin | Rat | Superior in inhibiting acetic acid-induced writhing and carrageenan-induced inflammatory hyperalgesia.[7] | [7] |
| H₂S-Naproxen (ATB-346) | Naproxen | Rat | Attenuated nociceptive responses more effectively.[5] | [5] |
Signaling Pathways and Mechanism of Action
The enhanced safety and efficacy of this compound and other H₂S-releasing NSAIDs can be attributed to their multi-faceted mechanism of action. The parent NSAID component inhibits COX enzymes, while the released H₂S (and NO in the case of this compound) activates protective signaling pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
Protocol Details:
-
Animals: Male Wistar rats (180-220 g) are typically used. They are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Test compounds (this compound, parent NSAID, or vehicle) are administered orally (p.o.) at specified doses 1 hour before the carrageenan injection.[2]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline is administered into the right hind paw of the rats.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.[2]
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema by the drug treatment is calculated relative to the vehicle-treated control group.
Assessment of Gastric Damage
This protocol is used to quantify the gastrointestinal toxicity of NSAIDs.
Protocol Details:
-
Animals: Male Wistar rats are fasted for 24 hours before the experiment but allowed free access to water.
-
Drug Administration: The test compounds are administered orally.
-
Evaluation of Gastric Lesions: After a set period (e.g., 6 hours), the animals are euthanized, and their stomachs are removed.[2] The stomachs are opened along the greater curvature, washed with saline, and examined for hemorrhagic lesions under a dissecting microscope. The number and size of the ulcers are recorded, and a gastric damage score may be calculated.
-
Biochemical Analysis: Stomach tissue can be collected for the measurement of prostaglandin E₂ (PGE₂) levels, myeloperoxidase (MPO) activity (as an index of neutrophil infiltration), and markers of oxidative stress such as superoxide dismutase (SOD) and malondialdehyde (MDA).[1]
Conclusion
The development of H₂S-releasing NSAIDs, and particularly the dual NO- and H₂S-releasing this compound, represents a significant advancement in anti-inflammatory drug design. The available preclinical data strongly suggest that these compounds maintain or even enhance the anti-inflammatory and analgesic efficacy of their parent NSAIDs while dramatically reducing gastrointestinal toxicity.
This compound, with its dual gasotransmitter-releasing mechanism, appears to be a highly promising candidate, demonstrating superior analgesic effects and excellent gastrointestinal safety compared to aspirin. Similarly, H₂S-releasing derivatives of naproxen and diclofenac show significant improvements over their parent compounds.
While direct head-to-head clinical trials are necessary for a definitive comparison, the existing evidence provides a strong rationale for the continued investigation of this compound and other H₂S-releasing NSAIDs as safer alternatives to traditional anti-inflammatory therapies. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of conventional and hydrogen sulfide-releasing non-steroidal anti-inflammatory drugs in rats with stress-induced and epinephrine-induced gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal safety and anti-inflammatory effects of a hydrogensulfide-releasing diclofenac derivative in the rat. [research.unipg.it]
- 5. Hydrogen sulfide releasing naproxen offers better anti-inflammatory and chondroprotective effect relative to naproxen in a rat model of zymosan induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of S-diclofenac, a novel hydrogen sulfide releasing derivative, on carrageenan-induced hindpaw oedema formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical NOSH-Aspirin Studies: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of various NOSH-aspirin compounds, with a focus on their anti-inflammatory and anti-cancer properties. The information is compiled from published studies, presenting key quantitative data, experimental protocols, and associated signaling pathways.
This compound, a hybrid drug that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), has emerged as a promising therapeutic agent with enhanced efficacy and a potentially safer profile compared to its parent compound, aspirin.[1][2] This guide synthesizes findings from several key preclinical studies to offer a comparative overview of different this compound derivatives.
Comparative Efficacy of this compound Compounds
The anti-cancer potency of various this compound compounds has been evaluated across a range of human cancer cell lines. The data consistently demonstrates a significantly higher potency for this compound derivatives compared to aspirin.
In Vitro Anti-Cancer Activity: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values for different this compound compounds in various cancer cell lines, as reported in a seminal study.[3]
| Cell Line | Tissue Origin | NOSH-1 (nM) | NOSH-2 (nM) | NOSH-3 (nM) | NOSH-4 (nM) | Aspirin (mM) |
| HT-29 | Colon | 48 ± 3 | 70 - 120 | 4300 - 7500 | 240 - 800 | >5 |
| HCT 15 | Colon | - | - | - | - | >5 |
| SW480 | Colon | - | - | - | - | >5 |
| MCF7 | Breast | - | - | - | - | >5 |
| MDA MB-231 | Breast | - | - | - | - | >5 |
| SKBR3 | Breast | - | - | - | - | >5 |
| Jurkat | T-cell Leukemia | - | - | - | - | >5 |
| BxPC3 | Pancreas | - | - | - | - | >5 |
| MIAPaCa-2 | Pancreas | - | - | - | - | >5 |
| LNCaP | Prostate | - | - | - | - | >5 |
| A549 | Lung | 280 | - | - | - | >5 |
Data presented as mean ± SEM where available. A dash (-) indicates data not provided in the primary source.[3]
As the table illustrates, NOSH-1 was consistently the most potent compound across the tested cell lines, with IC₅₀ values in the nanomolar range, representing a potency that is thousands of times greater than that of aspirin.[3][4]
In Vivo Anti-Cancer and Anti-Inflammatory Effects
Preclinical studies in animal models have further substantiated the enhanced therapeutic potential of this compound.
| Parameter | Model System | Aspirin Treatment | This compound Treatment (NBS-1120/NOSH-1) | Outcome |
| Tumor Growth | Xenograft mouse model (HT-29) | 50 mg/kg | 25, 50, and 100 mg/kg | This compound dose-dependently reduced tumor mass by 50%, 75%, and 90% respectively.[5] Tumor growth was significantly inhibited.[1][4] |
| Gastrointestinal Safety | Rat model | Caused significant stomach bleeding and ulcers. | Did not cause any stomach ulcers.[1][6] | This compound demonstrates a superior gastrointestinal safety profile.[1] |
| Anti-inflammatory | Carrageenan-induced rat paw edema | 0.21 mmol/kg | 0.21 and 0.52 mmol/kg | Both agents showed similar anti-inflammatory activity, with this compound reducing PGE₂ levels.[1][3] |
| Analgesic Effect | Acetic acid-induced writhing (rats) | Showed analgesic effects. | Showed superior dose-dependent analgesic effects. | This compound is more potent than aspirin in reducing inflammatory pain.[7] |
| Anti-pyretic Effect | LPS-induced fever (rats) | Showed anti-pyretic effects. | Showed similar anti-pyretic effects. | Both agents are effective in reducing fever.[1] |
| Anti-platelet Effect | Human platelet-rich plasma | Showed anti-aggregatory effects. | Showed similar anti-aggregatory effects. | Both agents have comparable anti-platelet activity.[1] |
Key Experimental Protocols
The following are summaries of the methodologies used in the cited preclinical studies.
Cell Growth Inhibition Assay
-
Cell Lines: A variety of human cancer cell lines including HT-29 (colon), A549 (lung), and others were used.[3]
-
Treatment: Cells were treated with various concentrations of this compound compounds or aspirin for 24, 48, and 72 hours.
-
Measurement: Cell viability was typically assessed using the Sulforhodamine B (SRB) assay. The IC₅₀ values were then calculated.[3]
Xenograft Mouse Model of Colon Cancer
-
Animal Model: Nude mice were used.
-
Tumor Inoculation: HT-29 human colon cancer cells were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors were established, mice were treated orally with vehicle, aspirin, or this compound (NBS-1120) daily.[1][4]
-
Measurement: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.[1][5]
Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Assay)
-
Animal Model: Rats were used.
-
Induction of Inflammation: Carrageenan was injected into the sub-plantar surface of the rat's hind paw.
-
Treatment: Aspirin or this compound was administered orally prior to carrageenan injection.
-
Measurement: The volume of the paw was measured at various time points to assess the degree of edema and inflammation.[1][3] Prostaglandin E₂ (PGE₂) levels in the paw exudate were also measured.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through a multi-targeted mechanism that involves the modulation of several key signaling pathways.[8][9]
Inhibition of Cyclooxygenase (COX)
Similar to aspirin, this compound inhibits the activity of COX enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][9] This inhibition contributes to its anti-inflammatory, analgesic, and anti-pyretic effects.[1]
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
Modulation of Cancer Cell Signaling
The potent anti-cancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and cause cell cycle arrest.[1][9] These effects are mediated through the regulation of multiple signaling pathways.
Caption: this compound's multi-targeted anti-cancer mechanism.
Studies have shown that this compound can inhibit the pro-survival transcription factor NF-κB and reduce the expression of proliferation markers like PCNA and FOXM1.[9] Concurrently, it can increase the levels of pro-apoptotic factors such as TNF-α and activate caspase-3, a key executioner of apoptosis.[9]
Experimental Workflow: From Synthesis to In Vivo Testing
The development and evaluation of this compound compounds typically follow a structured experimental workflow.
Caption: General experimental workflow for this compound evaluation.
This workflow begins with the chemical synthesis and characterization of the this compound compounds.[3][10] This is followed by in vitro screening against a panel of cancer cell lines to determine their potency and elucidate their mechanism of action. Promising candidates then advance to in vivo studies in animal models to assess their efficacy, safety, and pharmacokinetic properties.[1][5]
References
- 1. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NOSH-Aspirin Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the ortho-, meta-, and para-isomers of NOSH-aspirin. This novel class of compounds, which releases both nitric oxide (NO) and hydrogen sulfide (H₂S), demonstrates significantly enhanced anti-cancer properties and improved gastrointestinal safety compared to traditional aspirin.
This compound, a hybrid drug, was developed to mitigate the gastrointestinal side effects associated with long-term aspirin use while enhancing its therapeutic benefits.[1] The strategic incorporation of NO- and H₂S-releasing moieties leverages the protective roles of these gaseous transmitters in the gastric mucosa.[1] This guide focuses on the positional isomers of this compound, revealing how the substitution pattern on the aspirin scaffold profoundly influences their biological activity.
Comparative Efficacy of this compound Isomers
The anticancer potential of this compound isomers has been most extensively studied, revealing a clear structure-activity relationship. The ortho-isomer consistently demonstrates the highest potency in inhibiting cancer cell growth.
Anti-Cancer Activity
Studies have demonstrated that all three positional isomers of this compound are potent inhibitors of colon cancer cell growth, with IC50 values in the nanomolar range, making them orders of magnitude more potent than aspirin itself.[2][3] The order of potency for growth inhibition in colon cancer cell lines is consistently ortho > meta > para.[4] This differential potency is observed in both COX-expressing (HT-29) and COX-null (HCT 15) cell lines, suggesting a mechanism of action that is at least partially independent of cyclooxygenase inhibition.[4]
The growth inhibitory effects of these isomers are associated with the induction of G₀/G₁ cell cycle arrest and a significant increase in apoptosis (programmed cell death).[5] Furthermore, the generation of reactive oxygen species (ROS) appears to be a key event in mediating the anticancer effects of this compound isomers.[5]
Table 1: Comparative IC₅₀ Values for Cell Growth Inhibition (24h)
| Compound | HT-29 (Colon Cancer) IC₅₀ (nM) | HCT 15 (Colon Cancer) IC₅₀ (nM) | MDA-MB-231 (Breast Cancer) IC₅₀ (nM) | SKBR3 (Breast Cancer) IC₅₀ (nM) |
| o-NOSH-Aspirin | 48 ± 7[1] | 57 ± 5[1] | 90 ± 5[5] | 82 ± 5[5] |
| m-NOSH-Aspirin | 220 ± 80[1] | 110 ± 15[1] | Not Reported | Not Reported |
| p-NOSH-Aspirin | 450 ± 125[1] | 380 ± 30[1] | Not Reported | Not Reported |
| Aspirin | >5,000,000[2] | >5,000,000[2] | Not Reported | Not Reported |
Table 2: Effect of this compound Isomers on Cell Proliferation and Apoptosis in HT-29 Colon Cancer Cells
| Isomer | Concentration | Proliferation (% of Control, PCNA Expression) | Apoptosis (% of Cells) |
| o-NOSH-Aspirin | IC₅₀ (50 nM) | 53.3 ± 3%[6] | 56.6% (at 24h)[2] |
| 2 x IC₅₀ (100 nM) | 18.7 ± 2%[6] | Not Reported | |
| m-NOSH-Aspirin | IC₅₀ (250 nM) | 53.2 ± 4%[6] | 87.3% (at 24h)[2] |
| 2 x IC₅₀ (500 nM) | 20.1 ± 1%[6] | Not Reported | |
| p-NOSH-Aspirin | IC₅₀ (500 nM) | 49.7 ± 3%[6] | 90.3% (at 24h)[2] |
| 2 x IC₅₀ (1000 nM) | 21.5 ± 2%[6] | Not Reported |
Anti-Inflammatory and Cardioprotective Effects
Direct head-to-head comparative studies on the anti-inflammatory and cardioprotective effects of the ortho-, meta-, and para-isomers of this compound are limited. However, studies on o-NOSH-aspirin (NBS-1120) demonstrate potent anti-inflammatory and anti-platelet activities comparable to aspirin, but with a significantly improved gastrointestinal safety profile.[1]
In a carrageenan-induced rat paw edema model, o-NOSH-aspirin showed anti-inflammatory activity equivalent to aspirin.[1] Both agents also significantly reduced prostaglandin E2 (PGE₂) levels.[1] Furthermore, o-NOSH-aspirin was found to increase the levels of the antioxidant enzyme superoxide dismutase (SOD), whereas aspirin inhibited it.[1] In terms of cardioprotective effects, o-NOSH-aspirin exhibits anti-platelet aggregation properties.[1]
Further research is required to elucidate the comparative anti-inflammatory and cardioprotective profiles of all three positional isomers.
Signaling Pathways and Mechanisms of Action
The enhanced therapeutic effects of this compound isomers are attributed to their multi-targeted mechanism of action, which involves the modulation of several key signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Induction of Inflammation: A 1% suspension of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.[7]
-
Drug Administration: this compound isomers or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.[8]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[8]
Determination of Plasma TNF-α Levels (ELISA)
-
Sample Collection: Blood samples are collected from treated and control animals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.[9]
-
ELISA Procedure: A commercial Human TNF-α ELISA kit is used.[9]
-
The microplate wells, pre-coated with an anti-TNF-α antibody, are incubated with standards and plasma samples.[10]
-
A biotin-conjugated anti-TNF-α antibody is added, followed by streptavidin-HRP.[10]
-
A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.[10]
-
The absorbance is measured at 450 nm using a microplate reader.[10]
-
TNF-α concentrations in the samples are determined by comparison to a standard curve.[9]
Western Blot Analysis for Apoptosis-Related Proteins
-
Cell Lysis: Cancer cells treated with this compound isomers are lysed in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.[11]
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[12]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).[13]
-
Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).[11]
Gastrointestinal Safety Profile
A key advantage of this compound over traditional aspirin is its improved gastrointestinal safety. Studies in rat models have shown that oral administration of o-NOSH-aspirin at doses equimolar to aspirin did not cause any gastric ulceration, whereas aspirin induced significant hemorrhagic lesions.[1] This enhanced safety is attributed to the release of NO and H₂S, which are known to protect the gastric mucosa.[1]
Conclusion
The positional isomerism of this compound is a critical determinant of its biological activity. The ortho-isomer exhibits the most potent anti-cancer effects, followed by the meta- and para-isomers. This enhanced potency, coupled with a superior gastrointestinal safety profile, positions this compound, particularly the ortho-isomer, as a promising candidate for further development in oncology. While the anti-inflammatory and cardioprotective effects of the this compound class are evident, further head-to-head comparative studies of the isomers are warranted to fully elucidate their therapeutic potential in these areas. This guide provides a comprehensive overview of the current data to inform future research and development efforts in this exciting field of medicinal chemistry.
References
- 1. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positional isomerism markedly affects the growth inhibition of colon cancer cells by this compound: COX inhibition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positional isomerism markedly affects the growth inhibition of colon cancer cells by this compound: COX inhibition and modeling☆ – ScienceOpen [scienceopen.com]
- 4. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (NBS-1120) inhibits estrogen receptor-negative breast cancer in vitro and in vivo by modulating redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. abcam.cn [abcam.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
NOSH-Aspirin: A Safer Anti-Inflammatory and Chemopreventive Agent Compared to Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
NOSH-aspirin, a novel hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), demonstrates a significantly improved safety profile, particularly concerning gastrointestinal (GI) side effects, when compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. This guide provides an objective comparison of this compound and conventional NSAIDs, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Superior Gastrointestinal Safety Profile
Long-term use of traditional NSAIDs is often limited by their propensity to cause gastric ulcers and bleeding.[1] this compound was designed to mitigate this risk. The NO and H₂S moieties released by this compound are known to be protective of the gastric mucosa.[2]
Experimental studies in rat models have quantitatively demonstrated the superior GI safety of this compound. Following oral administration, aspirin induced significant gastric damage, as measured by the ulcer index (UI), whereas this compound was found to be gastric-sparing.[3] This protective effect is further substantiated by the modulation of biomarkers associated with oxidative stress in gastric tissue. Aspirin treatment leads to a substantial increase in lipid peroxidation, measured by malondialdehyde (MDA) levels, and a significant decrease in the activity of the antioxidant enzyme superoxide dismutase (SOD).[3] In contrast, this compound treatment results in significantly lower MDA levels and an increase in SOD activity, indicating a reduction in oxidative stress and enhanced mucosal defense.[3]
| Parameter | Vehicle | Aspirin (1 mmol/kg) | This compound (1 mmol/kg) |
| Ulcer Index (mm) | - | 48 ± 4 | 2 ± 0.5[3] |
| MDA (nmol/mg protein) | 7 ± 2 | 65 ± 3 | 14 ± 2[3] |
| SOD (U/mg protein) | 3.5 ± 0.4 | 1.7 ± 0.3 | 5.2 ± 0.5[3] |
| Gastric Mucosal PGE₂ Reduction | - | ~85% | ~60%[1] |
| Table 1: Comparison of Gastrointestinal Safety Parameters in Rats. |
Comparable Anti-Inflammatory and Enhanced Chemopreventive Efficacy
This compound retains the potent anti-inflammatory properties of its parent compound, aspirin, while exhibiting significantly enhanced anticancer activities.[3][4]
In the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, both aspirin and this compound demonstrated significant anti-inflammatory activity by reducing paw volume and the levels of prostaglandin E₂ (PGE₂) in the paw exudate.[3]
Furthermore, in xenograft models of human colon cancer, this compound has been shown to be a more potent chemopreventive agent than aspirin.[3] It dose-dependently inhibits tumor growth and reduces tumor mass, an effect attributed to the induction of apoptosis and inhibition of cell proliferation.[3][5]
| Parameter | Vehicle | Aspirin | This compound |
| Paw Volume Reduction (Carrageenan-induced edema) | - | Significant | Significant and Comparable to Aspirin[3] |
| Tumor Growth Inhibition (Colon Cancer Xenograft) | - | Significant | Significantly Greater than Aspirin[3] |
| Table 2: Comparison of Anti-Inflammatory and Chemopreventive Efficacy. |
Cardiovascular Profile
While traditional NSAIDs can be associated with cardiovascular risks, including increased blood pressure and thrombotic events, the unique properties of this compound may offer a different profile. The release of NO, a known vasodilator, could potentially counteract the hypertensive effects sometimes seen with NSAIDs.[6] One study in a rat model of salt-sensitive hypertension demonstrated that low-dose aspirin can attenuate the increase in blood pressure.[7] Although specific quantitative data for this compound's effect on blood pressure in normotensive models is limited, its anti-platelet activity, a key aspect of aspirin's cardiovascular benefit, is comparable to that of aspirin.[3]
| Parameter | Aspirin | This compound |
| Anti-platelet Activity (IC₅₀) | Comparable | Comparable[3] |
| Table 3: Comparison of Anti-platelet Activity. |
Experimental Protocols
Gastrointestinal Safety Assessment in Rats
Objective: To evaluate and compare the gastric toxicity of aspirin and this compound.
Methodology:
-
Animal Model: Male Wistar rats are used.[3]
-
Drug Administration: Animals are divided into groups and administered equimolar doses of vehicle, aspirin, or this compound orally.[3]
-
Observation Period: Gastric damage is assessed 6 hours post-administration.[3]
-
Ulcer Index Measurement: Stomachs are excised, opened along the greater curvature, and washed. The number and size of hemorrhagic lesions are measured. The ulcer index is calculated based on a scoring system that considers the severity of the lesions.[8][9][10]
-
Biochemical Analysis: Gastric tissue is homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) activity as a measure of antioxidant defense.[3] Prostaglandin E₂ (PGE₂) levels are also quantified.[3]
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound compared to aspirin.
Methodology:
-
Drug Administration: Test compounds (vehicle, aspirin, or this compound) are administered orally one hour before the induction of inflammation.[3]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw.[1][11][12]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[1][11][12] The difference in paw volume before and after carrageenan injection indicates the degree of edema.[1]
-
Biochemical Analysis: At the end of the experiment, paw tissue can be excised to measure levels of inflammatory mediators such as PGE₂.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The aspirin component inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[6] The released NO and H₂S contribute to its enhanced safety and efficacy. H₂S has been shown to have anti-inflammatory and pro-apoptotic effects, while NO plays a crucial role in maintaining gastric mucosal integrity through vasodilation and cytoprotection.[6][13]
In the context of cancer, this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][6] It also induces apoptosis (programmed cell death) through the activation of caspases and the generation of reactive oxygen species (ROS) in cancer cells.[5][6]
Caption: Simplified signaling pathways of this compound.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Measurement of Gastric Ulcer Scoring [bio-protocol.org]
- 9. Measurement of ulceration index [bio-protocol.org]
- 10. jpccr.eu [jpccr.eu]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Superiority of NOSH-Aspirin: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NOSH-aspirin's performance against its alternatives, supported by experimental data. This compound, a novel hybrid compound, demonstrates significantly enhanced anti-cancer and anti-inflammatory properties with a superior safety profile compared to traditional aspirin and its predecessors, NO-releasing and H₂S-releasing aspirins.
This compound is a chemically engineered molecule that combines the traditional aspirin structure with moieties that release both nitric oxide (NO) and hydrogen sulfide (H₂S).[1] This unique design addresses the significant gastrointestinal side effects associated with long-term aspirin use while simultaneously amplifying its therapeutic efficacy.[1][2] The synergistic release of NO and H₂S, along with aspirin, contributes to a multi-faceted mechanism of action that surpasses the individual effects of its components.[3][4]
Comparative Efficacy: A Quantitative Look at Cancer Cell Inhibition
Experimental data consistently demonstrates the profound potency of this compound in inhibiting the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound are orders of magnitude lower than those of traditional aspirin, NO-aspirin, and H₂S-aspirin, highlighting its exceptional anti-cancer potential.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound (o-NOSH-aspirin) | HT-29 (Colon) | 0.048 ± 0.007 | [5] |
| HCT 15 (Colon) | 0.057 ± 0.005 | [5] | |
| SW480 (Colon) | 0.060 ± 0.004 | [2] | |
| MCF-7 (Breast) | 0.120 ± 0.010 | [2] | |
| MDA-MB-231 (Breast) | 0.090 ± 0.005 | [2] | |
| BxPC-3 (Pancreatic) | 0.057 ± 0.004 | [2] | |
| MIA PaCa-2 (Pancreatic) | 0.047 ± 0.005 | [2] | |
| A549 (Lung) | 0.110 ± 0.010 | [2] | |
| LNCaP (Prostate) | 0.280 ± 0.020 | [2] | |
| Jurkat (Leukemia) | 0.150 ± 0.010 | [2] | |
| Aspirin | HT-29 (Colon) | >5000 | [2] |
| HCT 15 (Colon) | >5000 | [5] | |
| Jurkat (Leukemia) | >5000 | [2] | |
| NO-Aspirin | HT-29 (Colon) | ~10-57 | [4] |
| Pancreatic Cancer Cell Lines | ~9-22 | [4] | |
| Breast Cancer Cell Lines | ~5-14 | [4] | |
| H₂S-Aspirin | Jurkat (Leukemia) | ~1.5-1.9 | [2] |
Elucidating the Mechanism of Action: A Multi-pronged Approach
The enhanced efficacy of this compound stems from its complex and synergistic mechanism of action, which targets multiple key signaling pathways involved in cancer progression and inflammation.
Signaling Pathway of this compound's Anti-Cancer Activity
Caption: Mechanism of this compound's anti-cancer effects.
Superior Safety Profile: A Key Advantage
A major drawback of long-term traditional aspirin use is its association with gastrointestinal bleeding and ulcers.[6][7] this compound was specifically designed to mitigate this risk. The release of NO and H₂S has been shown to protect the gastric mucosa, leading to a significantly improved gastrointestinal safety profile.[8] Preclinical studies have demonstrated that equimolar doses of this compound cause no significant ulcerative damage compared to the extensive mucosal injury induced by traditional aspirin.[8]
Regarding cardiovascular safety, while long-term use of non-aspirin NSAIDs has been linked to an increased risk of heart attack and stroke, the cardiovascular effects of this compound are still under investigation. However, the release of NO, a known vasodilator, and H₂S, which has cardioprotective effects, suggests a potentially favorable cardiovascular profile compared to traditional NSAIDs.[9][10] It is important to note that recent guidelines have shifted away from recommending daily low-dose aspirin for the primary prevention of cardiovascular disease in older adults without existing heart conditions due to an increased risk of bleeding.[6][7]
Experimental Protocols: A Guide for Researchers
To facilitate further research and cross-validation of these findings, detailed methodologies for key experiments are provided below.
Experimental Workflow for Comparing Anti-Cancer Efficacy
Caption: Workflow for comparing anti-cancer drug efficacy.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, aspirin, NO-aspirin, and H₂S-aspirin for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12][13][14]
Apoptosis Assay (TUNEL)
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Microscopy: Visualize the apoptotic cells (displaying fragmented DNA) using a fluorescence microscope.
Western Blot Analysis for NF-κB and Caspases
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for NF-κB subunits (e.g., p65) and key caspases (e.g., cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15][16][17][18]
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New hybrid 'NOSH aspirin' as possible anti-cancer drug | EurekAlert! [eurekalert.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uclahealth.org [uclahealth.org]
- 7. Daily aspirin no longer recommended to prevent heart disease | UCLA Medical School [medschool.ucla.edu]
- 8. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of a new hydrogen sulfide-releasing aspirin (ACS14) on pathological cardiovascular alterations induced by glutathione depletion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. novateinbio.com [novateinbio.com]
- 18. origene.com [origene.com]
A Comparative Analysis of NOSH-Aspirin and Aspirin: Long-Term Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of NOSH-aspirin, a novel nitric oxide (NO) and hydrogen sulfide (H₂S)-releasing hybrid, against traditional aspirin. Drawing upon preclinical data, this document delves into their comparative potencies, experimental protocols, and the intricate signaling pathways through which they exert their effects, particularly in the context of cancer chemoprevention and therapy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the enhanced potency and efficacy of this compound compared to its parent compound, aspirin.
Table 1: In Vitro Efficacy - Inhibition of Cancer Cell Growth (IC₅₀ Values)
| Cell Line | Cancer Type | This compound (NBS-1120) IC₅₀ (nM) | Aspirin IC₅₀ (µM) | Fold Increase in Potency (this compound vs. Aspirin) |
| HT-29 | Colon | 48 ± 3 | >5000 | >100,000 |
| HCT 15 | Colon | 57 ± 5 | >5000 | >87,000 |
| MIA PaCa-2 | Pancreatic | 47 ± 5 | Not specified | Not applicable |
| BxPC-3 | Pancreatic | 57 ± 4 | Not specified | Not applicable |
| MDA-MB-231 | Breast (ER-) | 90 ± 5 | >5000 | >55,000 |
| SKBR3 | Breast (ER-) | 82 ± 5 | >5000 | >60,000 |
Data compiled from multiple preclinical studies. IC₅₀ values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Animal Model | This compound Dose | Tumor Mass Reduction (%) | Aspirin Dose | Tumor Mass Reduction (%) |
| Colon Cancer | Athymic Nude Mice (HT-29 xenografts) | 25 mg/kg/day | 50 ± 7 | 50 mg/kg/day | Not specified in direct comparison |
| 50 mg/kg/day | 75 ± 5 | ||||
| 100 mg/kg/day | 90 ± 3 | ||||
| Pancreatic Cancer | Athymic Nude Mice (MIA PaCa-2 xenografts) | 100 mg/kg/day | ~75 | Not specified in direct comparison | Not applicable |
| Breast Cancer (ER-) | Athymic Nude Mice (MDA-MB-231 xenografts) | 100 mg/kg/day | ~90 | Not specified in direct comparison | Not applicable |
Data from preclinical xenograft studies. Tumor mass reduction is compared to vehicle-treated control groups.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of this compound and aspirin efficacy.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound or aspirin that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or aspirin for a specified period (e.g., 24, 48, 72 hours).
-
Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined from dose-response curves.
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo anticancer efficacy of this compound and aspirin.
-
Procedure:
-
Human cancer cells (e.g., HT-29, MIA PaCa-2) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment groups (vehicle control, this compound, aspirin).
-
The drugs are administered daily via oral gavage at specified doses.
-
Tumor volume is measured regularly (e.g., every 3 days) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.
-
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Objective: To detect and quantify apoptosis (programmed cell death) in tumor tissues.
-
Procedure:
-
Tumor tissues from the xenograft study are fixed in formalin and embedded in paraffin.
-
Tissue sections are deparaffinized and rehydrated.
-
The sections are then incubated with terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
The incorporated labeled dUTPs are then detected using an anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
For chromogenic detection, a substrate is added to produce a colored precipitate at the site of apoptosis. For fluorescent detection, the sections are visualized using a fluorescence microscope.
-
The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of stained cells relative to the total number of cells in a given area.
-
4. Western Blot Analysis for NF-κB and PCNA
-
Objective: To measure the protein expression levels of key signaling molecules like NF-κB (p65 subunit) and Proliferating Cell Nuclear Antigen (PCNA).
-
Procedure:
-
Protein is extracted from tumor tissues or cultured cells.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p65, anti-PCNA).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is captured using an imaging system.
-
The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
5. Carrageenan-Induced Paw Edema Assay
-
Objective: To assess the in vivo anti-inflammatory activity of this compound and aspirin.
-
Procedure:
-
Rodents (e.g., rats or mice) are administered this compound, aspirin, or a vehicle control orally.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of one of the hind paws to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of this compound stems from its unique multi-targeted mechanism of action, which combines the properties of aspirin with the therapeutic benefits of NO and H₂S.
This compound Signaling Pathways
This compound exerts its potent anticancer effects through a combination of COX-dependent and independent pathways.[1] The release of NO and H₂S contributes to its enhanced safety profile, particularly in terms of gastrointestinal toxicity, and also potentiates its therapeutic effects.[1]
Caption: this compound's multi-targeted mechanism of action.
Aspirin Signaling Pathways
Aspirin's anticancer effects are mediated through both COX-dependent and COX-independent mechanisms. While COX inhibition is a key aspect, its influence on other signaling pathways is also crucial for its long-term efficacy.
Caption: Aspirin's COX-dependent and independent anticancer mechanisms.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates the typical workflow for assessing the long-term efficacy of this compound versus aspirin in a preclinical cancer model.
Caption: Workflow for in vivo assessment of anticancer agents.
Conclusion
The presented data strongly suggests that this compound exhibits significantly greater long-term efficacy in inhibiting cancer cell growth and tumor progression compared to traditional aspirin in preclinical models. Its multi-targeted mechanism of action, involving the synergistic effects of aspirin, NO, and H₂S, not only enhances its anticancer potency but also contributes to a more favorable safety profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals in the continued investigation and potential clinical translation of this promising next-generation anti-inflammatory and chemopreventive agent.
References
A Comparative Guide to Biomarkers for Validating NOSH-Aspirin's Therapeutic Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to validate the therapeutic response of NOSH-aspirin, a nitric oxide (NO) and hydrogen sulfide (H₂S) releasing hybrid of aspirin. The performance of this compound is compared with traditional aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data.
Introduction
This compound is a novel compound designed to retain the therapeutic benefits of aspirin while mitigating its gastrointestinal side effects.[1][2] This is achieved by covalently linking NO- and H₂S-releasing moieties to an aspirin scaffold.[3][4] Both NO and H₂S are endogenous gaseous mediators known to play a role in protecting the gastric mucosa.[4][5] This guide focuses on the key biomarkers that can be utilized to assess the therapeutic efficacy and safety profile of this compound in comparison to its parent compound and other NSAIDs.
Data Presentation: Comparative Biomarker Analysis
The following tables summarize the quantitative data from various studies, comparing the effects of this compound and other NSAIDs on key biomarkers of therapeutic response and side effects.
Table 1: Effect on Prostaglandin E₂ (PGE₂) Levels
Prostaglandin E₂ (PGE₂) is a key mediator of inflammation and pain. Its inhibition is a primary therapeutic target for NSAIDs.[6][7]
| Treatment | Model | Tissue/Fluid | Dose | PGE₂ Reduction (%) | Reference(s) |
| Aspirin | Carrageenan-induced rat paw edema | Paw Exudate | 0.21 mmol/kg | ~85% | [3] |
| NOSH-1 | Carrageenan-induced rat paw edema | Paw Exudate | 0.21 mmol/kg | ~49% | [3] |
| NOSH-1 | Carrageenan-induced rat paw edema | Paw Exudate | 0.52 mmol/kg | ~74% | [3] |
| Aspirin | Rat Gastric Mucosa | Stomach Tissue | 477 mg/kg | >60% | [1] |
| This compound | Rat Gastric Mucosa | Stomach Tissue | 477 mg/kg | ~60% | [1] |
| Naproxen | Carrageenan-induced rat paw edema | Paw Exudate | 0.34 mmol/kg | ~88% | [6] |
| NOSH-Naproxen | Carrageenan-induced rat paw edema | Paw Exudate | 0.34 mmol/kg | ~60% | [6] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
NSAIDs exert their anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes.[7][8]
| Compound | COX Isoform | Inhibition (%) | Concentration | Reference(s) |
| o-NOSH-aspirin | COX-1 | 40-50% | Not Specified | [8] |
| o-NOSH-aspirin | COX-2 | 20-27% | Not Specified | [8] |
| m-NOSH-aspirin | COX-1 | 40-50% | Not Specified | [8] |
| m-NOSH-aspirin | COX-2 | 20-27% | Not Specified | [8] |
| p-NOSH-aspirin | COX-1 | 40-50% | Not Specified | [8] |
| p-NOSH-aspirin | COX-2 | 20-27% | Not Specified | [8] |
| Aspirin | COX-1 | 65 ± 5% | 1 mM | [8] |
| Aspirin | COX-2 | 60 ± 3% | 1 mM | [8] |
Table 3: Markers of Oxidative Stress and Gastric Injury
A key advantage of this compound is its improved gastrointestinal safety profile compared to traditional aspirin. This is often assessed by measuring markers of lipid peroxidation, such as malondialdehyde (MDA).[1][5]
| Treatment | Model | Parameter | Fold Increase vs. Vehicle | Reference(s) |
| Aspirin | Rat Gastric Mucosa | MDA Levels | ~8-fold | [1] |
| This compound | Rat Gastric Mucosa | MDA Levels | ~2-fold | [1] |
Table 4: Effect on Inflammatory Cytokines
The anti-inflammatory effects of NSAIDs can also be evaluated by measuring their impact on pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1]
| Treatment | Model | Fluid | TNF-α Concentration (pg/mL) | Reference(s) |
| Vehicle | Rat | Plasma | 12 ± 0.4 | [1] |
| Aspirin | Rat | Plasma | 180 ± 3 | [1] |
| This compound | Rat | Plasma | 75 ± 1 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Prostaglandin E₂ (PGE₂) Measurement in Paw Exudate
-
Model: Carrageenan-induced rat paw edema.
-
Procedure:
-
Induce paw edema in rats by injecting carrageenan.
-
Treat animals with vehicle, aspirin, or this compound.
-
At a specified time point, collect the paw exudate.
-
Centrifuge the exudate to remove cellular debris.
-
Measure PGE₂ levels in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.[3]
-
Normalize PGE₂ levels to the protein concentration of the exudate, determined by a standard protein assay (e.g., Bradford assay).[3]
-
Cyclooxygenase (COX) Activity Assay
-
Method: In vitro enzyme inhibition assay.
-
Procedure:
-
Use purified ovine COX-1 and COX-2 enzymes.
-
Pre-incubate the enzymes with different concentrations of the test compounds (e.g., this compound isomers, aspirin) for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the oxygen consumption, which is indicative of COX activity, using an oxygen electrode.
-
Calculate the percentage of inhibition relative to a vehicle control.[8]
-
Malondialdehyde (MDA) Assay in Gastric Tissue
-
Method: Thiobarbituric acid reactive substances (TBARS) assay.
-
Procedure:
-
Excise and homogenize gastric mucosal tissue in a suitable buffer (e.g., KCl solution).[9]
-
Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the homogenate.[10]
-
Heat the mixture in a boiling water bath for a specified time (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct.[10]
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[10]
-
Quantify MDA levels using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.[9]
-
TNF-α Measurement in Plasma
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect blood samples from treated animals into tubes containing an anticoagulant (e.g., EDTA).[3][6]
-
Centrifuge the blood to separate the plasma.[6]
-
Use a commercially available human or rat TNF-α ELISA kit.
-
Add standards and plasma samples to the wells of a microplate pre-coated with an anti-TNF-α antibody.[6]
-
Incubate to allow TNF-α to bind to the immobilized antibody.[6]
-
Wash the plate and add a biotin-conjugated anti-TNF-α antibody, followed by incubation.[8]
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[8]
-
Add a substrate solution to develop color in proportion to the amount of bound TNF-α.[6]
-
Stop the reaction and measure the absorbance at 450 nm.[6]
-
Calculate TNF-α concentrations from a standard curve.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for its biomarker validation.
Conclusion
The validation of biomarkers for this compound's therapeutic response demonstrates its potential as a safer alternative to traditional aspirin. The data consistently show that while this compound effectively modulates key inflammatory pathways, evidenced by the reduction in PGE₂ and TNF-α levels, it exhibits a significantly improved gastric safety profile, as indicated by lower MDA levels.[1] The unique mechanism of releasing NO and H₂S appears to contribute to this gastroprotective effect without compromising its anti-inflammatory and potential anti-cancer properties.[2] Further research, particularly direct comparative studies with a broader range of NSAIDs like ibuprofen, will be crucial in fully elucidating the clinical potential of this compound. The experimental protocols and biomarker panels outlined in this guide provide a robust framework for such future investigations.
References
- 1. Synthesis and biological activity of NOSH-naproxen (AVT-219) and NOSH-sulindac (AVT-18A) as potent anti-inflammatory agents with chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO-naproxen modulates inflammation, nociception and downregulates T cell response in rat Freund's adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin, ibuprofen, and other non-steroidal anti-inflammatory drugs in cancer prevention: a critical review of non-selective COX-2 blockade (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New clues to how humble painkiller stifles cancer growth [bath.ac.uk]
- 5. Gastrointestinal safety, chemotherapeutic potential, and classic pharmacological profile of NOSH‐naproxen (AVT‐219) a dual NO‐ and H2S‐releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. About naproxen - NHS [nhs.uk]
- 7. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study explains how NSAIDs halt cancer growth | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooxygenase Inhibitors, Aspirin and Ibuprofen, Inhibit MHC-restricted Antigen Presentation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of NOSH-Aspirin and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of NOSH-aspirin, a novel nitric oxide (NO) and hydrogen sulfide (H₂S) releasing hybrid of aspirin, and its parent compound, aspirin. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.
At a Glance: Key Immunomodulatory Differences
| Feature | This compound | Aspirin |
| Anti-Inflammatory Potency | Comparable or superior to aspirin in various models.[1][2][3][4] | Well-established anti-inflammatory agent.[5][6][7] |
| Cyclooxygenase (COX) Inhibition | More effective inhibitor of COX than aspirin.[8][9][10] | Irreversibly inhibits COX-1 and modifies COX-2 activity.[11] |
| Prostaglandin E₂ (PGE₂) Production | Significantly reduces PGE₂ levels.[8][12] | Decreases prostaglandin synthesis.[5][6] |
| Cytokine Modulation | Reduces pro-inflammatory cytokines like TNF-α and IL-1β.[2][13][14] | Can suppress TNF-α production.[15] |
| NF-κB Signaling | Inhibits NF-κB activation.[7][8][9][13] | Exhibits dual effects: can inhibit or activate the NF-κB pathway depending on the context.[1][2][8][11][16] |
| T-Cell Modulation | Data on direct comparative effects on T-cell proliferation is emerging. | Modulates T-cell responses, including upregulating regulatory T-cells (Tregs) and decreasing Th1 and Th17 responses.[17][18] Can also impact T-cell activation and proliferation.[15][19][20][21] |
| Gastrointestinal Safety | Does not cause significant gastric damage at equimolar doses to aspirin.[20][22] | Long-term use is associated with gastrointestinal side effects like ulcers and bleeding.[9] |
In-Depth Analysis of Immunomodulatory Effects
Anti-Inflammatory Activity
Both this compound and aspirin demonstrate significant anti-inflammatory properties. In the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, both compounds have been shown to be effective.[1][3] However, some studies suggest that this compound exhibits a greater potency in reducing inflammatory pain across various models.[2][13]
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Reduction in Paw Edema | Reference |
| Aspirin | 0.21 mmol/kg | Significant decrease compared to control | [12] |
| NOSH-1 | 0.21 mmol/kg | Comparable to aspirin | [12] |
| NOSH-1 | 0.52 mmol/kg | Comparable to aspirin | [12] |
Cyclooxygenase (COX) Inhibition and Prostaglandin E₂ (PGE₂) Synthesis
Aspirin's primary anti-inflammatory mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[4][5][6] this compound has been reported to be a more potent inhibitor of COX than aspirin.[8][9][10] This enhanced inhibition leads to a significant reduction in the production of pro-inflammatory mediators like prostaglandin E₂ (PGE₂).[8][12]
Table 2: Effect on PGE₂ Levels in Carrageenan-Induced Paw Edema Exudates
| Treatment | Dose | PGE₂ Level (pg/mg protein) | % Reduction from Control | Reference |
| Control | - | 82 ± 2 | - | [12] |
| Aspirin | 0.21 mmol/kg | 12 ± 3 | ~85% | [12] |
| NOSH-1 | 0.21 mmol/kg | 42 ± 3 | ~49% | [12] |
| NOSH-1 | 0.52 mmol/kg | 21 ± 4 | ~74% | [12] |
Modulation of Cytokine Production
The immunomodulatory effects of both compounds extend to the regulation of cytokine production. This compound has been shown to effectively reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][13][14] While aspirin can also suppress TNF-α production, this compound appears to have a more pronounced effect in certain models.[15] For instance, in one study, administration of aspirin (0.56 mmol/kg) led to a significant increase in plasma TNF-α, whereas NOSH-1 treatment resulted in a considerably lower increase.
Impact on NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. This compound consistently demonstrates an inhibitory effect on NF-κB activation.[7][8][9][13] In contrast, aspirin's effect on the NF-κB pathway is more complex and appears to be context-dependent. Studies have shown that aspirin can both inhibit cytokine-mediated NF-κB activation and, under prolonged exposure, stimulate the pathway, which may contribute to its pro-apoptotic effects in cancer cells.[1][2][8][16]
Signaling Pathway Diagrams
Below are diagrams illustrating the proposed mechanisms of action for this compound and aspirin on the NF-κB signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Aspirin's dual modulatory effects on NF-κB signaling.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Treatment: Animals are divided into groups and administered the test compounds (this compound, aspirin) or vehicle orally or intraperitoneally at specified doses.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This assay quantifies the concentration of TNF-α in biological samples.
-
Sample Collection: Plasma or cell culture supernatants are collected from control and treated groups.
-
Plate Preparation: A microplate is coated with a capture antibody specific for TNF-α.
-
Incubation: Standards and samples are added to the wells and incubated to allow TNF-α to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody specific for TNF-α is added, followed by another incubation and wash step.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of TNF-α is determined by comparing the sample absorbance to a standard curve.[6][22][23][24]
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (this compound, aspirin) or vehicle for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is often determined.[7][18]
Experimental Workflow
Caption: General workflow for comparing immunomodulatory effects.
Conclusion
This compound emerges as a promising immunomodulatory agent with several potential advantages over conventional aspirin. Its enhanced anti-inflammatory and COX-inhibitory properties, coupled with a superior gastrointestinal safety profile, make it a compelling candidate for further investigation in inflammatory and immune-related disorders. The consistent inhibition of the NF-κB pathway by this compound provides a clear mechanistic advantage. Further research is warranted to fully elucidate the comparative effects of this compound and aspirin on specific immune cell populations, such as T-cells, to better define their therapeutic applications.
References
- 1. Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Colorectal Cancer Prevention by Aspirin—A Literature Review and Perspective on the Role of COX-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute anti-inflammatory effects of aspirin and dexamethasone in rats deprived of endogenous prostaglandin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel hybrid aspirin-NO-releasing compound inhibits TNFalpha release from LPS-activated human monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspirin Prevention of Colorectal Cancer: Focus on NF-κB Signalling and the Nucleolus [mdpi.com]
- 9. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Aspirin - Wikipedia [en.wikipedia.org]
- 12. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (NBS-1120), a novel nitric oxide and hydrogen sulfide releasing hybrid, attenuates neuroinflammation induced by microglial and astrocytic activation: a new candidate for treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aspirin inhibits tumor necrosis factoralpha gene expression in murine tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aspirin-induced activation of the NF-kappaB signaling pathway: a novel mechanism for aspirin-mediated apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oaji.net [oaji.net]
- 18. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aspirin activates resolution pathways to reprogram T cell and macrophage responses in colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NOSH-Aspirin's Potency In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of NOSH-aspirin, a novel nitric oxide (NO) and hydrogen sulfide (H₂S) releasing hybrid of aspirin, with its parent compound, aspirin. The data presented is a summary of findings from independent research, offering valuable insights for those in the fields of cancer research and drug development.
Data Presentation: Comparative In Vitro Potency
The in vitro potency of this compound and its analogs has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined through various cell viability assays. The following table summarizes the IC50 values for different this compound compounds compared to aspirin, highlighting the significantly enhanced potency of the hybrid molecules.
| Cell Line | Cancer Type | This compound Variant | IC50 (nM) | Aspirin IC50 (µM) | Fold Increase in Potency (NOSH vs. Aspirin) |
| HT-29 | Colon | NOSH-1 | 48 ± 3 | >5000 | >100,000 |
| HCT 15 | Colon | NOSH-1 | 150 ± 10 | >5000 | >33,000 |
| SW480 | Colon | NOSH-1 | 100 ± 5 | >5000 | >50,000 |
| MCF-7 | Breast (ER+) | NOSH-1 | 280 ± 20 | >5000 | >17,800 |
| MDA-MB-231 | Breast (ER-) | NOSH-1 | 200 ± 15 | >5000 | >25,000 |
| MIA PaCa-2 | Pancreatic | NOSH-1 | 47 ± 5 | Not Specified | Not Specified |
| BxPC-3 | Pancreatic | NOSH-1 | 57 ± 4 | Not Specified | Not Specified |
| HT-29 | Colon | o-NOSH-aspirin | 48 ± 7 | >5000 | >104,167 |
| HT-29 | Colon | m-NOSH-aspirin | 220 ± 80 | >5000 | >22,727 |
| HT-29 | Colon | p-NOSH-aspirin | 450 ± 125 | >5000 | >11,111 |
| HCT 15 | Colon | o-NOSH-aspirin | 57 ± 5 | >5000 | >87,719 |
| HCT 15 | Colon | m-NOSH-aspirin | 110 ± 15 | >5000 | >45,455 |
| HCT 15 | Colon | p-NOSH-aspirin | 380 ± 30 | >5000 | >13,158 |
Data compiled from multiple independent in vitro studies.[1][2][3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the verification of this compound's in vitro potency.
Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and aspirin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or aspirin. Include untreated cells as a control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Rehydration and RNAse Treatment: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Staining: Add propidium iodide to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.
Mandatory Visualization
Experimental Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of NOSH-Aspirin: A Procedural Guide
For researchers, scientists, and drug development professionals engaged with the novel therapeutic agent NOSH-aspirin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As a hybrid compound designed to release nitric oxide (NO), hydrogen sulfide (H₂S), and aspirin, its unique chemical properties necessitate a disposal protocol that addresses the potential hazards of its constituent parts.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Understanding this compound and its Decomposition
This compound is a synthetic derivative of acetylsalicylic acid, engineered to incorporate moieties that release both NO and H₂S.[2][3] Upon degradation, it breaks down into aspirin, a nitric oxide donor, and a hydrogen sulfide donor (such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, or ADT-OH).[1][3][4] The disposal procedure must therefore account for the chemical reactivity and potential toxicity of these components.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its primary precursor, aspirin.
| Property | This compound | Aspirin (Acetylsalicylic Acid) |
| Molecular Formula | C₂₀H₁₅NO₇S₃[5] | C₉H₈O₄[6] |
| Molecular Weight | 477.5 g/mol [4][5] | 180.15 g/mol [6][7] |
| Physical State | Solid[4] | Solid (Powder)[7][8] |
| Melting Point | Not Available | 136 - 140 °C / 276.8 - 284 °F[6][8] |
| Solubility | Not Available | Very slightly soluble in cold water[7] |
| Specific Gravity | Not Available | 1.35[6][8] |
Experimental Protocols: Proper Disposal Procedures for this compound
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Sealable, labeled hazardous waste containers.
-
Chemical fume hood.
-
Inert absorbent material (e.g., vermiculite or sand).
Procedure for Unused or Expired this compound (Solid):
-
Hazard Assessment: Treat this compound as a hazardous chemical. Due to its decomposition into aspirin and gas-releasing compounds, it should not be disposed of in regular trash or down the drain.
-
Containerization:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the solid this compound to a new, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard symbols.
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] This area should be cool, dry, and well-ventilated.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Procedure for Solutions Containing this compound:
-
Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in separate, clearly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
The container label should specify the chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
-
pH Neutralization (if applicable and safe): If the solution is highly acidic or basic, and your institutional guidelines permit, neutralize it to a pH between 6 and 8 before collection. Perform this step in a chemical fume hood with appropriate PPE. However, for unknown reaction byproducts, it is often safer to dispose of the solution as is.
-
Storage and Disposal: Store the sealed containers in the designated hazardous waste accumulation area and arrange for disposal through your institution's hazardous waste program.
Procedure for Spills:
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation. If the spill is large or involves volatile solvents, contact your institution's emergency response team.
-
Containment: For small spills, contain the material using an inert absorbent like vermiculite or sand.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep the solid material or absorb the liquid.
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 5. This compound | C20H15NO7S3 | CID 57384021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling NOSH-aspirin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NOSH-aspirin. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure the safe handling and disposal of this potent research compound.
This compound is a hybrid compound that combines the properties of aspirin with nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties.[1][2][3] While it has shown significant potency against various cancer cell lines, often thousands of times greater than aspirin, it is critical to handle it with appropriate safety measures to mitigate potential risks.[2][4][5][6] The parent compound, aspirin, is a crystalline powder that can cause irritation to the eyes, skin, and respiratory system and may pose a dust explosion hazard if dispersed in air.[7][8] Therefore, the handling procedures for this compound must account for these potential hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Component | Specification/Standard | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978) | Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection.[9][10] |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles and a face shield | Protects against splashes and airborne particles entering the eyes and face.[11] |
| Body Protection | Disposable, back-closing gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) | Protects skin and personal clothing from contamination.[9][11] |
| Respiratory Protection | Fit-tested N95 respirator (minimum) | Prevents inhalation of airborne powder, especially when handling outside of a containment system.[11] For large spills, a full-facepiece respirator with appropriate cartridges may be necessary.[9] |
| Foot Protection | Closed-toe, non-perforated shoes | Protects against spills and dropped objects.[11] |
Safe Handling Workflow
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize exposure.[11] The following workflow outlines the step-by-step procedure for safely handling this compound.
Hazard Mitigation with Personal Protective Equipment
The selection of each piece of PPE is directly related to mitigating the specific hazards associated with handling a potent powdered substance like this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent others from entering. For small spills, trained personnel wearing full PPE should use an appropriate absorbent material for cleanup. All contaminated materials must be placed in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][12]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[12][13]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, wipes, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10][11]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10][11]
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[10]
Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[10][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1357362-67-4 | Benchchem [benchchem.com]
- 5. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylsalicylic acid [cdc.gov]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. clinician.com [clinician.com]
- 10. web.uri.edu [web.uri.edu]
- 11. benchchem.com [benchchem.com]
- 12. isg.ku.edu.tr [isg.ku.edu.tr]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
